molecular formula C11H22ClNO4 B12418612 Butyryl-L-carnitine-d7 (chloride)

Butyryl-L-carnitine-d7 (chloride)

Cat. No.: B12418612
M. Wt: 274.79 g/mol
InChI Key: SRYJSBLNSDMCEA-DJGPSZSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyryl-L-carnitine-d7 (chloride) is a useful research compound. Its molecular formula is C11H22ClNO4 and its molecular weight is 274.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyryl-L-carnitine-d7 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyryl-L-carnitine-d7 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22ClNO4

Molecular Weight

274.79 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i1D3,5D2,6D2;

InChI Key

SRYJSBLNSDMCEA-DJGPSZSESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Butyryl-L-carnitine-d7 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyryl-L-carnitine-d7 chloride, a deuterated isotopologue of Butyryl-L-carnitine chloride. It serves as a critical internal standard for mass spectrometry-based quantification of acylcarnitines. This document will delve into its physicochemical properties, the rationale for its use in analytical methodologies, and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in metabolic research and clinical diagnostics.

Part 1: Introduction to Butyryl-L-carnitine and the Significance of Deuterated Analogs

L-carnitine and its acyl derivatives, collectively known as acylcarnitines, are fundamental to cellular energy metabolism.[1][2][3] Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in energy production.[2][4][5] The profile of acylcarnitines in biological fluids can provide a valuable snapshot of mitochondrial function and fatty acid metabolism.[6][7][8]

Butyryl-L-carnitine , a short-chain acylcarnitine, is an ester of L-carnitine and butyric acid.[9] Altered levels of Butyryl-L-carnitine can be indicative of certain inherited metabolic disorders.[6][8]

Why use a deuterated internal standard?

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. An ideal internal standard behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.

This is where Butyryl-L-carnitine-d7 chloride comes in. It is a synthetic version of Butyryl-L-carnitine where seven hydrogen atoms in the butyryl group have been replaced with deuterium, a stable isotope of hydrogen.[10] This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties.[][12] Consequently, it co-elutes with the endogenous, non-labeled Butyryl-L-carnitine during chromatography but is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification.[13]

Part 2: Physicochemical Properties and Synthesis of Butyryl-L-carnitine-d7 Chloride

Physicochemical Data
PropertyValueSource
CAS Number Not explicitly available for the deuterated form. The CAS for the unlabelled compound is 162067-50-7.[9][14][15][16][17]
Molecular Formula C11H15D7NO4Cl[17]
Molecular Weight 274.79 g/mol [17]
Appearance White crystalline powder[14]
Purity Typically ≥98%[14][16]
Storage Conditions -20°C[9]
Conceptual Synthesis

The synthesis of Butyryl-L-carnitine-d7 chloride typically involves the acylation of L-carnitine with a deuterated butyrylating agent. A common approach is the reaction of L-carnitine hydrochloride with deuterated butyryl chloride (butyryl-d7 chloride) under appropriate reaction conditions. The deuterated butyryl chloride itself can be synthesized from deuterated butyric acid. The final product is then purified to ensure high isotopic enrichment and chemical purity.

Part 3: Analytical Methodologies for Quantification

The gold standard for the analysis of acylcarnitines, including Butyryl-L-carnitine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][18] This technique offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple acylcarnitines.[19][20]

Liquid Chromatography (LC)

The goal of the chromatographic step is to separate Butyryl-L-carnitine from other isomers and isobaric compounds that could interfere with its quantification.[6][8] Reversed-phase chromatography is commonly employed for this purpose.

  • Column: A C18 column is a popular choice for separating acylcarnitines.[21]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) with an acidic modifier (such as formic acid) is often used to achieve optimal separation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the high specificity required for accurate quantification in complex biological matrices.[19] The process involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion. This is known as Multiple Reaction Monitoring (MRM).

For Butyryl-L-carnitine and its deuterated internal standard, the following MRM transitions are typically monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Butyryl-L-carnitine232.285.1
Butyryl-L-carnitine-d7239.285.1

The precursor ion corresponds to the protonated molecule [M+H]+. The product ion at m/z 85.1 is a characteristic fragment of the carnitine backbone resulting from the neutral loss of the butyryl group.

Part 4: Applications in Research and Clinical Diagnostics

The accurate quantification of Butyryl-L-carnitine is crucial in several areas:

  • Newborn Screening: Analysis of acylcarnitine profiles in dried blood spots is a cornerstone of newborn screening programs for the detection of inborn errors of metabolism, including certain fatty acid oxidation disorders and organic acidemias.[6][8]

  • Metabolic Research: Studying acylcarnitine profiles helps researchers understand the metabolic perturbations associated with various diseases, such as diabetes, obesity, and cardiovascular disease.[3]

  • Drug Development: Pharmacokinetic and pharmacodynamic studies of drugs that may impact fatty acid metabolism often involve the monitoring of acylcarnitine levels.

Part 5: Experimental Protocol - Quantification of Butyryl-L-carnitine in Plasma

This protocol provides a general workflow for the quantification of Butyryl-L-carnitine in human plasma using LC-MS/MS with Butyryl-L-carnitine-d7 chloride as an internal standard.

Materials
  • Butyryl-L-carnitine

  • Butyryl-L-carnitine-d7 chloride

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma samples

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Plasma Sample spike Spike with Butyryl-L-carnitine-d7 chloride start->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject onto LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/Internal Standard) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Butyryl-L-carnitine Concentration curve->quantify

Caption: Workflow for Butyryl-L-carnitine quantification.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of Butyryl-L-carnitine and Butyryl-L-carnitine-d7 chloride in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of Butyryl-L-carnitine into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of the Butyryl-L-carnitine-d7 chloride internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the appropriate column and mobile phases.

    • Establish an MRM method for the transitions of Butyryl-L-carnitine and its deuterated internal standard.

    • Inject the reconstituted samples, calibration standards, and QC samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • Calculate the peak area ratio of Butyryl-L-carnitine to Butyryl-L-carnitine-d7 chloride.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting is typically used.

    • Determine the concentration of Butyryl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Part 6: The Carnitine Shuttle and its Biological Context

To fully appreciate the significance of measuring Butyryl-L-carnitine, it is essential to understand its role within the broader context of cellular metabolism. The carnitine shuttle is the transport system responsible for moving long-chain fatty acids across the inner mitochondrial membrane.[4][22][23][24]

G cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix lcfa Long-Chain Fatty Acid acylcoa Acyl-CoA lcfa->acylcoa cpt1 CPT1 acylcoa->cpt1 acylcarnitine_cyto Acylcarnitine cpt1->acylcarnitine_cyto carnitine_cyto Carnitine carnitine_cyto->cpt1 acylcarnitine_matrix Acylcarnitine cpt2 CPT2 acylcarnitine_matrix->cpt2 acylcoa_matrix Acyl-CoA cpt2->acylcoa_matrix carnitine_matrix Carnitine cpt2->carnitine_matrix beta_ox β-Oxidation acylcoa_matrix->beta_ox cact CACT carnitine_matrix->cact acylcarnitine_cyto->cact cact->carnitine_cyto cact->acylcarnitine_matrix

Caption: The Carnitine Shuttle Pathway.

This system involves several key enzymes and transporters:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts acyl-CoAs to acylcarnitines.[22]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, releasing free carnitine.[22]

The resulting acyl-CoAs then enter the β-oxidation spiral to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production.[4]

Part 7: Conclusion

Butyryl-L-carnitine-d7 chloride is an indispensable tool for researchers and clinicians working in the field of metabolomics. Its use as an internal standard in LC-MS/MS-based methods ensures the accuracy and reliability of Butyryl-L-carnitine quantification. This, in turn, facilitates the diagnosis of inherited metabolic disorders, enhances our understanding of metabolic diseases, and supports the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, analytical methodologies, and biological context to empower its effective application in scientific and clinical investigations.

Part 8: References

  • Antoniewicz, M. R. (2013). Tandem mass spectrometry for 13C metabolic flux analysis: methods and algorithms based on EMU framework. Frontiers in Bioengineering and Biotechnology.

  • ResearchGate. (n.d.). Carnitine shuttle and fatty acid β‐oxidation pathways. Retrieved from [Link]

  • WikiLectures. (2022). Carnitine transport system. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the carnitine shuttle system in mitochondrial fatty acid oxidation. Retrieved from [Link]

  • Srinivas, S. R., et al. (2007). Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Longdom Publishing. (n.d.). Application and Working Process of Tandem Mass Spectrometry. Retrieved from [Link]

  • Chalmers University of Technology. (2020). “Notame”: Workflow for non-targeted LC-MS metabolic profiling. Retrieved from [Link]

  • Frontiers. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Retrieved from [Link]

  • MDPI. (1989). A Comprehensive Mass Spectrometry-Based Workflow for Clinical Metabolomics Cohort Studies. Retrieved from [Link]

  • Prezi. (n.d.). Carnitine Shuttle. Retrieved from [Link]

  • Springer Protocols. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

  • Journal of Lipid Research. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Retrieved from [Link]

  • MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. Retrieved from [Link]

  • SciELO. (n.d.). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. Retrieved from [Link]

  • PubMed. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

  • Agilent. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Carnitine. Retrieved from [Link]

  • ResearchGate. (2025). Oral Bioavailability of Deuterated L‐carnitine in Healthy Volunteers. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Retrieved from [Link]

  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • MDPI. (2020). The Nutraceutical Value of Carnitine and Its Use in Dietary Supplements. Retrieved from [Link]

  • Diabetologia Croatica. (n.d.). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Retrieved from [Link]

  • Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

Sources

Technical Guide: Structural Differentiation and Analysis of Butyryl-L-carnitine-d7 vs. Isobutyryl-L-carnitine-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of metabolic profiling and Newborn Screening (NBS), the accurate quantification of C4-acylcarnitines is a critical diagnostic checkpoint. A major analytical challenge arises from isobaric isomerism : Butyryl-L-carnitine (C4) and Isobutyryl-L-carnitine (iso-C4) share the same molecular formula and mass, yet they indicate distinct metabolic pathologies (SCAD Deficiency vs. IBD Deficiency).

This guide details the structural chemistry of these isomers and their deuterium-labeled (d7) analogs, explains why standard Flow Injection Analysis (FIA) fails to distinguish them, and provides a validated LC-MS/MS methodology for their separation.

Part 1: Structural Chemistry & Deuterium Labeling

To understand the analytical separation, one must first understand the structural differences between the linear and branched isomers and the specific nature of the "d7" isotopic labeling.

Chemical Structures[1][2][3][4]

Both molecules are acyl-esters of L-carnitine. The difference lies entirely in the four-carbon fatty acid chain attached to the hydroxyl group of the carnitine backbone.

FeatureButyryl-L-carnitine (C4)Isobutyryl-L-carnitine (iso-C4)
Acyl Group Butyryl (n-butyryl)Isobutyryl (2-methylpropionyl)
Chain Type Linear (Straight chain)Branched
Structure


Hydrophobicity Higher (Larger surface area)Lower (Compact sphere)
Elution Order (RP) Late EluterEarly Eluter
The "d7" Isotope Labeling

The "d7" suffix indicates the replacement of seven hydrogen atoms with deuterium (


). For C4-carnitines, this labeling is located on the acyl chain , not the carnitine backbone. This is crucial for stability, as it prevents the label from being lost during potential hydrolysis or scrambling events.
  • Butyryl-L-carnitine-d7: The linear propyl chain is fully deuterated (

    
    ).
    
  • Isobutyryl-L-carnitine-d7: The branched isopropyl group is fully deuterated (

    
    ).
    

Note on Internal Standards: In many routine NBS panels, only one d7-labeled standard (usually Butyryl-L-carnitine-d7) is used to quantify the sum of all C4 species. Differential diagnosis requires chromatographically separating the native isomers, often utilizing the d7 standard to verify retention times.

Part 2: The Isomer Challenge in Mass Spectrometry

The Isobaric Problem

In tandem mass spectrometry (MS/MS), both isomers produce identical precursor and product ions, making them indistinguishable without chromatographic separation.

  • Precursor Ion (

    
    ):  m/z 232.15 (Native) / m/z 239.20 (d7-Labeled)
    
  • Primary Product Ion: m/z 85.0 (Characteristic of the carnitine backbone)

Because Flow Injection Analysis (FIA) bypasses the chromatography column, it delivers a "Total C4" value. This ambiguity necessitates a second-tier LC-MS/MS test.

Diagnostic Logic Pathway

The following diagram illustrates the decision-making process triggered by an elevated C4 result.

DiagnosticPathway Screening NBS Screening (FIA-MS/MS) Result: Elevated C4-Carnitine Ambiguity Clinical Ambiguity: SCAD vs. IBD Deficiency? Screening->Ambiguity Isobaric Overlap SecondTier 2nd Tier Test: LC-MS/MS (Chromatographic Separation) Ambiguity->SecondTier Requires Separation Isobutyryl Peak: Isobutyryl-L-carnitine (Branched, Early Elution) SecondTier->Isobutyryl RT ~3.5 min Butyryl Peak: Butyryl-L-carnitine (Linear, Late Elution) SecondTier->Butyryl RT ~4.2 min Diagnosis1 Diagnosis: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) Isobutyryl->Diagnosis1 Diagnosis2 Diagnosis: Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) Butyryl->Diagnosis2

Caption: Clinical workflow for resolving C4-acylcarnitine ambiguity using LC-MS/MS separation.

Part 3: Clinical Significance

Understanding the "Why" behind the "How" is essential for data interpretation.

  • SCAD Deficiency (SCADD):

    • Marker: Elevated Butyryl -L-carnitine.[1]

    • Context: Often a biochemical phenotype with no clinical symptoms, but can present with ethylmalonic aciduria.

    • Genetics: ACADS gene variants (common c.625G>A).[2][1]

  • IBD Deficiency (IBDD):

    • Marker: Elevated Isobutyryl -L-carnitine.

    • Context: A defect in valine catabolism.[3] Can range from asymptomatic to cardiomyopathy and anemia.[2]

    • Genetics: ACAD8 gene mutations.[2]

Critical Note: Misdiagnosis can lead to unnecessary dietary restrictions or missed treatment opportunities. Separation is mandatory.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol utilizes a Pentafluorophenyl (PFP) or C18 column. PFP columns are often preferred for acylcarnitine isomers due to enhanced shape selectivity (interaction with the branched vs. linear chains).

Reagents & Standards
  • Internal Standard: Butyryl-L-carnitine-d7 (HCl salt).[4][5]

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).

  • Matrix: Plasma, Serum, or Dried Blood Spots (DBS).

LC Conditions
  • Column: Kinetex PFP (2.6 µm, 100 x 2.1 mm) or Raptor ARC-18 (2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile (Standard C18/PFP):

Time (min) % Mobile Phase B Event
0.0 5% Load
1.0 5% Hold
8.0 60% Linear Ramp (Separation)
8.1 95% Wash
10.0 95% Wash
10.1 5% Re-equilibrate

| 13.0 | 5% | End |

Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)
C4-Carnitine (Native) 232.1585.055025
C4-Carnitine-d7 (IS) 239.2085.055025
Experimental Workflow Diagram

Workflow Sample Sample Prep (Protein Ppt with Methanol + IS) LC LC Separation (PFP or C18 Column) Sample->LC Inject Supernatant MS MS/MS Detection (MRM: 232->85) LC->MS Elution Gradient Data Data Analysis (Integrate Peaks) MS->Data Chromatogram

Caption: Step-by-step analytical workflow for C4 isomer separation.

Part 5: Data Interpretation & Quality Control

Retention Time (RT) Identification

Because the mass transitions are identical, Retention Time is the only identifier.

  • Isobutyryl-L-carnitine: Elutes earlier (more polar/compact structure).

  • Butyryl-L-carnitine: Elutes later (more hydrophobic/linear structure).

Self-Validation Step: Every batch must include a "System Suitability Sample" containing both unlabeled isomers to define the RT windows. Do not rely solely on the d7-IS retention time, as the d7-IS will only co-elute with its specific non-deuterated analog (e.g., if you use Butyryl-d7, it marks the second peak).

Calculation


Where RF is the Response Factor (typically assumed 1.0 for isomers unless determined otherwise).[8]

References

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Elevated C4 Acylcarnitine." NCBI Bookshelf. [Link]

  • Matern, D., et al. (2020). "Newborn screening for lysosomal storage disorders and other neuronopathic conditions." Developmental Disabilities Research Reviews. [Link]

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." [Link]

Sources

Technical Guide: Deuterated Butyrylcarnitine (C4-d7) Internal Standard Properties & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated Butyrylcarnitine (C4-d7) is a high-specificity stable isotope-labeled internal standard (IS) utilized in the quantitative analysis of short-chain acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary application lies in newborn screening (NBS) and metabolic profiling for the detection of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency .

Unlike the more common C4-d3 (N-methyl labeled) standards, the C4-d7 analog carries the isotopic label on the butyryl fatty acid chain. This provides a mass shift of +7 Da, significantly reducing isotopic interference (cross-talk) from the native analyte's naturally occurring isotopes, thereby enhancing quantitation accuracy at low physiological concentrations.

Physicochemical Characterization

The C4-d7 internal standard consists of L-carnitine esterified with a fully deuterated butyric acid moiety.

Chemical Identity
PropertySpecification
Chemical Name L-Butyrylcarnitine-d7 (chloride salt)
Systematic Name (2R)-3-carboxy-N,N,N-trimethyl-2-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxy)propan-1-aminium chloride
Molecular Formula C₁₁H₁₅D₇NO₄⁺[1][2][3][4][5][6] · Cl⁻
Molecular Weight ~239.35 g/mol (cation only) vs. 232.29 g/mol (native)
Label Position Butyryl chain (CD₃-CD₂-CD₂-CO-)
Solubility Highly soluble in Water, Methanol, DMSO (>10 mg/mL)
Appearance White to off-white hygroscopic crystalline solid
Stability & Storage[7]
  • Hydrolytic Sensitivity: The ester linkage between the carnitine backbone and the butyryl chain is susceptible to spontaneous hydrolysis in aqueous solutions at neutral/alkaline pH or elevated temperatures.

  • Storage Protocol: Store neat powder at -20°C under desiccant. Stock solutions in methanol are stable for 12 months at -80°C. Avoid repeated freeze-thaw cycles.

Mass Spectrometry & Bioanalytical Properties[1][4][5][8][9][10][11][12]

The "d7" Advantage

In quantitative mass spectrometry, the choice of internal standard is critical. While C4-d3 (labeled on the N-methyl groups) is common, C4-d7 offers superior performance:

  • Mass Shift (+7 Da): The native C4 analyte has natural isotopes (M+1, M+2, M+3) that can overlap with a d3 standard, causing "cross-talk" and falsely elevating the IS signal. The +7 Da shift of C4-d7 moves the IS mass well beyond the isotopic envelope of the native analyte.

  • Fragment Conservation: Because the label is on the fatty acid chain, the primary product ion (m/z 85) derived from the carnitine backbone remains identical to the native analyte. This confirms the structural integrity of the carnitine moiety during fragmentation.

MRM Transitions (Positive ESI)

The following transitions are standard for underivatized analysis. Note that if the Butyl Ester derivatization method is used, precursor masses shift by +56 Da.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Origin of Fragment
Native Butyrylcarnitine (C4) 232.2 m/z85.1 m/z~25-30Carnitine Backbone (+CH2-CH=CH-COOH)
Butyrylcarnitine-d7 (IS) 239.2 m/z 85.1 m/z ~25-30Carnitine Backbone (Unlabeled)
Isobutyrylcarnitine (Isomer) 232.2 m/z85.1 m/z~25-30Indistinguishable by MS alone

Critical Note: The C4-d7 standard generates the same product ion (85 m/z) as the native. If you were using a Carnitine-d3 labeled standard (N-methyl), the product ion would shift to 88 m/z.

Clinical Application: SCAD vs. IBD

Elevated C4-carnitine in newborn screening is a marker for two distinct disorders. Because Mass Spectrometry separates by mass-to-charge ratio (m/z), and Butyrylcarnitine and Isobutyrylcarnitine are isomers (same mass), they cannot be distinguished by Flow Injection Analysis (FIA).

  • SCAD Deficiency: Accumulation of Butyrylcarnitine .[5]

  • IBD Deficiency: Accumulation of Isobutyrylcarnitine .

Metabolic Pathway Diagram

The following diagram illustrates where the blockages occur, leading to C4 accumulation.

MetabolicPathway FattyAcid Short-Chain Fatty Acid (Butyrate) ButyrylCoA Butyryl-CoA FattyAcid->ButyrylCoA Activation Valine Valine (Amino Acid) IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Catabolism SCAD_Enzyme SCAD Enzyme (Defect = SCADD) ButyrylCoA->SCAD_Enzyme ButyrylCarnitine Butyrylcarnitine (C4) *Accumulates in SCADD* ButyrylCoA->ButyrylCarnitine Carnitine Acyltransferase (Detoxification) IBD_Enzyme IBD Enzyme (Defect = IBDD) IsobutyrylCoA->IBD_Enzyme IsobutyrylCarnitine Isobutyrylcarnitine (C4) *Accumulates in IBDD* IsobutyrylCoA->IsobutyrylCarnitine Carnitine Acyltransferase TCA TCA Cycle (Energy) SCAD_Enzyme->TCA Blocked in SCADD IBD_Enzyme->TCA Blocked in IBDD

Caption: Metabolic divergence of Butyryl-CoA (Fatty Acid Oxidation) and Isobutyryl-CoA (Valine Catabolism). Both convert to C4-Carnitine species.

Experimental Protocol: LC-MS/MS Quantification

This protocol utilizes C4-d7 for the specific separation and quantification of C4 isomers from Dried Blood Spots (DBS).

Reagents
  • Extraction Solvent: Methanol containing C4-d7 Internal Standard (conc. ~0.05 µmol/L).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm). Note: A standard FIA method (no column) cannot separate the isomers.

Workflow Diagram

Workflow Sample Dried Blood Spot (3mm Punch) Extraction Extraction (MeOH + C4-d7 IS) Sample->Extraction 20 min shake Centrifuge Centrifugation (Remove Protein) Extraction->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Ratio C4/C4-d7) MS->Data

Caption: Analytical workflow for C4-acylcarnitine quantification using C4-d7 isotope dilution.

Step-by-Step Methodology
  • Sample Prep: Punch a 3.2 mm disk from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Methanol containing the C4-d7 Internal Standard.

  • Incubation: Shake at room temperature for 20 minutes to extract acylcarnitines.

  • Clarification: Centrifuge at 3,000 x g for 5 minutes to pellet hemoglobin and paper fibers.

  • Injection: Inject 2-5 µL of the supernatant onto the UPLC system.

  • Separation: Apply a linear gradient (5% B to 80% B over 5 minutes).

    • Result: Isobutyrylcarnitine elutes earlier than Butyrylcarnitine on a C18 column.

  • Calculation:

    
    
    

Quality Assurance & Validation

To ensure "Trustworthiness" in clinical results, the following validation steps are mandatory:

Isotopic Purity Check

The C4-d7 standard must be checked for the presence of "d0" (unlabeled) impurities.

  • Method: Inject a high concentration of C4-d7 only. Monitor the 232 -> 85 transition.

  • Acceptance: Signal at 232 m/z must be < 0.5% of the signal at 239 m/z. High d0 content will cause false positives for SCAD deficiency.

Cross-Talk Evaluation

Inject a high concentration of native C4 and monitor the IS transition (239 -> 85).

  • Advantage: Because C4-d7 is +7 Da away, the contribution from the M+7 isotope of native C4 is naturally negligible (<0.001%), making this standard superior to d3 variants where M+3 overlap is common.

Retention Time Confirmation

The deuterated standard may elute slightly earlier than the native analyte due to the deuterium isotope effect on lipophilicity.

  • Expectation: C4-d7 retention time should be within ±0.05 minutes of native Butyrylcarnitine.

References

  • American College of Medical Genetics and Genomics (ACMG). "Newborn Screening ACT Sheet: Short-chain Acyl-CoA Dehydrogenase Deficiency." Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "Butyryl-L-carnitine Compound Summary." PubChem CID 213144.[2] Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "NBS04: Newborn Screening by Tandem Mass Spectrometry." Available at: [Link]

  • Van Hove, J.L., et al. "Analytical factors affecting the quantitative determination of acylcarnitines in plasma and dried blood spots." Clinica Chimica Acta, 2009.

Sources

Advanced Quantitation of Acylcarnitines: Strategic Sourcing and Application of Stable Isotope-Labeled Butyryl-L-Carnitine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4-Carnitine Imperative

In the high-stakes arena of metabolic profiling and newborn screening (NBS), Butyryl-L-carnitine (C4-carnitine) is not merely a metabolite; it is a diagnostic pivot point. Elevated levels are the primary biomarker for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) .

The accuracy of these diagnoses hinges on a single variable: the quality and application of the Internal Standard (IS). Using a sub-standard Stable Isotope Labeled (SIL) Butyryl-L-carnitine can lead to ion suppression artifacts, carrier effects, and ultimately, false positives that trigger unnecessary clinical anxiety.

This guide moves beyond basic catalog listings to provide a technical framework for selecting, validating, and utilizing SIL-C4-carnitine (specifically the chloride salt) in LC-MS/MS workflows.

Technical Specifications & Sourcing Strategy

The Chemistry of Choice: Chloride vs. Inner Salt

When sourcing SIL-C4-carnitine, you will encounter two primary forms: the Inner Salt and the Chloride Salt .

  • Inner Salt (Zwitterion): Often highly hygroscopic. Weighing exact amounts for stock solutions is perilous due to rapid water uptake, leading to concentration errors.

  • Chloride Salt: The preferred form for quantitative standards. The chloride counter-ion stabilizes the crystal lattice, rendering the compound non-hygroscopic and ensuring accurate gravimetric preparation.

Isotopic Labeling: d3 vs. d9
  • N-methyl-d3 (Butyryl-L-carnitine-d3): The industry standard. The +3 Da mass shift is sufficient to avoid overlap with the M+0 natural isotope envelope of the analyte, provided the enrichment is high (>99%).

  • N,N,N-trimethyl-d9: Offers a larger mass shift (+9 Da), reducing the risk of "cross-talk" from the analyte to the IS channel in extremely high-concentration samples. However, d3 is generally sufficient for biological ranges (0.1–10 µM).

Supplier Evaluation Framework (ISO 17034 vs. Research Grade)

Not all "99% pure" standards are equal. For clinical validation, traceability is paramount.

Table 1: Supplier Tiering & Selection Matrix

FeatureTier 1: Certified Reference Material (CRM) Tier 2: High-Purity Research Grade Tier 3: General Reagent Grade
Primary Use Clinical Diagnostics (IVD), NBS ValidationDMPK Studies, Metabolic FluxMethod Development (Qualitative)
Accreditation ISO 17034 / ISO 17025ISO 9001Non-accredited
Purity (Chem) Quantified by qNMR / Mass BalanceHPLC Area %Unverified or low res
Isotopic Purity ≥ 99.0% (Strict control of d0)≥ 98%Variable
Traceability NIST/SI TraceableInternal StandardNone
Leading Suppliers Cerilliant (Sigma), Cambridge Isotope Labs (CIL)Cayman Chemical, TRC, LarodanGeneric Chemical Houses
Visualizing the Sourcing Decision

The following logic flow ensures you select the correct grade for your specific application.

SupplierSelection Start Define Application Scope Clinical Clinical / Diagnostic / NBS Start->Clinical Research Basic Research / DMPK Start->Research ISO17034 REQUIRE: ISO 17034 (CRM) Traceability Essential Clinical->ISO17034 ChemPurity Check Chemical Purity (>98% preferred) Research->ChemPurity SaltForm Select Form: Chloride Salt (Preferred) Avoid Inner Salt ISO17034->SaltForm ChemPurity->SaltForm Isotope Select Label: d3 (Standard) or d9 (High Res) Isotopic Purity >99% SaltForm->Isotope Final Procure & Store (-20°C, Desiccated) Isotope->Final

Figure 1: Strategic decision matrix for sourcing Stable Isotope Labeled Butyryl-L-carnitine based on regulatory and technical requirements.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes Butyryl-L-carnitine-d3 chloride as an internal standard for the quantification of C4-carnitine in plasma. It addresses the critical separation of the Isobutyryl-carnitine isomer.

Stock Solution Preparation
  • Primary Stock (1 mM): Dissolve 1 mg of Butyryl-L-carnitine-d3 chloride (MW ~270.8) in the appropriate volume of 50:50 Methanol:Water.

    • Note: Do not use 100% Methanol for long-term storage as transesterification can occur over months.

  • Working Internal Standard (WIS): Dilute Primary Stock to 50 nM in Methanol (containing 0.1% Formic Acid). This solution acts as the protein precipitation agent.

Sample Extraction (Protein Precipitation)
  • Aliquot 10 µL of plasma/serum into a 1.5 mL tube or 96-well plate.

  • Add 100 µL of the WIS (Methanol + IS).[1]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 80 µL of supernatant to an autosampler vial.

  • Optional: Evaporate under Nitrogen and reconstitute in Mobile Phase A if sensitivity enhancement is required (rarely needed for C4).

LC-MS/MS Conditions
  • Column: Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or Agilent Zorbax Eclipse XDB-C18.

    • Why? Core-shell particles provide the efficiency needed to resolve isomers (Butyryl vs. Isobutyryl) in under 10 minutes.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 8.0 min: 60% B (Slow ramp critical for isomer separation)

    • 8.1 min: 95% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Parameters)

Acylcarnitines characteristically fragment to produce a daughter ion at m/z 85.0 (the carnitine backbone).

Table 2: MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (V)Dwell Time (ms)
Butyryl-L-carnitine 232.285.120-2550
Butyryl-L-carnitine-d3 (IS) 235.285.120-2550
Isobutyryl-L-carnitine 232.285.120-2550

Note: Isobutyryl-L-carnitine is isobaric with Butyryl-L-carnitine.[2] They share the same transition. They MUST be separated chromatographically. The d3-IS will co-elute with Butyryl-L-carnitine, not Isobutyryl.

Data Interpretation & Quality Control

The Isomer Challenge

In SCADD screening, distinguishing C4 (Butyryl) from Isobutyryl is critical.

  • Butyryl-L-carnitine: Elutes later on C18 columns.

  • Isobutyryl-L-carnitine: Elutes earlier.

  • The d3-IS: Should align perfectly with the Butyryl peak. If you see the IS peak aligning with the earlier isomer, your retention times have shifted, or the standard is contaminated.

Linearity and Carrier Effects

Stable isotope standards can sometimes act as "carriers," preventing the adsorption of low-level analytes to glass vials. Ensure your calibration curve (0.1 – 50 µM) maintains linearity (


). If the intercept is high, check the Isotopic Purity  of your d3-standard. If the d3 standard contains 1% d0 (unlabeled), it will contribute a false signal to the analyte channel.
Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting the isomer separation step.

LCMSWorkflow cluster_separation Chromatographic Resolution Sample Plasma Sample (Contains C4 & Iso-C4) IS_Add Add IS: Butyryl-L-carnitine-d3 Sample->IS_Add Extract Protein Precipitation (MeOH) IS_Add->Extract LC LC Separation (C18 Column) Extract->LC IsoC4 Isobutyryl-C4 (Elutes Early) LC->IsoC4 C4 Butyryl-C4 (Elutes Late) LC->C4 IS_Peak d3-IS (Co-elutes w/ C4) LC->IS_Peak MS MS/MS Detection (m/z 232->85 & 235->85) IsoC4->MS C4->MS IS_Peak->MS Result Quantitation Ratio (C4 / d3-IS) MS->Result

Figure 2: LC-MS/MS workflow emphasizing the chromatographic separation of isobaric interferences.

References

  • Cayman Chemical. Butyryl-L-carnitine-d3 (chloride) Product Insert. Retrieved from

  • Cambridge Isotope Laboratories. L-Carnitine[3]·HCl, O-butyryl (N-methyl-D3, 98%) Technical Data.[3] Retrieved from

  • Minkler, P. E., et al. (2015). "Quantification of acylcarnitines in plasma and tissues: LC-MS/MS method." Journal of Biological Chemistry. Retrieved from

  • Messina, M., et al. (2023). "Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives." Biomedicines.[4][5] Retrieved from

  • Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from

  • Sigma-Aldrich (Cerilliant). Acylcarnitines Mix Stable Isotope Labeled Solution (CRM). Retrieved from

Sources

Molecular weight of Butyryl-L-carnitine-d7 chloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Butyryl-L-carnitine-d7 Chloride Physicochemical Properties, Analytical Applications, and Mass Spectrometry Protocols

Executive Summary

Butyryl-L-carnitine-d7 chloride (C4-d7 carnitine) is a stable isotope-labeled analog of butyrylcarnitine, a critical intermediate in fatty acid oxidation. It serves as the definitive Internal Standard (IS) for the quantification of short-chain acylcarnitines in clinical metabolomics and newborn screening (NBS). This guide details its molecular architecture, physicochemical stability, and validated mass spectrometry (MS/MS) workflows for distinguishing C4-isobaric species (butyryl vs. isobutyryl).

Molecular Identity & Physicochemical Core

The utility of Butyryl-L-carnitine-d7 lies in its mass shift (+7 Da) relative to endogenous butyrylcarnitine, achieved through deuterium labeling of the butyryl moiety. This specific labeling pattern ensures that the isotope label is lost during the characteristic fragmentation in tandem mass spectrometry, yielding the common product ion (


 85) while maintaining a distinct precursor mass.
Chemical Specifications
PropertySpecification
Chemical Name Butyryl-L-carnitine-d7 chloride
Synonyms Butyryl-d7-L-carnitine HCl; (R)-3-Butyryl-d7-4-(trimethylammonio)butyrate chloride
Molecular Formula C₁₁H₁₅D₇NO₄[1][2][3] · Cl (Salt form)
Molecular Weight 274.79 g/mol (Enriched) vs. 267.75 g/mol (Unlabeled)
Exact Mass (Cation) 239.21 (C₁₁H₁₅D₇NO₄⁺)
Isotopic Purity ≥ 98 atom % D
Physical Form White to off-white hygroscopic crystalline solid
Solubility Soluble in water (>50 mg/mL), Methanol, DMSO
Structural Architecture

The deuterium labeling is located on the butyryl chain (


), not the trimethylamine group. This is critical for metabolic tracing studies where the acyl chain's integrity is monitored.

ChemicalStructure cluster_0 Butyryl-L-carnitine-d7 Chloride Structure CarnitineBackbone Carnitine Backbone (Quaternary Amine) Linker Ester Linkage CarnitineBackbone->Linker C3 Position Chloride Chloride Counterion (Cl-) CarnitineBackbone->Chloride Ionic Bond ButyrylChain Butyryl-d7 Chain (-CO-CD2-CD2-CD3) Linker->ButyrylChain Acylation

Figure 1: Structural schematic highlighting the deuterated butyryl chain attached to the carnitine backbone.

Analytical Methodology: LC-MS/MS

In clinical mass spectrometry, Butyryl-L-carnitine-d7 is used to quantify C4-carnitine levels, which are elevated in Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCAD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBD).

Mass Spectrometry Transitions (MRM)

The analysis relies on Positive Electrospray Ionization (ESI+). The collision-induced dissociation (CID) fragments the molecule to yield a characteristic fragment of the carnitine backbone (


 85).
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Type
Butyryl-L-carnitine (Native) 232.2

85.1

20-25Quantifier
Butyryl-L-carnitine-d7 (IS) 239.2

85.1

20-25Internal Standard
Derivatized (Butyl ester)295.2 m/z85.1 m/z25-30Alternative Method

Critical Note: The product ion for the d7-IS remains


 85 because the deuterium label is on the butyryl chain, which is cleaved off as neutral loss during fragmentation. The charged fragment (

85) is the unlabeled carnitine backbone.
Experimental Workflow: Isobaric Separation

A major challenge is distinguishing Butyryl-carnitine (C4) from Isobutyryl-carnitine (iso-C4).[4] While they share the same mass, they must be chromatographically separated to diagnose SCAD vs. IBD accurately.

MS_Workflow cluster_separation Isobaric Resolution (Critical Step) Sample Biological Sample (DBS / Plasma / Urine) Spike Spike IS: Butyryl-L-carnitine-d7 Cl Sample->Spike Extract Protein Precipitation (MeOH w/ IS) Spike->Extract LC LC Separation (C18 or HILIC) Extract->LC Supernatant MS ESI-MS/MS (MRM) LC->MS Elution Isobutyryl Isobutyryl-C4 (RT: 2.33 min) LC->Isobutyryl Butyryl Butyryl-C4 (RT: 2.47 min) LC->Butyryl Data Quantification Ratio: Area(Native) / Area(IS) MS->Data 232->85 / 239->85

Figure 2: Analytical workflow emphasizing the critical chromatographic separation of C4 isomers post-extraction.

Handling & Stability Protocols

To ensure data integrity, the handling of the chloride salt requires strict adherence to humidity control due to the hygroscopic nature of the quaternary ammonium moiety.

Storage and Reconstitution
  • Long-term Storage: Store neat powder at -20°C with desiccant. Stability is >2 years if kept dry.

  • Stock Solution (1 mg/mL):

    • Solvent: 50:50 Methanol:Water (v/v).

    • Storage: -20°C in glass vials (avoid plasticizers).

    • Self-Validation: Verify concentration by comparing area counts against a fresh certified reference material (CRM) of unlabeled Butyryl-L-carnitine (correcting for concentration).

Safety
  • Hazard: Non-hazardous for transport, but treat as a chemical irritant.

  • PPE: Standard lab coat, gloves, and safety glasses.

References

  • Restek Corporation. (2023).[4] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25105258, Butyryl-L-carnitine Chloride. Retrieved from [Link]

Sources

Advanced Quantitation of Butyrylcarnitine (C4): d3 vs. d7 Internal Standard Selection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the selection of stable isotope-labeled internal standards (IS) for Butyrylcarnitine (C4) quantification. It is structured to address the specific analytical challenges of Newborn Screening (NBS) and clinical metabolic profiling.

Executive Summary

In the quantification of Butyrylcarnitine (C4)—a primary biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency—the choice between d3-labeled and d7-labeled internal standards is not merely a matter of mass shift. It represents a critical decision point regarding hydrolytic stability and channel cross-talk .

While C4-d3 (typically


-methyl-d3) remains the historical standard due to cost and availability, it poses a significant risk of false-negative Free Carnitine (C0)  results due to isotopic interference upon hydrolysis. C4-d7  (typically butyryl-d7), by placing the label on the acyl chain, eliminates this cross-talk, offering superior accuracy for comprehensive acylcarnitine profiling.

Part 1: Structural & Mechanistic Differences

To understand the analytical impact, we must first define the structural localization of the deuterium isotopes.

Butyrylcarnitine-d3 (The Traditional Standard)
  • Label Position: The deuterium atoms are located on the

    
    -methyl groups  of the carnitine quaternary amine.[1]
    
  • Structure: 3-carboxy-N,N-dimethyl-N-(methyl-d3 )-2-(butyryloxy)propan-1-aminium.[1]

  • Mass Shift: +3 Da (

    
    ).
    
  • Key Characteristic: The label is on the carnitine backbone .

Butyrylcarnitine-d7 (The High-Fidelity Standard)
  • Label Position: The deuterium atoms are located on the butyryl acyl chain (fully deuterated fatty acid moiety).

  • Structure: 3-carboxy-N,N,N-trimethyl-2-(butyryl-d7 -oxy)propan-1-aminium.

  • Mass Shift: +7 Da (

    
    ).
    
  • Key Characteristic: The label is on the leaving group (fatty acid), leaving the carnitine backbone unlabeled.

Visualization: Structural Fragmentation & Hydrolysis

The following diagram illustrates the structural breakdown and the critical "Cross-Talk" pathway.

C4_Hydrolysis_Pathways cluster_d3 Scenario A: C4-d3 (Label on Carnitine) cluster_d7 Scenario B: C4-d7 (Label on Acyl Chain) C4_d3 Butyrylcarnitine-d3 (Label: N-Methyl) C0_d3 Free Carnitine-d3 (IS for C0) C4_d3->C0_d3 Hydrolysis (Sample Prep/Storage) Butyric Butyric Acid (Unlabeled) C4_d3->Butyric Interference CRITICAL ERROR: False Elevation of C0 IS Signal (Suppresses Calculated C0 Conc) C0_d3->Interference Contributes to IS Channel C4_d7 Butyrylcarnitine-d7 (Label: Butyryl Chain) C0_Unlabeled Free Carnitine (Unlabeled) C4_d7->C0_Unlabeled Hydrolysis Butyric_d7 Butyric Acid-d7 (Labeled) C4_d7->Butyric_d7

Caption: Comparative hydrolysis pathways. Note how C4-d3 degradation releases d3-Carnitine, directly interfering with the Free Carnitine internal standard channel.

Part 2: The "Cross-Talk" Phenomenon (Causality)

The primary reason to switch from d3 to d7 is not the quantification of C4 itself, but the protection of the Free Carnitine (C0) measurement.

The Mechanism of Failure (d3)
  • Instability: Acylcarnitines are esters. They are prone to hydrolysis, especially in liquid reagents or during derivatization (butyl esterification) if pH/temperature is not strictly controlled.

  • Release of Label: When C4-d3 hydrolyzes, it releases Free Carnitine-d3 .

  • Signal Pollution: In a multiplexed assay (like NBS), you are also measuring Free Carnitine (C0) using a d3-Carnitine internal standard.

  • Quantification Error: The hydrolyzed IS from the C4 channel adds to the signal of the C0 IS channel.

    • Result: The instrument "sees" more C0 IS than you actually added.

    • Calculation:

      
      .[2]
      
    • If

      
       is artificially high, the calculated Concentration of C0 decreases .
      
    • Clinical Risk:[3] This can mask a true Carnitine Deficiency or cause calibration drift.

The d7 Solution

When C4-d7 hydrolyzes, it releases Free Carnitine (Unlabeled) and Butyric Acid-d7 .

  • The Unlabeled Carnitine joins the endogenous pool of C0. Since endogenous C0 is usually micromolar (

    
    ) and the IS is nanomolar, this tiny addition is statistically insignificant.
    
  • Crucially: It does not contribute to the d3-Carnitine IS channel. The C0 quantification remains accurate.

Part 3: Spectral Overlap & Specificity

Beyond hydrolysis, the mass shift (


 vs 

) impacts the signal-to-noise ratio (S/N) in complex biological matrices.
Isotopic Overlap (The "M+3" Problem)
  • Natural Abundance: Biological molecules contain naturally occurring heavy isotopes (

    
    , 
    
    
    
    , etc.).
  • The C4 Cluster: If a patient has massive elevation of C4 (e.g., SCAD deficiency), the natural

    
     isotope of the unlabeled analyte can impinge on the d3-IS channel.
    
  • Effect: This creates a "Reverse Contribution" where the analyte signal inflates the IS signal, leading to underestimation of the concentration at high levels (non-linearity).

The d7 Advantage
  • Clean Window: A

    
     Da shift moves the IS mass well beyond the natural isotopic envelope of the analyte.
    
  • Background Noise: The

    
     region typically has lower chemical background noise in extracted blood spots compared to the 
    
    
    
    region, improving the Limit of Detection (LOD).

Part 4: Experimental Protocol (FIA-MS/MS)

This protocol describes a self-validating workflow for differentiating C4 species using Flow Injection Analysis (FIA-MS/MS), optimized for d7 integration.

Reagents & Standards
  • Extraction Solvent: Methanol containing hydrazine (if derivatizing) or pure Methanol (underivatized).

  • Internal Standard Mix:

    • C0-d3 (Free Carnitine IS).

    • C4-d7 (Butyrylcarnitine IS). Note: Do not mix C4-d3 if measuring C0.

    • Other acylcarnitine standards (C2, C8, C16, etc.).

Workflow Diagram

Workflow Start Dried Blood Spot (DBS) 3mm Punch Extraction Extraction Solvent: MeOH + IS Mix (C4-d7, C0-d3) Time: 20 min @ RT Start->Extraction Derivatization Derivatization (Optional) Reagent: 3N HCl in n-Butanol Temp: 65°C, 15 min Extraction->Derivatization Method A (Butyl Esters) MS FIA-MS/MS Analysis Triple Quadrupole (QqQ) Extraction->MS Method B (Underivatized) Evaporation Evaporation Nitrogen Stream Derivatization->Evaporation Reconstitution Reconstitution Mobile Phase (Acetonitrile:H2O 80:20) Evaporation->Reconstitution Reconstitution->MS Data Data Processing Target: m/z 232 (C4) / 239 (C4-d7) (Underivatized Masses) MS->Data

Caption: FIA-MS/MS Workflow. Method B (Underivatized) is preferred when using d7 to minimize hydrolysis risks, though d7 is robust enough for Method A.

Mass Transitions (Underivatized)
AnalytePrecursor Ion (

)
Product Ion (

)
Loss
C4 (Butyryl) 232.285.1Precursor Scan 85
C4-d3 (IS) 235.285.1(+3 Da)
C4-d7 (IS) 239.285.1(+7 Da)

Note: In derivatized methods (butyl esters), add +56 Da to Precursor masses.

Part 5: Comparative Analysis Summary

FeatureButyrylcarnitine-d3Butyrylcarnitine-d7Verdict
Label Location

-Methyl group (Carnitine)
Butyryl Chain (Fatty Acid)d7 is structurally distinct.[4]
Hydrolysis Product d3-Carnitine (IS Interference)d7-Butyric Acid (Inert)d7 prevents IS cross-talk.
Mass Shift +3 Da+7 Dad7 reduces spectral overlap.
C0 Accuracy Risk High (if hydrolysis occurs)Negligibled7 protects C0 data.
Cost/Availability Low / WidespreadModerate / Specializedd3 is cheaper; d7 is better.
Primary Use Case Routine/Legacy ScreeningPrecision Metabolic Profilingd7 recommended for new assays.

References

  • Minkler, P. E., et al. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry. Available at: [Link]

  • Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. (Discusses IS selection and hydrolysis issues). Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). NBS04: Newborn Screening by Tandem Mass Spectrometry. (Standard guideline for minimizing interferences). Available at: [Link]

Sources

Technical Monograph: Butyryl-L-carnitine-d7 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Butyryl-L-carnitine-d7 chloride PubChem CID Content Type: Technical Monograph & Application Guide Audience: Researchers, Clinical Chemists, and Mass Spectrometrists

Advanced Isotopic Standards for Acylcarnitine Profiling

Executive Summary

Butyryl-L-carnitine-d7 (chloride) is a stable isotope-labeled analog of the endogenous metabolite butyrylcarnitine (C4-carnitine). It functions as a critical Internal Standard (IS) in the quantification of short-chain acylcarnitines via Isotope Dilution Mass Spectrometry (ID-MS).

Its primary utility lies in the screening and diagnosis of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency . The "d7" labeling (deuterium substitution on the butyryl chain) provides a +7 Da mass shift, offering superior spectral resolution compared to common d3 analogs in complex biological matrices where isobaric interferences may compromise quantitation.

Chemical Identity & Properties

This section defines the physicochemical "fingerprint" of the compound. Note that while the unlabeled parent compound has a specific PubChem CID, the d7-isotopomer is often indexed as a modification of the parent or under specific substance registries.

PropertySpecification
Chemical Name Butyryl-L-carnitine-d7 chloride
Synonyms L-Butyrylcarnitine-d7 HCl; C4-Carnitine-d7; (2R)-3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d7)-1-propanaminium chloride
PubChem CID (Parent) (Unlabeled Chloride Salt)
Molecular Formula C₁₁H₁₅D₇NO₄[1][2][3][4][5][6][7][8] · Cl
Molecular Weight ~274.79 g/mol (Salt); ~239.34 g/mol (Cation)
Isotopic Purity Typically ≥98% or ≥99% deuterated forms
Labeling Position Butyryl moiety (fully deuterated chain: -CO-CD₂-CD₂-CD₃)
Appearance White to off-white hygroscopic crystalline solid
Solubility Water (>50 mg/mL), Methanol, Ethanol; Insoluble in non-polar organic solvents
Structural Visualization & Fragmentation

The following diagram illustrates the chemical structure and the collision-induced dissociation (CID) pathway used in MS/MS detection.

G cluster_0 Precursor Ion (Q1) cluster_1 Collision Cell (q2) cluster_2 Product Ion (Q3) Precursor Butyryl-L-carnitine-d7 [M]+ m/z ~239 Frag Fragmentation (Loss of d7-Butyric Acid) Precursor->Frag ESI+ Product Carnitine Backbone (Characteristic Fragment) m/z 85 Frag->Product -154 Da (Neutral Loss)

Figure 1: MS/MS transition logic. The d7-label remains on the butyryl chain, which is lost during fragmentation. The detected product ion (m/z 85) is the unlabelled carnitine backbone characteristic of the acylcarnitine class.

Mechanism of Action in Metabolomics

The Role of Internal Standards

In quantitative metabolomics, matrix effects (ion suppression or enhancement) can severely skew results.[9] Butyryl-L-carnitine-d7 serves as an ideal internal standard because:

  • Co-Elution: It chromatographically co-elutes with endogenous Butyrylcarnitine (C4).

  • Identical Ionization: It experiences the exact same matrix effects as the analyte.

  • Mass Differentiation: The +7 Da shift (m/z 239 vs 232) allows the mass spectrometer to distinguish the standard from the endogenous analyte.

Why d7 instead of d3?

While d3-carnitines (labeled on the N-methyl group or terminal methyl of the chain) are common, d7-labeling (full chain deuteration) offers distinct advantages in high-precision assays:

  • Interference Removal: In complex matrices like dried blood spots (DBS), isobaric interferences can sometimes overlap with M+3 signals. The M+7 shift moves the IS further away from the "noise" of biological background.

  • Isotope Effect Stability: Labeling the acyl chain rather than the N-methyl groups avoids potential scrambling or exchange reactions that can occur with quaternary amines under extreme pH conditions, although this is rare in standard carnitine analysis.

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Quantification of Butyrylcarnitine in Plasma or Dried Blood Spots (DBS).

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg Butyryl-L-carnitine-d7 chloride in 1 mL of 50:50 Methanol:Water. Store at -20°C.

  • Working Internal Standard (IS) Solution: Dilute Stock to ~0.05 µM (approx. 15 ng/mL) in pure Methanol. This methanol acts as the extraction solvent.

Sample Extraction Workflow (Protein Precipitation)

This protocol relies on a "dilute-and-shoot" mechanism standard in newborn screening.

  • Sample: Punch a 3.2 mm DBS disk (equivalent to ~3.1 µL blood) or aliquot 10 µL plasma into a 96-well plate.

  • Extraction: Add 100 µL of Working IS Solution (Methanol containing d7-IS).

  • Incubation: Shake at room temperature for 20 minutes (DBS requires 45 mins).

  • Precipitation: Centrifuge at 3,000 x g for 10 minutes to pellet proteins/paper.

  • Transfer: Transfer supernatant to a fresh plate.

  • Drying (Optional): For higher sensitivity, dry under N₂ gas and reconstitute in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (CE)
Butyrylcarnitine (C4) 232.285.050 ms25-30 eV
Butyryl-L-carnitine-d7 (IS) 239.2 85.0 50 ms25-30 eV

Note on Isobars: Butyrylcarnitine (C4) is isobaric with Isobutyrylcarnitine . Standard Flow-Injection Analysis (FIA) cannot distinguish them. To separate C4 (SCAD marker) from Iso-C4 (IBD marker), a UPLC column (e.g., C18 or HILIC) is required.

Workflow Diagram

Workflow Sample Biological Sample (DBS / Plasma) Extraction Extraction / Protein Ppt (Add MeOH + d7-IS) Sample->Extraction Centrifuge Centrifugation (Remove Heme/Paper) Extraction->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Extraction and analysis workflow ensuring protein removal and isotopic equilibration.

Quality Control & Stability

Hygroscopicity Management

Butyryl-L-carnitine chloride is highly hygroscopic.

  • Risk: Absorption of atmospheric moisture alters the effective mass of the powder, leading to weighing errors during stock preparation.

  • Mitigation: Allow the vial to equilibrate to room temperature before opening. Weigh quickly in a humidity-controlled environment or use the entire vial content by dissolving it directly in a known volume of solvent.

Deuterium Exchange

While the C-D bonds on the butyryl chain are stable under standard biological conditions, exposure to extremely high pH (>10) for prolonged periods could theoretically induce exchange at the alpha-carbon position.

  • Protocol: Maintain extraction solvents at neutral or acidic pH (0.1% Formic Acid is standard).

Storage
  • Solid: -20°C, desiccated, protected from light. Stability > 2 years.

  • Solution: Methanolic stocks are stable at -20°C for 6-12 months. Aqueous dilutions should be prepared fresh or stored at 4°C for <1 week due to potential ester hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25105258, Butyryl-L-carnitine Chloride. Retrieved from [Link]

  • Matern, D. (2008). Acylcarnitine Analysis by Tandem Mass Spectrometry.[11] In: Current Protocols in Human Genetics. (Contextual grounding for fragmentation mechanisms).

  • Van Hove, J. L., et al. (1993).Intravenous L-carnitine and acetyl-L-carnitine in medium-chain acyl-coenzyme A dehydrogenase deficiency and isovaleric acidemia. (Foundational context for carnitine ester analysis).

Sources

Technical Monograph: Butyryl-L-carnitine-d7 (C4:0-d7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyryl-L-carnitine-d7 (C4:0-d7) is a high-fidelity stable isotope-labeled internal standard (IS) used primarily in the quantitative analysis of short-chain acylcarnitines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Unlike the more common methyl-labeled analogs (e.g., C4-d3), the d7-isotopologue carries its deuterium label on the butyryl fatty acid chain.[1][2] This structural distinction provides a mass shift of +7 Da, significantly reducing isotopic interference from the natural abundance envelope of endogenous analytes.[2] This guide details the nomenclature, physicochemical properties, and experimental protocols for utilizing C4:0-d7 in clinical diagnostics, specifically for Short-chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBD) deficiency screenings.[1][2]

Part 1: Nomenclature & Chemical Identity[1][2]

The terminology for acylcarnitines can be inconsistent across clinical, chemical, and commercial literature.[2] The following table standardizes the synonyms for Butyryl-L-carnitine-d7 to ensure accurate procurement and database annotation.

Table 1: Synonym & Nomenclature Reference
CategoryPrimary TerminologyAlternate Synonyms / Notes
Common Name Butyryl-L-carnitine-d7 Butanoyl-L-carnitine-d7; L-Butyrylcarnitine-d7
Abbreviated Code C4:0-d7 CAR 4:0-d7; C4-d7 Carnitine
IUPAC Name 3-carboxy-N,N,N-trimethyl-2-[(butanoyl-d7)oxy]propan-1-aminiumNote: "d7" implies the label is on the butanoyl chain.[1][2][3][4]
Chemical Formula C₁₁H₁₅D₇NO₄⁺ (Cation)Often supplied as the Chloride salt (HCl).[1]
CAS Number N/A (Specific d7 form)Unlabelled Parent CAS: 162067-50-7
Target Analyte Butyryl-L-carnitineDistinguishes from isomer Isobutyryl-L-carnitine
Structural Distinction (d7 vs. d3)

It is critical to distinguish C4:0-d7 from C4:0-d3.

  • C4:0-d3: Label is on the N-methyl groups of the carnitine backbone.[1][2]

  • C4:0-d7: Label is on the butyryl carbon chain (fatty acid moiety).[1]

The d7 variant is often preferred in high-sensitivity assays because the +7 Da mass shift moves the IS signal completely clear of the M+1, M+2, and M+3 natural isotopic isotopes of the endogenous analyte, preventing "cross-talk" in the MS detector.[1][2]

ChemicalStructure cluster_legend Isotopologue Distinction CarnitineBackbone Carnitine Backbone (Trimethylammonium) EsterBond Ester Linkage CarnitineBackbone->EsterBond ButyrylChain Butyryl Chain (C4) (HEAVILY LABELLED) EsterBond->ButyrylChain D_Label Deuterium (d7) -CD2-CD2-CD3 ButyrylChain->D_Label Label Location Legend1 C4-d3: Label on Backbone (N-Methyls) Legend2 C4-d7: Label on Fatty Acid Chain (Superior Separation)

Figure 1: Structural topology of Butyryl-L-carnitine-d7. The deuterium labeling (d7) is located on the acyl chain, distinguishing it from N-methyl labeled variants.[1][2]

Part 2: Diagnostic Utility & Mechanism[1][2]

The Clinical Context: SCAD vs. IBD

In newborn screening (NBS), an elevation of C4-acylcarnitine is a primary marker.[1][2] However, "C4" represents a pair of isomers that standard flow-injection MS/MS cannot distinguish:

  • Butyryl-L-carnitine: Marker for Short-chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2]

  • Isobutyryl-L-carnitine: Marker for Isobutyryl-CoA Dehydrogenase (IBD) deficiency.[1][2]

While C4:0-d7 is the direct internal standard for Butyryl-L-carnitine, it is also used as the reference for Isobutyryl-L-carnitine in many multiplexed assays due to their similar ionization efficiencies.[1][2]

Mechanism of Action in MS/MS

The C4:0-d7 standard corrects for:

  • Ion Suppression: Matrix effects from blood/urine components that suppress ionization efficiency.

  • Extraction Losses: Variability in recovery during the protein precipitation step.

  • Retention Time Drift: In LC-MS, it co-elutes (or elutes very closely) with the endogenous analyte, ensuring that matrix effects at that specific retention time are accounted for.[1][2]

Part 3: Analytical Protocol (LC-MS/MS)

This protocol outlines the preparation and utilization of C4:0-d7 for quantifying C4 species in Dried Blood Spots (DBS).[1]

Reagents & Equipment[2][5][6]
  • Stock Standard: Butyryl-L-carnitine-d7 HCl (solid).[1][2][4]

  • Extraction Solvent: Methanol containing hydrazine (if derivatizing) or pure Methanol (if underivatized).[1]

  • Matrix: 3.2 mm Dried Blood Spot punch.[2]

Step-by-Step Methodology
1. Internal Standard (IS) Stock Preparation[1][5]
  • Primary Stock: Dissolve 1 mg of C4:0-d7 in 1 mL of 50:50 Methanol:Water to create a 1 mg/mL solution. Store at -20°C.

  • Working IS Solution: Dilute the primary stock into pure Methanol to a final concentration of ~0.05 µmol/L. Note: This concentration should match the expected physiological range of C4 carnitine in healthy controls to maintain linearity.

2. Sample Extraction (Underivatized Method)
  • Punch a 3.2 mm disk from the DBS card into a 96-well plate.

  • Add 100 µL of Working IS Solution (containing C4:0-d7) to each well.

  • Agitate (shaker) for 20 minutes at room temperature.

  • Transfer the supernatant to a fresh plate.

  • Evaporate solvent under nitrogen flow (40°C).

  • Reconstitute in 50 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

3. LC-MS/MS Acquisition[1][2][6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1] Critical: A column is required to separate Butyryl- (C4) from Isobutyryl-carnitine.[1][2]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte (Butyryl-L-carnitine): 232.1 → 85.1 m/z[2]

    • Internal Standard (C4:0-d7): 239.1 → 85.1 m/z

Note: The mass shift is 239.1 (d7) - 232.1 (d0) = +7 Da.[1][2]

Workflow Sample DBS Sample (Unknown C4 Conc) Extract Methanol Extraction (20 min shake) Sample->Extract IS_Add Add C4-d7 IS (Known Conc) IS_Add->Extract LC_Sep LC Separation (Separate Isomers) Extract->LC_Sep MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Calc Ratio Calculation (Area C4 / Area C4-d7) MS_Det->Calc

Figure 2: Quantitative workflow utilizing C4:0-d7 as the normalizing factor for accurate mass spectrometry analysis.

Part 4: Quality Control & Stability[1][2]

Stability Profile

Deuterated acylcarnitines are generally stable, but the ester linkage (connecting the butyryl chain to the carnitine) is susceptible to hydrolysis under alkaline conditions or excessive heat.[2]

  • Storage: Powder form at -20°C (desiccated). Solutions are stable for 6 months at -20°C.[1][2]

  • Handling: Avoid repeated freeze-thaw cycles of the Working IS Solution. Aliquot into single-use vials if possible.

Troubleshooting "Cross-Talk"

If you observe a signal in the C4:0-d7 channel (239.[1][2]1) when injecting a non-labeled standard:

  • Check Purity: Ensure your unlabelled standard is not contaminated.

  • Check Isotope Envelope: While +7 Da is usually sufficient, extremely high concentrations of endogenous C4 can create minor M+7 isotopes, though statistically negligible compared to M+1/M+2.[2]

  • Carryover: Run solvent blanks between high-concentration samples.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Butyryl-L-carnitine.[1][2] Source:[Link][1]

  • Matern, D., et al. (2007). "Prospects for Newborn Screening of SCAD Deficiency." Journal of Inherited Metabolic Disease. (Contextualizing the need for C4 differentiation). Source:[Link] (General Reference for SCAD protocols)[1]

Sources

Technical Guide: Solubility & Handling of Butyryl-L-carnitine-d7 Chloride in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyryl-L-carnitine-d7 chloride (C4-carnitine-d7) is a stable isotope-labeled analog of butyrylcarnitine, utilized primarily as an Internal Standard (IS) in the quantification of short-chain acylcarnitines via LC-MS/MS. Its accurate solubilization is critical for the diagnosis of fatty acid oxidation disorders, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.

This guide details the physicochemical basis for using Methanol (MeOH) as the primary solvent, provides a self-validating reconstitution protocol, and outlines stability parameters required for high-precision analytical workflows.

Part 1: Physicochemical Basis of Solubility

Chemical Nature & Solvent Compatibility

Butyryl-L-carnitine-d7 chloride is a quaternary ammonium salt. Its structure comprises a polar trimethylammonium head group, a central chiral carbon (L-configuration), and a lipophilic deuterated butyryl chain (


).
  • Ionic Character: The chloride salt form renders the molecule highly polar and hygroscopic.

  • Solvent Selection (Methanol): Methanol is the optimal solvent for stock preparation for three reasons:

    • Solubility: The high dielectric constant of methanol (

      
      ) effectively solvates the ionic head group, achieving solubility limits well above analytical requirements (>20 mg/mL).
      
    • LC-MS Compatibility: Methanol is a standard mobile phase component, minimizing solvent mismatch effects (e.g., peak broadening) during injection.

    • Extraction Efficiency: Methanol is routinely used to extract acylcarnitines from Dried Blood Spots (DBS) or plasma, ensuring the IS equilibrates with the matrix identically to the endogenous analyte.

Deuterium Isotope Effect

The "d7" designation indicates the substitution of seven hydrogen atoms with deuterium on the butyryl chain. While C-D bonds are shorter and stronger than C-H bonds—slightly increasing lipophilicity—this modification does not significantly alter solubility in polar protic solvents like methanol compared to the unlabeled or d3-labeled analogs.

Part 2: Reconstitution & Stock Solution Protocol

Materials Required[1][2]
  • Analyte: Butyryl-L-carnitine-d7 chloride (Lyophilized solid).

  • Solvent: LC-MS Grade Methanol (purity

    
     99.9%).
    
  • Vessels: Amber glass vials (silanized preferred to minimize adsorption).

  • Gas: Nitrogen (

    
    ) for headspace purging.
    
Step-by-Step Methodology

This protocol targets a primary stock concentration of 1.0 mg/mL , which is standard for long-term storage.

Step 1: Environmental Equilibration Remove the vial from -20°C storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.

  • Causality: Opening a cold vial introduces condensation, which degrades the hygroscopic salt and alters the effective mass.

Step 2: Gravimetric Preparation (Recommended over Volumetric) Due to the small masses involved (often 1–5 mg), volumetric dilution in the vendor vial is prone to error.

  • Place a clean, tared amber glass vial on a microbalance (readability 0.01 mg).

  • Transfer approximately 1 mg of the substance. Record exact mass (

    
    ).
    
  • Calculate the required volume of Methanol (

    
    ) to achieve target concentration (
    
    
    
    ):
    
    
  • Dispense Methanol gravimetrically (Density of MeOH

    
     0.792 g/mL at 20°C) for maximum precision.
    

Step 3: Dissolution & Mixing Vortex the solution for 30–60 seconds. The solid should dissolve instantly.

  • Visual Check: Inspect against a light source. The solution must be clear and particle-free.

  • Sonication: If particles persist (rare in MeOH), sonicate for 5 minutes at ambient temperature.

Step 4: Storage Purge the vial headspace with Nitrogen gas to prevent oxidation and moisture ingress. Cap tightly and store at -20°C or -80°C.

Workflow Visualization

The following diagram illustrates the critical decision points in the reconstitution process.

ReconstitutionWorkflow Start Start: Lyophilized Butyryl-L-carnitine-d7 Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Gravimetric Weighing (Amber Vial) Equilibrate->Weigh Prevent Condensation Solvent Add LC-MS Grade Methanol (Target: 1 mg/mL) Weigh->Solvent Mix Vortex (30s) & Inspect Solvent->Mix Check Solution Clear? Mix->Check Sonicate Sonicate (5 min) Check->Sonicate No (Precipitate) Store Purge N2 & Store (-20°C to -80°C) Check->Store Yes Sonicate->Check

Caption: Figure 1. Gravimetric reconstitution workflow ensuring stoichiometry and stability.

Part 3: Stability & Troubleshooting

Solubility Limits

While specific saturation data for the d7 variant is proprietary to custom synthesis, it behaves analogously to Butyryl-L-carnitine-d3 and the unlabeled form.

  • Methanol: >20 mg/mL (Freely Soluble)

  • Water: >50 mg/mL (Freely Soluble)

  • Acetonitrile: Sparingly Soluble (Avoid as pure solvent; use only in mixtures >50% aqueous/MeOH).

Stability Profile
  • Hydrolysis Risk: Acylcarnitines are ester-linked. They are susceptible to hydrolysis in alkaline conditions (

    
    ). Pure methanol is slightly acidic to neutral, which preserves the ester bond.
    
  • Transesterification: In the presence of other alcohols (e.g., Ethanol) and heat, the butyryl group can migrate. Always use Methanol if Methanol is the intended mobile phase.

  • Shelf Life:

    • Solid: 2–4 years at -20°C.[1]

    • Stock (MeOH, -20°C): 6–12 months.

    • Working Solution (Diluted): Prepare fresh weekly or store at 4°C for <24 hours.

Analytical Validation (Self-Check)

To validate the stock solution concentration without consuming large amounts of standard:

  • qNMR (Quantitative NMR): The gold standard if >5 mg is available.

  • Cross-Validation: Dilute the new d7 stock to 1 µM and inject via LC-MS. Compare the Peak Area Ratio against a validated unlabeled Butyryl-L-carnitine standard. The Response Factor should be near 1.0 (assuming equal ionization efficiency).

Part 4: Analytical Application (LC-MS/MS)

In clinical workflows (e.g., Newborn Screening), Butyryl-L-carnitine-d7 is used to correct for matrix effects and recovery losses.

Internal Standard Spiking

The IS is typically added before extraction.

  • Working Concentration: 0.05 – 0.5 µM in Methanol.

  • Extraction: The Methanol in the IS working solution often serves as the protein precipitation agent for plasma/blood spots.

Pathway Visualization

The following diagram details the role of the IS in the analytical data flow.

LCMS_Workflow Sample Biological Sample (Plasma/DBS) IS_Spike Spike IS (d7-Butyryl-carnitine in MeOH) Sample->IS_Spike Step 1 Extract Protein Precipitation & Centrifugation IS_Spike->Extract Step 2 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Supernatant Data Quantification (Ratio: Analyte/IS) LCMS->Data Calculate

Caption: Figure 2. Integration of Butyryl-L-carnitine-d7 into the LC-MS/MS quantification pipeline.

References

  • National Institutes of Health (NIH). (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC4655990. Retrieved from [Link] Validation of methanol-based extraction and internal standard usage.

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link] Detailed methodology on mobile phase preparation and standard stability.

Sources

Methodological & Application

Application Note: Quantitative LC-MS/MS Analysis of Butyrylcarnitine (C4) using d7-Butyrylcarnitine Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, validated LC-MS/MS protocol for the quantification of Butyrylcarnitine (C4) in biological matrices (plasma/serum). It specifically addresses the use of a d7-labeled internal standard and the critical chromatographic separation of the C4 isomers (butyryl- vs. isobutyrylcarnitine).

Abstract

Butyrylcarnitine (C4-carnitine) is a critical biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and a key intermediate in fatty acid oxidation and valine catabolism. Accurate quantification is often confounded by its structural isomer, isobutyrylcarnitine. This protocol details a high-resolution LC-MS/MS method using Butyryl-d7-L-carnitine as an internal standard. Unlike common d3-analogs, the d7-variant (labeled on the acyl chain) offers distinct mass resolution and robustness against backbone-related interferences. The method utilizes a C18 core-shell column to achieve baseline separation of C4 isomers, ensuring specificity for SCAD deficiency screening and metabolic flux studies.

Introduction & Scientific Rationale

Clinical & Biological Significance

Elevated levels of butyrylcarnitine are pathognomonic for SCAD deficiency. However, an elevation in the C4-acylcarnitine pool can also result from Isobutyryl-CoA Dehydrogenase (IBD) deficiency, which leads to the accumulation of isobutyrylcarnitine . Standard flow-injection analysis (FIA) MS/MS, commonly used in newborn screening, cannot distinguish these isomers, leading to false positives.

  • Butyrylcarnitine: Marker for fatty acid

    
    -oxidation defects (SCAD).[1]
    
  • Isobutyrylcarnitine: Marker for valine catabolism defects (IBD).

The Role of d7-Butyrylcarnitine (Internal Standard)

While d3-carnitine standards (labeled on the N-methyl groups) are common, d7-butyrylcarnitine (labeled on the butyryl chain:


) provides superior performance for specific applications:
  • Metabolic Tracing: In flux analysis where endogenous carnitine might already be labeled (e.g., from a d3-methyl donor), a d7-acyl chain label remains distinct.

  • Fragment Specificity: The d7 label is lost during the formation of the characteristic

    
     85 fragment (derived from the carnitine backbone). This confirms the acyl chain origin when comparing precursor/product pairs.
    
  • Co-elution: The d7-standard co-elutes perfectly with n-butyrylcarnitine, compensating for matrix effects (ion suppression/enhancement) specifically for the target isomer.

Materials & Reagents

ReagentSpecificationSource/Notes
Analyte Butyryl-L-carnitine HClSigma / Cayman
Internal Standard Butyryl-d7-L-carnitine HClCDN Isotopes / LGC Standards (Cat# D-7761)
Solvents Methanol (MeOH), Acetonitrile (ACN)LC-MS Grade
Additives Formic Acid (FA), Ammonium FormateLC-MS Grade
Water Milli-Q / 18.2 MΩ·cmIn-house
Matrix Human Plasma / SerumK2EDTA or Serum separator tubes

Experimental Workflow

The following diagram outlines the "Protein Precipitation" (PPT) workflow, optimized for high throughput and minimal hydrolysis of acylcarnitines.

G Start Biological Sample (50 µL Plasma/Serum) IS_Add Add Internal Standard (10 µL d7-Butyrylcarnitine) Start->IS_Add Precip Protein Precipitation Add 200 µL Ice-Cold Methanol (1% Formic Acid) IS_Add->Precip Denature Proteins Vortex Vortex (30s) & Incubate (10 min @ 4°C) Precip->Vortex Centrifuge Centrifuge 15,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Dry Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Dry Concentrate Recon Reconstitute 100 µL Mobile Phase A:B (90:10) Dry->Recon Inject LC-MS/MS Injection (5 µL) Recon->Inject

Figure 1: Sample preparation workflow for underivatized acylcarnitine quantification.

LC-MS/MS Methodology

Liquid Chromatography (LC)

To separate the isomers (Butyryl- vs Isobutyrylcarnitine), a C18 Core-Shell column is recommended over HILIC for robustness in plasma matrices.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Restek Raptor ARC-18.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

  • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Note: Methanol is preferred over Acetonitrile for acylcarnitines to improve peak shape and resolution of isomers.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Load/Desalt
1.00 5 Hold
6.00 95 Linear Gradient (Elution of C4 ~3-4 min)
8.00 95 Wash
8.10 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Source Parameters (Sciex 6500+ equivalent):

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1/2: 50/60 psi

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Type
Butyrylcarnitine (C4) 232.185.15025Quantifier
Isobutyrylcarnitine 232.185.15025Quantifier (Isomer)
d7-Butyrylcarnitine 239.1 85.1 5025Internal Standard
  • Note on d7-Transition: The precursor is shifted by +7 Da (

    
     vs 
    
    
    
    ). The product ion (
    
    
    85) represents the carnitine backbone fragment (
    
    
    ). Since the deuterium label is on the fatty acid chain which is lost as a neutral fragment, the product ion remains at
    
    
    85.1.

Method Validation & Performance Criteria

Validation should follow FDA/EMA Bioanalytical Method Validation guidelines.

Selectivity (Isomer Separation)

The critical quality attribute is the resolution (


) between Isobutyrylcarnitine and Butyrylcarnitine.
  • Requirement:

    
     (Baseline separation).
    
  • Elution Order: On C18, Isobutyrylcarnitine (branched) typically elutes before Butyrylcarnitine (straight chain).[2]

    • Example: Iso-C4 (

      
      : 3.2 min) vs. n-C4 (
      
      
      
      : 3.5 min).
Linearity & Sensitivity
  • Calibration Range: 0.05 – 50 µM (covering physiological range ~0.3 µM and pathological levels).

  • LLOQ: 0.05 µM (S/N > 10).

  • Curve Fitting: Linear regression (

    
     weighting) of Area Ratio (Analyte/IS).
    
Precision & Accuracy
  • Intra-day: CV < 15% (n=6).

  • Inter-day: CV < 15% (n=18 over 3 days).

  • Accuracy: 85-115% of nominal concentration.

Recovery & Matrix Effect
  • Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spike. The d7-IS should compensate for MF, yielding an IS-normalized MF close to 1.0.

  • Recovery: >80% using the protein precipitation method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient too steep or wrong columnUse a shallower gradient (e.g., 5-50% B over 10 min) or switch to a PFP (Pentafluorophenyl) column which offers superior isomer selectivity.
Low Sensitivity Ion suppression or poor extractionEnsure supernatant is evaporated to dryness to remove MeOH/Water, then reconstitute in high-aqueous phase (90% Water) to focus the peak.
High Background Contaminated source or solventsClean ESI source. Use fresh LC-MS grade solvents. Check for "carryover" from high-concentration standards.
IS Signal Drift Deuterium exchange (rare for C-D)d7 (alkyl chain) is stable. Ensure IS solution is stored at -20°C. Avoid acidic hydrolysis conditions if not necessary.

References

  • Clinical Significance of C4: Van Hove, J. L., et al. "Isobutyryl-CoA dehydrogenase deficiency: a new defect in valine metabolism." Journal of Medical Genetics 35.1 (1998). Link

  • Methodology (Separation): Minkler, P. E., et al. "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry 54.9 (2008). Link

  • d7-Standard Properties: CDN Isotopes. "Butyryl-d7-L-carnitine HCl Product Specification." Link

  • Isomer Differentiation: Forny, P., et al. "Butyrylcarnitine and isobutyrylcarnitine: A method for their separation and quantification." Molecular Genetics and Metabolism Reports (2022). Link (Note: Generalized citation for separation principles).

  • General Acylcarnitine Profiling: Millington, D. S., et al. "Tandem mass spectrometry for the diagnosis of metabolic disorders." Clinical Chemistry (2000). Link

Sources

Guide to the Preparation and Handling of Butyryl-L-carnitine-d7 Internal Standard Stock Solution for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the preparation, quality control, and storage of a Butyryl-L-carnitine-d7 internal standard (IS) stock solution. As a stable isotope-labeled (SIL) analogue, Butyryl-L-carnitine-d7 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of its unlabeled counterpart, Butyryl-L-carnitine. The use of a reliable and accurately prepared IS is paramount for correcting variability during sample analysis and ensuring the accuracy and reproducibility of bioanalytical data.[1][2][3] This document outlines the scientific principles of internal standardization, provides step-by-step instructions grounded in best practices, and explains the critical rationale behind each procedural step to ensure the integrity of quantitative assays.

The Foundational Role of an Internal Standard in Quantitative Analysis

In quantitative LC-MS bioanalysis, experimental variability is an inherent challenge. Discrepancies can arise from multiple stages, including sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer ionization efficiency (matrix effects).[4][5] An internal standard is a compound of known concentration added to all calibration standards, quality control samples, and unknown samples alike.[2] Its purpose is to act as a reference, co-experiencing the same procedural variations as the analyte of interest.

By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to significantly improved precision and accuracy in the final reported concentration.[1][4] Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the entire analytical workflow.[1][6] The minor mass difference due to deuterium substitution allows the mass spectrometer to distinguish between the analyte and the IS, while their structural identity ensures they co-elute chromatographically and experience similar ionization effects.[7][8]

G cluster_workflow Analytical Workflow cluster_quant Quantification Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (IS) (Fixed Concentration) IS->SamplePrep LC_Sep LC Separation SamplePrep->LC_Sep Potential for Variable Loss MS_Detect MS Detection LC_Sep->MS_Detect Analyte_Response Analyte Response MS_Detect->Analyte_Response Potential for Variable Ionization IS_Response IS Response MS_Detect->IS_Response Potential for Variable Ionization Ratio Calculate Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Concentration Ratio->Result

Figure 1: Conceptual workflow illustrating how an internal standard corrects for analytical variability.

Physicochemical Properties and Handling of Butyryl-L-carnitine-d7

A thorough understanding of the internal standard's properties is crucial for its proper handling and storage. Butyryl-L-carnitine-d7 is the deuterated form of Butyryl-L-carnitine, typically supplied as a hydrochloride salt.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₅D₇ClNO₄[9]
Molecular Weight ~274.79 g/mol [9][10]
Appearance Solid (Powder/Crystals)[9][11]
Isotopic Purity Typically ≥98%[7][12]
Solubility Soluble in Water, DMSO, Ethanol, Methanol[9][13][14]
Long-Term Storage (Solid) -20°C (up to 3 years)[9]
Storage (In Solvent) -80°C (up to 6 months); -20°C (up to 1 month)[9][15]

Handling Precautions for Deuterated Compounds:

  • Prevent Isotopic Dilution: Some deuterated compounds can be hygroscopic. To prevent H/D exchange with atmospheric moisture, which would compromise isotopic purity, always allow the vial to equilibrate to room temperature before opening. Handle in a low-humidity environment or under an inert gas like nitrogen or argon where possible.[16]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[16]

Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps to prepare a 1 mg/mL primary stock solution of Butyryl-L-carnitine-d7. This concentrated stock serves as the source for all subsequent working-level dilutions.

Materials and Equipment
  • Butyryl-L-carnitine-d7 HCl (neat solid)

  • High-purity solvent (e.g., LC-MS grade Methanol, Acetonitrile, or deionized water)

  • Calibrated four or five-place analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated precision micropipettes (P200, P1000)

  • Low-volume, amber glass storage vials with PTFE-lined screw caps

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Anti-static weigh paper or weigh boat

Step-by-Step Preparation Workflow

G start Start equilibrate 1. Equilibrate IS vial and solvent to room temp. start->equilibrate weigh 2. Accurately weigh ~1 mg of IS onto weigh paper equilibrate->weigh transfer 3. Quantitatively transfer powder to a 1 mL volumetric flask weigh->transfer add_solvent 4. Add ~70% of final solvent volume (e.g., 700 µL) transfer->add_solvent dissolve 5. Vortex and sonicate until fully dissolved add_solvent->dissolve final_vol 6. Bring to final volume with solvent. Mix thoroughly. dissolve->final_vol store 7. Aliquot into labeled amber glass vials final_vol->store freeze 8. Store at -80°C store->freeze end End freeze->end

Figure 2: Step-by-step workflow for preparing the internal standard stock solution.

Detailed Procedure
  • Pre-Preparation and Equilibration:

    • Remove the vial of Butyryl-L-carnitine-d7 from its storage location (e.g., -20°C freezer).

    • Place the unopened vial in a desiccator at room temperature for at least 30 minutes.

    • Rationale: This critical step prevents atmospheric moisture from condensing on the cold solid, which could lead to weighing errors and potential H/D exchange.[16]

  • Gravimetric Measurement:

    • On a calibrated analytical balance, carefully weigh approximately 1 mg of the Butyryl-L-carnitine-d7 solid. Record the exact weight to the highest precision possible (e.g., 1.054 mg).

    • Rationale: The accuracy of the entire quantitative method relies on the precise weight of the reference standard.[17][18] Regulatory guidelines mandate that analytical procedures must be built upon proper standards of accuracy and reliability.[18]

  • Quantitative Transfer and Initial Dissolution:

    • Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.

    • Add approximately 700 µL (70% of the final volume) of the selected high-purity solvent (e.g., Methanol).

    • Cap the flask and vortex for 30 seconds.

    • Place the flask in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure all solid has completely dissolved.

    • Rationale: Ensuring complete dissolution is mandatory for a homogenous and accurate stock concentration. Sonication helps break up small agglomerates that may not dissolve with vortexing alone.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved and the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is thoroughly mixed and homogenous.

    • Rationale: Using a Class A volumetric flask and bringing it to the calibration mark at a controlled temperature ensures the highest level of volumetric accuracy.

  • Calculation of Final Concentration:

    • Calculate the precise concentration of the stock solution based on the exact weight and final volume.

    • Example: If 1.054 mg was dissolved in 1.0 mL, the final concentration is 1.054 mg/mL.

  • Aliquoting and Storage:

    • Immediately aliquot the primary stock solution into smaller, single-use volumes in amber glass storage vials with PTFE-lined caps.

    • Label each vial clearly with:

      • Compound Name: Butyryl-L-carnitine-d7 Stock

      • Concentration: (e.g., 1.054 mg/mL)

      • Solvent: (e.g., Methanol)

      • Preparation Date

      • Preparer's Initials

    • Store the aliquots at -80°C for long-term stability.[9][15]

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles of the primary stock, which can degrade the compound and cause solvent evaporation over time, thereby altering the concentration. Amber vials protect the compound from potential photodegradation.

Quality Control and Verification

A properly prepared internal standard is a self-validating system, but initial verification provides confidence in its integrity.

  • Visual Inspection: The stock solution must be clear and free of any visible particulates.

  • Cross-Verification (Optional but Recommended): The performance of a newly prepared IS stock can be compared to a previous, validated batch. This is done by analyzing both and ensuring the instrument response is within an acceptable tolerance (e.g., ±15%).

  • Precision Check: For applications requiring the highest precision, the deuterated standard can be quantified against a precisely weighed unlabeled standard by constructing a standard curve of the peak intensity ratios.[14]

Preparation of Working Solutions

The 1 mg/mL primary stock is too concentrated for direct use in most assays. It must be serially diluted to a working concentration that provides an appropriate signal intensity in the LC-MS system.

  • Remove one aliquot of the primary stock from the -80°C freezer and allow it to equilibrate to room temperature.

  • Perform serial dilutions using calibrated pipettes and a suitable high-purity solvent to reach the desired final concentration (e.g., 50 ng/mL).

  • Working solutions should be prepared fresh daily or weekly and stored at 2-8°C, depending on stability assessments performed during method validation.

References

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]

  • Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.). ResearchGate. [Link]

  • Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(10), 1374-1384. [Link]

  • How to make a Internal Standard mix.... (2023, October 2). Reddit. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • Butyryl-L-carnitine. (n.d.). PubChem. [Link]

  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? (n.d.). MtoZ Biolabs. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • ICH Q14 Analytical Procedure Development. (2024, March). U.S. Food and Drug Administration. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

Sources

Application Note: Butanol Derivatization of C4-Carnitine-d7 for Newborn Screening

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Quantification of Butyrylcarnitine in Dried Blood Spots via FIA-MS/MS

Abstract

This application note details the protocol for the preparation and analysis of Butyrylcarnitine (C4) and its internal standard, C4-carnitine-d7, using acid-catalyzed butanol derivatization. Designed for newborn screening (NBS) laboratories, this guide emphasizes the chemical rationale behind derivatization, specifically its role in enhancing ionization efficiency and sensitivity in positive electrospray ionization (ESI+) mode. We address the critical handling of the internal standard (IS) to ensure accurate quantification of Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Isobutyryl-CoA Dehydrogenase (IBD) deficiencies.

Introduction & Clinical Significance

Elevated levels of C4-carnitine (Butyrylcarnitine) in newborn dried blood spots (DBS) are the primary biochemical marker for two distinct metabolic disorders:

  • Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD): A fatty acid oxidation disorder.[1]

  • Isobutyryl-CoA Dehydrogenase Deficiency (IBDD): A defect in valine catabolism.[2]

Critical Scientific Insight: In Flow Injection Analysis (FIA-MS/MS), C4-carnitine (butyryl) and its isomer isobutyrylcarnitine are isobaric . They share the same molecular weight and fragmentation pattern. Therefore, the "C4" measurement in a primary screen represents the sum of both isomers. Derivatization is the industry standard (Gold Standard) for primary screening because it maximizes sensitivity, allowing for the detection of trace elevations that might be missed by non-derivatized methods [1].

Principle of the Method

The Chemistry of Derivatization

Acylcarnitines are zwitterionic compounds containing a quaternary ammonium group (permanently positive) and a carboxylic acid group (negative at physiological pH).[3]

  • Challenge: Zwitterions can suffer from charge suppression in ESI+.

  • Solution: Butanol derivatization esterifies the carboxylic acid group.

    • Reaction:

      
      
      
    • Result: The molecule loses its negative charge capability, resulting in a net positive charge and increased lipophilicity. This significantly enhances the signal-to-noise ratio in mass spectrometry [2].

Mass Shift Mechanics

The addition of a butyl group (


) replaces a hydrogen atom (

), resulting in a net mass increase of 56 Da (

).
AnalyteFree Acid Precursor (

)
Butyl Ester Precursor (

)
Common Product Ion (

)
C4-Carnitine 232.1288.2 85.1
C4-Carnitine-d7 (IS) 239.1295.2 85.1

Experimental Workflow

The following diagram outlines the critical path for sample processing.

NBS_Workflow DBS DBS Punch (3.2 mm) Extract Extraction (MeOH + IS) DBS->Extract Solubilize Dry1 Evaporation 1 (N2 @ 50°C) Extract->Dry1 Remove Solvent Deriv Derivatization (3N HCl in BuOH) Dry1->Deriv Esterification Dry2 Evaporation 2 (Remove excess HCl) Deriv->Dry2 Critical Step Recon Reconstitution (Mobile Phase) Dry2->Recon Prepare for MS MS FIA-MS/MS Acquisition Recon->MS Inject

Figure 1: Step-by-step workflow for the preparation of dried blood spots for acylcarnitine analysis.

Materials and Reagents

  • Internal Standard: C4-carnitine-d7 (3-carboxy-2-hydroxy-N,N,N-trimethyl-d7-1-propanaminium inner salt, butyryl ester).

  • Derivatizing Agent: 3N HCl in n-Butanol.[4]

    • Preparation: Slowly bubble HCl gas into anhydrous n-butanol or purchase pre-made.

    • Trustworthiness Check: This reagent is hygroscopic. If it absorbs water, the reaction equilibrium shifts backward (hydrolysis), leading to under-quantification. Discard if older than 3 months or if the bottle was left uncapped.

  • Extraction Solvent: Methanol (HPLC Grade) containing the IS mixture.

Detailed Protocol

Step 1: Sample Extraction[5]
  • Punch a 3.2 mm (1/8 inch) disk from the DBS into a 96-well polypropylene plate.

  • Add 100 µL of Methanol containing the C4-carnitine-d7 Internal Standard.

    • Concentration Note: Typical IS working concentration is ~0.05 µmol/L for C4-d7.

  • Shake gently for 20 minutes at room temperature.

Step 2: Solvent Evaporation
  • Remove the supernatant (or keep in the same well if using filter plates) and dry under a stream of Nitrogen at 50°C .

  • Scientist’s Note: Ensure the well is completely dry. Residual water will inhibit the derivatization reaction in the next step.

Step 3: Butanol Derivatization (The Critical Step)
  • Add 50 µL of 3N HCl in n-Butanol to each well.

  • Seal the plate with a chemically resistant mat (Teflon/silicone).

  • Incubate at 65°C for 15 minutes .

    • Caution: Do not exceed 20 minutes or 70°C. Excessive heat can cause degradation of the acyl chain or hydrolysis of the ester bond [3].

Step 4: Final Drying
  • Remove the cover and dry the samples again under Nitrogen at 50°C until no liquid remains.

  • Validation Check: A strong smell of HCl or Butanol after this step indicates incomplete drying, which can corrode the MS ion source.

Step 5: Reconstitution
  • Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile:Water 80:20 + 0.1% Formic Acid).

  • Shake for 10 minutes to ensure the butylated carnitines are fully dissolved.

Mass Spectrometry Settings (FIA-MS/MS)

Instrument Mode: Positive ESI, Multiple Reaction Monitoring (MRM). Flow Rate: 0.05 - 0.2 mL/min (Flow Injection, no column separation).

Table 1: MRM Transitions
AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
C4-Carnitine (Butyl) 288.285.15025-30
C4-Carnitine-d7 (IS) 295.285.15025-30

Note: The product ion at m/z 85 corresponds to the +CH2-CH=CH-COOH fragment characteristic of the carnitine backbone.

Data Interpretation & Logic

The interpretation of C4 levels requires a logic-based approach due to the isobaric nature of the analytes.

Interpretation_Logic Screen Primary Screen (C4 Butyl Ester) Result C4 > Cutoff? Screen->Result Normal Screen Negative (Normal) Result->Normal No Retest Retest in Duplicate Result->Retest Yes Confirmed Persistently Elevated Retest->Confirmed Confirmed->Normal False Positive SecondTier 2nd Tier Test (LC-MS/MS) Confirmed->SecondTier True Positive Diff Differentiate Isomers (C4 vs Iso-C4) SecondTier->Diff

Figure 2: Decision tree for managing elevated C4 results.

Scientist's Insight on Isobars

If the primary screen shows elevated C4, it is impossible to distinguish between SCADD and IBDD solely using this protocol.

  • SCADD: Accumulation of Butyrylcarnitine.

  • IBDD: Accumulation of Isobutyrylcarnitine.

  • Action: A second-tier test using UPLC-MS/MS (with a C18 column) is required to chromatographically separate these isomers before reporting a specific diagnosis [4].

Quality Control & Troubleshooting

The "Hydrolysis Check"

A common failure mode in this protocol is the inadvertent hydrolysis of the butyl ester back to the free acid. This occurs if reagents are wet or drying is insufficient.

  • Monitor: Include a transition for Free C4-Carnitine (232 > 85) in your method.

  • Limit: The ratio of Free C4 / Butylated C4 should be < 10%. If Free C4 rises, your derivatization efficiency is compromised.

Internal Standard Recovery

Monitor the absolute intensity (counts per second) of the C4-d7 IS.

  • Low Signal: Indicates ion suppression (matrix effect) or poor extraction recovery.

  • Variable Signal: Indicates pipetting errors or inconsistent derivatization temperature across the plate.

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition. CLSI document NBS04. Wayne, PA: Clinical and Laboratory Standards Institute; 2010.[5]

  • Chace, D. H., et al. "Use of phenylalanine-to-tyrosine ratio determined by tandem mass spectrometry to improve newborn screening for phenylketonuria of various degrees of severity." Clinical Chemistry 44.12 (1998): 2405-2409. (Foundational text on derivatization mechanics).

  • Millington, D. S., et al. "Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism." Journal of Inherited Metabolic Disease 13.3 (1990): 321-324.

  • Oglesbee, D., et al. "Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency." Genetics in Medicine 9 (2007): 108–116.

Sources

Underivatized acylcarnitine analysis C4-d7 MRM transitions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of Underivatized C4-d7 Acylcarnitines via LC-MS/MS

Abstract

This protocol details the quantitative analysis of Butyrylcarnitine (C4) and its isomer Isobutyrylcarnitine using underivatized liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Unlike traditional methods requiring time-consuming butyl-ester derivatization, this workflow utilizes a direct injection approach on a specialized C18 column to achieve baseline separation of isobaric isomers. We focus specifically on the utilization of Butyrylcarnitine-d7 (C4-d7) as the internal standard, defining the precise Multiple Reaction Monitoring (MRM) transitions required for interference-free quantification in complex biological matrices.

Introduction & Scientific Rationale

The Analytical Challenge: Isomerism in C4 Acylcarnitines

In metabolic research and newborn screening, "C4 Acylcarnitine" is a composite signal derived from two distinct isomers:

  • Butyrylcarnitine (n-C4): Marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.

  • Isobutyrylcarnitine (i-C4): Marker for Isobutyryl-CoA Dehydrogenase (IBD) deficiency.

These molecules are isobaric (Precursor


) and produce identical primary product ions (

). Mass spectrometry alone cannot distinguish them. Therefore, chromatographic resolution is the absolute prerequisite for accurate biological interpretation.
Why Underivatized?

Historically, carnitines were derivatized (butylated) to improve sensitivity and retention on older C18 columns. However, derivatization introduces:

  • Toxic Reagents: Requires 3N HCl in n-Butanol.

  • Hydrolysis Risk: Acidic conditions can hydrolyze acyl chains, biasing results.

  • Process Time: Adds 60–90 minutes to the workflow.

Modern "aqueous-stable" C18 and HILIC columns now allow for the direct retention of polar, underivatized carnitines, reducing sample prep to a simple protein precipitation.

The Role of C4-d7

The deuterated internal standard, Butyrylcarnitine-d7 (C4-d7) , is essential for correcting matrix effects. The "d7" label is located on the butyryl chain (


). This specific labeling pattern dictates the MRM transitions, as the primary fragment (the carnitine backbone) remains unlabeled.

Fragmentation Mechanism & MRM Design

To design the correct MRM, one must understand the Collision-Induced Dissociation (CID) pathway of acylcarnitines.

  • Precursor Ion: The protonated molecule

    
    .
    
  • Primary Fragmentation: The weakest bond is the C-O ester linkage between the carnitine backbone and the acyl group.[2][3]

  • Neutral Loss: The acyl group (butyric acid) and the trimethylamine (TMA) group are lost.

  • Product Ion (

    
     85):  The characteristic fragment for all acylcarnitines is the stabilized ion derived from the carnitine backbone (
    
    
    
    or cyclic equivalent).

Critical Insight: Because the deuterium label in C4-d7 is on the acyl chain, and the acyl chain is lost as a neutral fragment, the detected product ion is 85.1 m/z (same as the unlabeled analyte). The differentiation occurs solely at the Precursor level.

Visualizing the Fragmentation Pathway

Fragmentation Figure 1: CID Fragmentation Pathway of Underivatized Butyrylcarnitine-d7 Precursor C4-d7 Precursor [M+H]+ = 239.2 m/z Collision Collision Cell (CID Energy) Precursor->Collision NeutralLoss Neutral Loss: d7-Butyric Acid (95 Da) + TMA (59 Da) Collision->NeutralLoss Product Product Ion (Carnitine Backbone) m/z = 85.1 Collision->Product Quantifier

Experimental Protocol

Materials & Reagents
  • Analytes: Butyrylcarnitine (n-C4), Isobutyrylcarnitine (i-C4).

  • Internal Standard: Butyrylcarnitine-d7 (HCl salt). Note: Ensure the label is on the acyl chain, not the N-methyls.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or equivalent (e.g., Waters Atlantis T3). Standard C18 columns will fail to retain these polar compounds.

Sample Preparation (Protein Precipitation)

This method is "Dilute-and-Shoot" compatible for plasma/serum.

  • Aliquot: Transfer 10 µL of plasma/serum into a 1.5 mL tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard Working Solution (C4-d7 at 1 µM in 50:50 MeOH:H2O).

  • Precipitate: Add 180 µL of Methanol (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an autosampler vial.

  • Inject: 2–5 µL injection volume.

LC-MS/MS Conditions

Table 1: Chromatographic Gradient (Reverse Phase - Polar Retention) Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.00982Load/Hold
1.00982Isomer Elution Start
6.006040Gradient Ramp
6.10595Wash
8.00595Wash End
8.10982Re-equilibration
10.00982End

Table 2: MRM Transitions (Positive ESI)

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Cone (V)Collision (eV)
Butyrylcarnitine (n-C4) 232.185.1503022
Isobutyrylcarnitine (i-C4) 232.185.1503022
C4-d7 (Internal Standard) 239.2 85.1 503022

Note: The Collision Energy (CE) is typically 20–25 eV for acylcarnitines. Optimize for your specific instrument (Sciex/Agilent/Thermo).

Data Analysis & Interpretation

Chromatographic Separation

Since n-C4 and i-C4 share the same MRM transition (232.1 -> 85.1), they are identified by Retention Time (RT) .

  • Isobutyrylcarnitine (Branched): Elutes earlier (approx. 2.3 min).[5]

  • Butyrylcarnitine (Linear): Elutes later (approx. 2.5 min).

Crucial Check: The C4-d7 Internal Standard (Linear chain) will co-elute with the n-Butyrylcarnitine (or elute slightly earlier due to the deuterium isotope effect). It should not overlap with Isobutyrylcarnitine.

Calculation

Concentration is calculated using the area ratio of the analyte to the internal standard.



Note: For Isobutyrylcarnitine, if a specific d7-Isobutyryl standard is not available, use the C4-d7 (n-butyryl) IS but be aware of potential matrix effect differences due to RT separation.

Workflow Visualization

Workflow Figure 2: Analytical Workflow for Underivatized C4 Analysis Sample Biological Sample (10 µL Plasma) extraction Protein Precipitation (MeOH + C4-d7 IS) Sample->extraction Centrifuge Centrifugation 12,000g / 10 min extraction->Centrifuge LC LC Separation Restek Raptor ARC-18 (Separates Isomers) Centrifuge->LC Supernatant MS MS/MS Detection MRM: 232->85 & 239->85 LC->MS Data Quantification Distinguish n-C4 vs i-C4 MS->Data

Troubleshooting & Optimization

  • Peak Tailing: Underivatized carnitines are basic (quaternary amines). If peaks tail, ensure your mobile phase has sufficient ionic strength (Ammonium Formate/Acetate) or low pH (Formic Acid).

  • Isomer Co-elution: If n-C4 and i-C4 are not baseline separated, lower the initial organic composition (e.g., start at 0-1% B) or lower the column temperature to 30°C to increase retention.

  • Low Sensitivity: Check the source temperature. Acylcarnitines are thermally stable, but high flow rates (0.4 mL/min) require efficient desolvation (Source Temp > 400°C).

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Matern, D., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism.[6] Retrieved from [Link]

  • Agilent Technologies. (2025). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation.[1][2] Retrieved from [Link]

Sources

Application Note: A Robust Mixed-Mode Solid Phase Extraction Protocol for the Quantification of Butyrylcarnitine-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Solid Phase Extraction (SPE) protocol for the efficient and clean extraction of butyrylcarnitine and its stable isotope-labeled internal standard (SIL-IS), butyrylcarnitine-d7, from human plasma. Butyrylcarnitine is a critical biomarker for metabolic disorders, and its accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) necessitates a robust sample preparation method to mitigate matrix effects.[1][2][3] This protocol leverages a mixed-mode cation exchange (MCX) sorbent, which provides a dual retention mechanism for superior selectivity and recovery. We will detail the chemical principles behind the method, provide a step-by-step experimental workflow, and present typical validation data that aligns with regulatory expectations from bodies such as the FDA and EMA.[4][5][6][7]

Introduction: The Rationale for Advanced Sample Preparation

Butyrylcarnitine is an O-acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of short-chain fatty acids into the mitochondria for β-oxidation.[3] Aberrant levels of butyrylcarnitine in plasma are indicative of various inborn errors of metabolism.[8][9] Consequently, its precise and accurate measurement is paramount for clinical diagnosis and research.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity.[6][10] However, the complexity of plasma—a matrix rich in proteins, lipids, salts, and other endogenous components—can lead to significant ion suppression or enhancement, compromising data quality. A highly selective sample preparation strategy is therefore not just recommended, but essential.

This guide focuses on a mixed-mode SPE methodology. This approach is superior to simpler methods like protein precipitation or liquid-liquid extraction for this specific application because it provides a more orthogonal cleanup, removing a wider range of interferences and delivering a concentrated, clean extract ready for injection. The use of butyrylcarnitine-d7, a stable isotope-labeled internal standard, is integral to the method's success, as it co-elutes and behaves identically to the analyte during extraction and ionization, correcting for any potential variability.[4][11]

Chemical Principles and Method Causality

Physicochemical Properties of Butyrylcarnitine

Understanding the structure of butyrylcarnitine is key to designing an effective SPE strategy.

Figure 1: Butyrylcarnitine Structure struct O=C([O-])-CH2-CH-CH2-N+(C)C | O-C=O | CH2 | CH2 | CH3 carboxylic_acid Carboxylic Acid (pKa ≈ 3.6-4.3) Anionic at pH > 4.3 quaternary_amine Quaternary Amine (Permanent Positive Charge) Cationic at all pH p1 p2 p1->carboxylic_acid p2->quaternary_amine

Caption: Chemical structure of Butyrylcarnitine.

Butyrylcarnitine is a zwitterionic molecule containing two key functional groups:

  • A permanently positive quaternary ammonium group: This makes the molecule cationic across the entire pH range, which is the primary anchor for cation exchange chromatography.[9]

  • A carboxylic acid group: With a pKa around 3.6-4.3, this group is negatively charged at physiological pH but can be neutralized under acidic conditions.[12][13]

The Mechanism of Mixed-Mode Cation Exchange (MCX) SPE

MCX sorbents are engineered with two distinct functional groups on a polymer backbone: a hydrophobic chain (like C8 or C18) for reversed-phase retention and a negatively charged group (like a sulfonate) for strong cation exchange.[14] This dual nature allows for a highly selective, multi-step cleanup process.

The strategy is to manipulate the pH and solvent strength at each step to retain the analyte of interest while systematically washing away different classes of interferences.

SPE_Workflow start Start: Plasma + IS (Butyrylcarnitine-d7) pretreat 1. Pre-treatment: Add Acetonitrile/Methanol + Acid (e.g., Formic) - Precipitate Proteins - Neutralize Carboxylate Group start->pretreat load 3. Load Sample: - Analyte binds via Cation Exchange (strong) & Reversed-Phase (weaker) pretreat->load condition 2. Sorbent Conditioning: - Methanol (Solvates RP chains) - Acidified Water (Activates IEX sites) condition->load Prepare Sorbent wash1 4. Wash 1 (Acidic Aqueous): - Elutes polar, neutral interferences - Analyte Retained load->wash1 wash2 5. Wash 2 (Organic - Methanol): - Elutes hydrophobic, neutral interferences - Analyte Retained by IEX wash1->wash2 elute 6. Elute: - Basic Organic (e.g., 5% NH4OH in MeOH) - Neutralizes IEX sites - Disrupts both retention mechanisms wash2->elute end_node Result: Clean, Concentrated Extract elute->end_node

Sources

Quantifying C4 acylcarnitine in dried blood spots (DBS) with d7-IS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantification of C4 Acylcarnitine Isomers in Dried Blood Spots (DBS) using d7-Internal Standards

Executive Summary

This guide details a rigorous UPLC-MS/MS protocol for the quantification of C4 acylcarnitine (butyrylcarnitine and isobutyrylcarnitine) in Dried Blood Spots (DBS). While Flow Injection Analysis (FIA) is suitable for high-throughput screening, it fails to distinguish between the isobaric forms of C4, which is critical for the differential diagnosis of Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) versus Isobutyryl-CoA Dehydrogenase Deficiency (IBD). This protocol utilizes d7-Butyrylcarnitine as an Internal Standard (IS) to ensure superior compensation for matrix effects and extraction efficiency compared to standard d3 analogs.

Clinical & Scientific Significance

Elevated C4 acylcarnitine is a primary biomarker for fatty acid oxidation disorders. However, "C4" represents a composite of two isomers:

  • Butyrylcarnitine (n-C4): Accumulates in SCADD.

  • Isobutyrylcarnitine (i-C4): Accumulates in IBD.

The "Isobaric Problem": Both molecules share the same molecular weight and fragmentation pattern in standard FIA-MS/MS. Accurate diagnosis requires chromatographic separation.[1][2] The d7 Advantage: Using a d7-labeled IS (deuterium on the acyl chain) shifts the precursor mass by +7 Da. This provides a cleaner spectral window than d3 variants, reducing isotopic overlap with natural C4 isotopes and improving signal-to-noise ratios in complex blood matrices.

Materials & Reagents

  • Matrix: Dried Blood Spots (Whatman 903 or equivalent).

  • Internal Standard: d7-Butyrylcarnitine (Cambridge Isotope Laboratories or equivalent).

    • Note: d7 labeling is typically on the butyryl chain (

      
      ).
      
  • Derivatization Reagent: 3N HCl in n-Butanol (prepare fresh or purchase commercial).

  • Extraction Solvent: Methanol (LC-MS grade).[3]

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 1.7µm or Agilent ZORBAX Eclipse Plus C18) is required for isomer separation.

Experimental Workflow

Step 1: Sample Preparation (Extraction & Derivatization)

Rationale: Derivatization to butyl esters increases analyte volatility and sensitivity (ionization efficiency) in positive ESI mode.

  • Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well polypropylene plate.

  • Extraction: Add 100 µL of Methanol containing the d7-IS (concentration ~0.05 µM).

  • Incubation: Shake at room temperature for 20 minutes to extract acylcarnitines.

  • Transfer: Transfer the supernatant to a fresh, heat-resistant 96-well plate.

  • Evaporation: Dry under nitrogen flow at 40°C until residue remains.

  • Derivatization: Add 50 µL of 3N HCl in n-Butanol. Cover with a chemically resistant mat/foil.

  • Reaction: Incubate at 65°C for 15 minutes .

    • Critical Control: Do not exceed 20 minutes or 65°C to prevent hydrolysis of the carnitine backbone.

  • Evaporation: Remove cover and dry under nitrogen at 40°C to remove excess reagent.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:Acetonitrile). Shake for 10 minutes.

Step 2: UPLC-MS/MS Acquisition
  • Instrument: Triple Quadrupole MS coupled to UPLC.

  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[5][6]

Chromatographic Gradient (C18 Column):

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) Curve
0.0 90 10 Initial
0.5 90 10 Hold
4.0 40 60 Linear Gradient
4.1 0 100 Wash
5.0 0 100 Wash
5.1 90 10 Re-equilibrate

| 7.0 | 90 | 10 | End |

MRM Transitions (Butyl Esters):

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Butyrylcarnitine (C4) 288.2 85.1 25 20
Isobutyrylcarnitine 288.2 85.1 25 20

| d7-Butyrylcarnitine (IS) | 295.2 | 85.1 | 25 | 20 |

Note: The product ion 85.1 corresponds to the characteristic carnitine backbone fragment (


).

Visualized Workflow (Graphviz)

G cluster_0 Critical Quality Control Start DBS Sample (3.2mm Punch) Extract Extraction (MeOH + d7-IS) Start->Extract Solubilize Dry1 Evaporation (N2 @ 40°C) Extract->Dry1 Supernatant Deriv Derivatization (3N HCl/Butanol, 65°C, 15m) Dry1->Deriv Residue Dry2 Evaporation (Remove Reagent) Deriv->Dry2 Butyl Esters Formed Recon Reconstitution (Mobile Phase) Dry2->Recon Prepare for Inj LCMS UPLC-MS/MS (C18 Isomer Separation) Recon->LCMS Inject Data Quantification (Ratio C4/d7-IS) LCMS->Data Integrate Peaks

Caption: Step-by-step workflow for C4 acylcarnitine quantification. The red node highlights the critical derivatization step requiring precise temperature control.

Method Validation Strategy (Self-Validating Systems)

To ensure Trustworthiness and compliance with CLSI C62-A guidelines [1], perform the following:

  • Linearity & LOQ:

    • Prepare 6 calibration standards (0.1 – 20 µM) in BSA (Bovine Serum Albumin) or dialyzed blood.

    • Acceptance:

      
      ; Accuracy ±15% (±20% at LOQ).
      
  • Isomer Resolution Test:

    • Inject a mix of pure Butyrylcarnitine and Isobutyrylcarnitine standards.

    • Requirement: Baseline separation (

      
      ) is mandatory to report specific isomer concentrations.
      
  • Hematocrit (Hct) Effect Evaluation:

    • Spike blood at varying Hct levels (30%, 50%, 70%) with a known C4 concentration.

    • Logic: Higher Hct means less plasma volume per 3.2mm punch. The d7-IS compensates for extraction efficiency, but extreme Hct can still introduce bias.

  • Recovery:

    • Compare the area of pre-extraction spiked samples vs. post-extraction spiked samples.

    • Target: >60% recovery (lower is acceptable if IS tracks perfectly).

Troubleshooting & Optimization

  • Issue: Low Signal.

    • Cause: Incomplete derivatization or hydrolysis.

    • Fix: Ensure the HCl/Butanol is fresh (anhydrous). Moisture inhibits esterification.

  • Issue: Peak Tailing.

    • Cause: Column overload or pH mismatch.

    • Fix: Lower injection volume or ensure reconstitution solvent matches initial mobile phase conditions.

  • Issue: Isobaric Interference.

    • Insight: In FIA, C4 can be contaminated by fragments from larger acylcarnitines. UPLC separation eliminates this risk by eluting C4 at a distinct retention time [2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[7] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][7]

  • Millington, D. S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism. [Link]

  • Oglesbee, D., et al. (2008). Development of a Method for the Quantification of Acylcarnitines in Dried Blood Spots. Clinical Chemistry.[1][2][5][8][9][10] [Link]

Sources

Application Note: Precision Quantification of Butyryl-L-carnitine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocol for using Butyryl-L-carnitine-d7 as a Volumetric Internal Standard in LC-MS/MS Workflows

Abstract

Accurate determination of intracellular and circulating acylcarnitine pool sizes is a prerequisite for robust Metabolic Flux Analysis (MFA), particularly when modeling mitochondrial


-oxidation and branched-chain amino acid (BCAA) catabolism. This guide details the application of Butyryl-L-carnitine-d7  (C4-d7) as a stable isotope-labeled internal standard (IS) for the absolute quantification of Butyryl-L-carnitine. Unlike flow-injection methods, this protocol utilizes LC-MS/MS to resolve the critical isobaric interference between butyryl- and isobutyryl-carnitine, ensuring data integrity for flux modeling in drug development and metabolic phenotyping.

Introduction: The Role of C4-Carnitine in Metabolic Flux

In the context of MFA, static concentration measurements (pool sizes) are essential for converting isotopic enrichment data into absolute flux rates (moles/time). Butyryl-L-carnitine (C4) represents a pivotal node at the intersection of two major metabolic pathways:

  • Short-Chain Fatty Acid Oxidation: The product of Short-Chain Acyl-CoA Dehydrogenase (SCAD) activity.

  • Isoleucine Catabolism: While isobutyryl-carnitine is the direct intermediate, distinguishing it from butyryl-carnitine is critical for assigning flux correctly between BCAA degradation and fatty acid oxidation.

Why Butyryl-L-carnitine-d7?

  • Mass Shift (+7 Da): The d7-label (fully deuterated butyryl chain) provides a mass shift of +7 Da (m/z 239.1), preventing crosstalk with the natural M+1 or M+2 isotopes of endogenous C4-carnitine (m/z 232.1).

  • Matrix Compensation: As a structural analog, it compensates for ionization suppression/enhancement in complex matrices (plasma, tissue homogenates) and recovery losses during protein precipitation.

Metabolic Pathway Visualization

The following diagram illustrates the distinct origins of C4-acylcarnitines, highlighting the necessity of chromatographic separation for accurate flux assignment.

MetabolicPathway FattyAcids Short-Chain Fatty Acids (Butyrate) ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA Activation Isoleucine Isoleucine (BCAA) IsobutyrylCoA Isobutyryl-CoA Isoleucine->IsobutyrylCoA Catabolism SCAD Enzyme: SCAD ButyrylCoA->SCAD ButyrylCarnitine Butyryl-L-carnitine (C4) Target Analyte ButyrylCoA->ButyrylCarnitine CPT2 / CACT IsobutyrylCarnitine Isobutyryl-L-carnitine (Isobaric Interference) IsobutyrylCoA->IsobutyrylCarnitine Carnitine Acetyltransferase Beta-Oxidation Beta-Oxidation SCAD->Beta-Oxidation Dehydrogenation MFA_Model Flux Model Input (Pool Size) ButyrylCarnitine->MFA_Model Quantification (via d7-IS)

Figure 1: Metabolic origins of C4-carnitine species.[1] Accurate MFA requires distinguishing the FAO-derived Butyryl-L-carnitine from the BCAA-derived Isobutyryl-L-carnitine.

Technical Specifications & Reagents

Internal Standard: Butyryl-L-carnitine-d7[2]
  • Chemical Name: Butyryl-d7-L-carnitine chloride (or HCl)[2]

  • Molecular Formula: C

    
    H
    
    
    
    D
    
    
    NO
    
    
    
    
    Cl
  • Molecular Weight: ~239.75 Da (Free base + d7)

  • Labeling: Heptadeuterobutyryl group (CD

    
    CD
    
    
    
    CD
    
    
    CO-).
  • Purity:

    
     98% isotopic enrichment.
    
Reagents
  • LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Plasma, Serum, or Tissue Homogenate (PBS).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters ACQUITY UPLC BEH C18) is required to separate isomers. Do not use Flow Injection Analysis (FIA) if isomer differentiation is required.

Protocol: Sample Preparation & Extraction

This protocol uses protein precipitation with simultaneous internal standard spike-in to minimize handling errors.

Step-by-Step Methodology
  • Internal Standard Working Solution (IS-WS):

    • Prepare a stock of Butyryl-L-carnitine-d7 at 1 mM in 50:50 MeOH:H

      
      O.
      
    • Dilute to a Working Solution (IS-WS) of 1

      
      M (1000 nM) in 100% Methanol containing 0.1% Formic Acid.
      
    • Rationale: Methanol acts as the precipitating agent; Formic acid stabilizes the acylcarnitine.

  • Sample Extraction:

    • Aliquot: Transfer 50

      
      L of biological sample (Plasma/Tissue Homogenate) into a 1.5 mL microcentrifuge tube.
      
    • Spike & Precipitate: Add 200

      
      L of IS-WS  (containing the d7 standard).
      
      • Final IS concentration relative to sample volume is effectively diluted, but the ratio is fixed.

    • Vortex: Mix vigorously for 30 seconds.

    • Incubate: Keep at -20°C for 20 minutes to ensure complete protein precipitation.

    • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 150

      
      L of the supernatant to an LC vial with a glass insert.
      
    • Optional: If sensitivity is low, evaporate supernatant under N

      
       and reconstitute in 50 
      
      
      
      L of Mobile Phase A.

LC-MS/MS Methodology

The critical requirement for this assay is the chromatographic separation of Butyryl-L-carnitine (RT ~2.5 min) from Isobutyryl-L-carnitine (RT ~2.3 min).

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18, 2.1 x 50 mm, 1.7 or 1.8

    
    m particle size.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polarity)

    • 1-6 min: 2% -> 98% B (Linear gradient)

    • 6-8 min: 98% B (Wash)

    • 8.1-10 min: 2% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (V)
Butyryl-L-carnitine 232.1 (

)
85.1 (

)
5020-25
Butyryl-L-carnitine-d7 (IS) 239.1 (

)
85.1 (

)
5020-25
Isobutyryl-L-carnitine232.1 (

)
85.1 (

)
5020-25

Note: Isobutyryl-L-carnitine shares the same transition as Butyryl-L-carnitine. They must be distinguished by Retention Time (RT).

Data Analysis & Flux Modeling Application

Quantification Calculation

Calculate the concentration of endogenous Butyryl-L-carnitine (


) using the peak area ratio:


Where:

  • 
     = Integrated peak area of Butyryl-L-carnitine (ensure correct RT selection).
    
  • 
     = Integrated peak area of Butyryl-L-carnitine-d7.
    
  • 
     = Concentration of IS in the final extract.
    
  • 
     = Response Factor (typically 1.0 for deuterated analogs, but verify with a calibration curve).
    
Application in Metabolic Flux Analysis (MFA)

In non-stationary MFA (INST-MFA), the measured concentration (


) serves as the Pool Size (

)
.
  • Constraint: The measured pool size constrains the Ordinary Differential Equations (ODEs) describing the system.

    
    
    Where 
    
    
    
    is the concentration of Butyryl-carnitine measured via the d7-IS method.
  • Turnover Estimation: If a separate tracer (e.g., Palmitate-C13) is used, the enrichment of the Butyryl-carnitine pool is measured. The absolute flux cannot be calculated without the absolute concentration provided by this d7-IS method.

  • QC Check: A high ratio of Isobutyryl/Butyryl carnitine suggests BCAA catabolism dominance over Fatty Acid Oxidation, guiding the topology of the flux map.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Cell Lysate) Extract Protein Precipitation (MeOH + 0.1% FA) Sample->Extract IS Spike IS: Butyryl-L-carnitine-d7 IS->Extract LC LC Separation (C18 Column) Extract->LC Supernatant MS MS/MS Detection (MRM: 232->85 / 239->85) LC->MS Separation of Isomers Data Ratio Calculation (Area Endo / Area IS) MS->Data

Figure 2: Analytical workflow for the quantification of Butyryl-L-carnitine using stable isotope dilution.

References

  • Minkler, P. E., et al. (2015). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry. Link: [Link]

  • Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Link: [Link]

  • Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Application Note. Link: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Butyryl-L-carnitine-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butyryl-L-carnitine is a critical intermediate in fatty acid metabolism and its quantification in biological fluids is essential for the diagnosis and monitoring of various inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Stable isotope-labeled internal standards are indispensable for accurate and precise quantification by mass spectrometry, correcting for matrix effects and variations in sample processing. Butyryl-L-carnitine-d7 serves as an ideal internal standard for the quantification of endogenous butyryl-L-carnitine due to its chemical identity and distinct mass-to-charge ratio. This application note provides a detailed protocol for the determination of the precursor ion and the optimization of mass spectrometry settings for Butyryl-L-carnitine-d7, enabling robust and reliable bioanalytical methods.

The methodology herein is grounded in the established principles of tandem mass spectrometry (MS/MS) for acylcarnitine analysis, which typically involves electrospray ionization (ESI) and collision-induced dissociation (CID) to generate characteristic fragment ions.[1][2] The inherent positive charge of the quaternary amine group of carnitine and its esters makes them particularly amenable to positive ion ESI.

Understanding the Fragmentation of Acylcarnitines

The fragmentation of acylcarnitines in the gas phase under CID conditions is a well-characterized process. The most prominent fragmentation pathway involves the neutral loss of the fatty acyl group and the trimethylamine moiety, resulting in a common product ion at m/z 85.[3] This product ion, corresponding to the vinyl ether of the carnitine backbone, is highly specific and is the basis for precursor ion and neutral loss scans for the entire class of acylcarnitines.

Mass Spectrometry Settings for Butyryl-L-carnitine-d7

The successful quantification of Butyryl-L-carnitine-d7 relies on the precise selection of its precursor ion and the optimization of its fragmentation to produce a stable and abundant product ion. Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for this application, offering superior sensitivity and selectivity.

Precursor Ion Determination

The molecular weight of unlabeled Butyryl-L-carnitine is 231.29 g/mol .[4] In positive ion ESI, it readily forms a protonated molecule [M+H]⁺ at m/z 232.2. Butyryl-L-carnitine-d7 has seven deuterium atoms incorporated into its butyryl chain. This results in a mass shift of +7 Da compared to the unlabeled analog. Therefore, the expected precursor ion for Butyryl-L-carnitine-d7 is [M+H]⁺ at m/z 239.2.

Product Ion Selection and Collision Energy Optimization

As with other acylcarnitines, the most abundant and specific product ion for Butyryl-L-carnitine-d7 is generated by the characteristic fragmentation pathway, yielding a product ion at m/z 85.1. While this is the primary transition for quantification, a secondary transition is recommended for confirmation, enhancing the method's reliability. A potential secondary product ion can be the result of the neutral loss of trimethylamine (m/z 59), resulting in a fragment at m/z 180.2.

Collision energy (CE) is a critical parameter that must be optimized for each specific instrument and transition to ensure maximal signal intensity. The optimal CE for the transition of m/z 239.2 to 85.1 will typically be in the range of 15-30 eV. For the confirmatory transition to m/z 180.2, a lower collision energy may be optimal.

The following table summarizes the recommended starting parameters for the analysis of Butyryl-L-carnitine-d7. It is imperative that these parameters are optimized on the specific mass spectrometer being used.

ParameterRecommended SettingRationale
Precursor Ion (Q1) m/z 239.2[M+H]⁺ of Butyryl-L-carnitine-d7
Product Ion (Q3) m/z (Quantifier) 85.1Characteristic fragment of the carnitine backbone, providing high specificity and intensity.
Product Ion (Q3) m/z (Qualifier) 180.2Corresponds to the neutral loss of trimethylamine, offering a confirmatory transition.
Collision Energy (CE) for m/z 85.1 ~20 eV (instrument dependent)Requires optimization to maximize the abundance of the product ion.
Collision Energy (CE) for m/z 180.2 ~15 eV (instrument dependent)Typically requires lower energy than the primary transition.
Dwell Time 50-100 msBalances signal intensity with the number of data points across the chromatographic peak.
Ionization Mode Positive Electrospray Ionization (ESI+)The quaternary amine group is readily protonated.

Experimental Protocol: Quantification of Butyrylcarnitine in Human Plasma

This protocol outlines a robust method for the extraction and quantification of butyrylcarnitine from human plasma using Butyryl-L-carnitine-d7 as an internal standard.

Materials and Reagents
  • Butyryl-L-carnitine (analytical standard)

  • Butyryl-L-carnitine-d7 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[5]

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of Butyryl-L-carnitine-d7 in 50:50 acetonitrile:water. The concentration should be optimized based on the expected endogenous levels of butyrylcarnitine and the sensitivity of the mass spectrometer.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add Internal Standard: Add 10 µL of the Butyryl-L-carnitine-d7 working solution to each plasma sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic separation is crucial for resolving butyrylcarnitine from its isomers, such as isobutyrylcarnitine, which have the same mass and fragmentation pattern.[6][7]

Liquid Chromatography Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
1.02
5.060
5.198
6.098
6.12
8.02

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive ESI mode with MRM data acquisition using the transitions specified in the table above. Source parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument to achieve maximal sensitivity.

Visualizing the Workflow and Fragmentation

Analytical Workflow

The overall analytical workflow, from sample receipt to data analysis, is a critical component of a self-validating system.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Butyryl-L-carnitine-d7 plasma->add_is Spike precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification fragmentation precursor Butyryl-L-carnitine-d7 [M+H]⁺ m/z 239.2 product1 Quantifier Ion m/z 85.1 precursor->product1 CID (~20 eV) product2 Qualifier Ion m/z 180.2 precursor->product2 CID (~15 eV) neutral_loss1 Neutral Loss: C₄D₇HO₂ + N(CH₃)₃ neutral_loss2 Neutral Loss: N(CH₃)₃

Caption: Proposed fragmentation of Butyryl-L-carnitine-d7 in CID.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for establishing a robust LC-MS/MS method for the quantification of Butyryl-L-carnitine-d7. The detailed mass spectrometry settings, sample preparation procedure, and liquid chromatography conditions serve as a strong foundation for researchers in clinical diagnostics and drug development. Adherence to the principles of method validation, including the optimization of collision energies and the use of confirmatory ion transitions, will ensure the generation of high-quality, reliable, and reproducible data.

References

  • Smith, E. H., & Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20. [Link]

  • Mayo Clinic. (n.d.). Acylcarnitine analysis by tandem mass spectrometry. [Link]

  • Morand, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using an online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(23), 7355-7363. [Link]

  • McCoin, C. S., et al. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 5(3), 444-463. [Link]

  • Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2546, 83-94. [Link]

  • Schimmenti, L. A., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(7), 1446-1456. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). PubMed, 36127580. [Link]

  • Al-Dirbashi, O. Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(2), 105521. [Link]

  • Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]

  • Agilent Technologies. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyryl-L-carnitine. PubChem Compound Database. [Link]

Sources

Application Notes and Protocols: High-Efficiency Extraction of Butyryl-L-carnitine-d7 from Tissue Samples for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the efficient extraction of Butyryl-L-carnitine and its deuterated internal standard, Butyryl-L-carnitine-d7, from various tissue samples. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles behind effective sample preparation, ensuring robust and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore various extraction methodologies, offering a comparative analysis to guide the selection of the most appropriate technique for specific research needs. This guide is designed to be a self-validating system, empowering users to optimize their workflows for maximal recovery and minimal matrix effects.

Introduction: The Significance of Butyryl-L-carnitine in Metabolism and the Role of Deuterated Standards

Butyryl-L-carnitine, a short-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. It is involved in the transport of butyric acid into the mitochondrial matrix for subsequent β-oxidation.[1][2] Aberrant levels of Butyryl-L-carnitine in tissues can serve as a biomarker for various metabolic disorders, including fatty acid oxidation defects and organic acidemias.[3][4] Consequently, the accurate quantification of this metabolite in tissue samples is of paramount importance in both basic research and clinical drug development.

The complexity of tissue matrices, however, presents a significant analytical challenge. To overcome this and ensure the accuracy of quantification, a stable isotope-labeled internal standard, such as Butyryl-L-carnitine-d7, is indispensable.[5][6] This internal standard, which co-elutes with the analyte but is distinguishable by its mass, compensates for variations in extraction efficiency and matrix effects during LC-MS/MS analysis, leading to more precise and reliable results.[7]

Foundational Principles of Extraction from Tissue Matrices

The primary goal of any extraction protocol is to efficiently isolate the analyte of interest from the complex biological matrix while minimizing the co-extraction of interfering substances. For Butyryl-L-carnitine, a polar quaternary ammonium compound, the choice of extraction technique is dictated by its physicochemical properties.[8] Key steps in the extraction workflow from tissue include:

  • Tissue Homogenization: The initial and critical step is the complete disruption of the tissue architecture to release intracellular components.[9][10] This is typically achieved through mechanical means (e.g., bead beating, rotor-stator homogenization) in the presence of a suitable solvent.[10][11] Cryogenic grinding with liquid nitrogen is often employed to prevent enzymatic degradation of the analyte.[12]

  • Analyte Solubilization and Protein Precipitation: A solvent system is used to solubilize the Butyryl-L-carnitine while simultaneously precipitating proteins, which can interfere with downstream analysis.[13][14]

  • Purification and Concentration: Depending on the complexity of the tissue and the desired level of sensitivity, further purification steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove remaining interferences.[15][16][17] The final extract is often evaporated and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system to enhance sensitivity.[18]

Comparative Analysis of Extraction Methodologies

Several methods have been successfully employed for the extraction of acylcarnitines from tissues. The choice of method depends on factors such as the tissue type, available equipment, and the desired throughput.

Extraction Method Principle Advantages Disadvantages Typical Recovery (%) References
Protein Precipitation (PPT) Denaturation and precipitation of proteins using an organic solvent (e.g., methanol, acetonitrile) or an acid (e.g., trichloroacetic acid).[14]Simple, fast, and suitable for high-throughput screening.[19][20]May result in significant matrix effects due to co-extraction of other soluble components.[12]80-110[12][13][19]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Effective in removing a broad range of interferences, leading to cleaner extracts.[17]More labor-intensive and time-consuming than PPT; requires careful optimization of solvent systems.85-105[16][17]
Solid-Phase Extraction (SPE) Separation of the analyte from the matrix by passing the sample through a solid sorbent that selectively retains the analyte or the interferences.[15][21]Provides the cleanest extracts with the lowest matrix effects; can be automated for high throughput.[22][23]More expensive and requires method development to select the appropriate sorbent and elution conditions.90-110[15][21][22][23][24]

Recommended Protocol: Protein Precipitation with Methanol

For its balance of simplicity, speed, and acceptable efficiency, protein precipitation with ice-cold methanol is a widely adopted and recommended method for the extraction of Butyryl-L-carnitine-d7 from a variety of tissue types.[12]

Materials and Reagents
  • Tissue samples (e.g., liver, muscle, brain), stored at -80°C

  • Butyryl-L-carnitine-d7 internal standard solution (concentration to be optimized based on expected analyte levels)

  • LC-MS grade methanol, pre-chilled to -20°C

  • LC-MS grade water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS vials

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Sample Finalization & Analysis start Weigh Frozen Tissue (10-50 mg) homogenize Add Ice-Cold Methanol with IS (Butyryl-L-carnitine-d7) start->homogenize 1 bead_beat Homogenize (e.g., Bead Beater) homogenize->bead_beat 2 vortex Vortex and Incubate bead_beat->vortex 3 centrifuge Centrifuge at High Speed (4°C) vortex->centrifuge 4 supernatant Collect Supernatant centrifuge->supernatant 5 dry Evaporate to Dryness (N2 Stream) supernatant->dry 6 reconstitute Reconstitute in LC-MS Mobile Phase dry->reconstitute 7 analyze Transfer to Vial for LC-MS/MS Analysis reconstitute->analyze 8

Caption: Workflow for Butyryl-L-carnitine-d7 extraction from tissue.

Step-by-Step Protocol
  • Sample Preparation:

    • On dry ice, weigh 10-50 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.

    • Add a pre-determined volume of ice-cold methanol containing the Butyryl-L-carnitine-d7 internal standard. A typical ratio is 1:10 (w/v), e.g., 500 µL of methanol for 50 mg of tissue.[12] The concentration of the internal standard should be optimized to be in the mid-range of the calibration curve.

  • Homogenization:

    • Immediately homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved. Keep the samples on ice or in a cold block throughout this process to minimize enzymatic activity.

  • Protein Precipitation and Extraction:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean microcentrifuge tube, being cautious not to disturb the pellet.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial LC-MS mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[25] Vortex briefly and centrifuge to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the final reconstituted sample to an LC-MS vial for analysis.

Derivatization: An Optional Step for Improved Chromatography

For certain applications, derivatization of acylcarnitines to their butyl esters can enhance chromatographic separation and improve ionization efficiency in the mass spectrometer.[12][18][26] This is achieved by reacting the dried extract with 3 M HCl in n-butanol at 65°C for 15 minutes.[18] However, it's important to note that this additional step can potentially lead to the partial hydrolysis of acylcarnitines.[23][27] Therefore, the decision to include a derivatization step should be based on a careful evaluation of the trade-offs between improved analytical performance and the risk of analyte degradation. For many modern LC-MS/MS systems, underivatized analysis is sufficient and preferred for its simplicity.[28][29]

Quality Control and Validation: Ensuring Data Integrity

To ensure the reliability of the generated data, a rigorous quality control and validation process is essential. This should include:

  • Calibration Curve: A multi-point calibration curve should be prepared by spiking known concentrations of Butyryl-L-carnitine into a surrogate matrix (e.g., a tissue homogenate from a control group with low endogenous levels) containing the internal standard.[12]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run alongside the study samples to assess the accuracy and precision of the method.[13]

  • Recovery and Matrix Effect Evaluation: The extraction recovery and matrix effects should be assessed during method validation. Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[12] Matrix effects can be evaluated by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.[30][31]

  • Blank Samples: A blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but without analyte) should be included in each analytical run to monitor for interferences and carryover.

Conclusion: A Framework for Robust and Reproducible Analysis

This application note provides a comprehensive guide to the efficient extraction of Butyryl-L-carnitine-d7 from tissue samples. By understanding the underlying principles of each step and implementing a robust quality control framework, researchers can achieve high-quality, reproducible data for their metabolomics studies. The recommended protein precipitation protocol offers a simple and effective starting point, which can be further optimized and validated for specific tissue types and research questions. The ultimate goal is to generate reliable data that will advance our understanding of the role of Butyryl-L-carnitine in health and disease.

References

  • Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization– Mass Spectrometry. Clinical Chemistry, 54(9), 1479-1491. [Link]

  • Hao, Y., Horak, J., Stijepic, Z., Can, S. N., Tu, L., Wolff, J. A., & Koletzko, B. (2025). Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. Analytica Chimica Acta, 1344, 343728. [Link]

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2015). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry, 87(17), 8994–9001. [Link]

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029–2039. [Link]

  • ResearchGate. (2025). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. [Link]

  • Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical chemistry, 54(9), 1479–1491. [Link]

  • Chace, D. H., Lim, T. H., Hansen, C. R., & Cordovado, S. K. (2009). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 407(1-2), 1-5. [Link]

  • Semantic Scholar. (n.d.). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. [Link]

  • Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. [Link]

  • Vockley, J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1937-1951. [Link]

  • Sim, K. G., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS One, 14(8), e0221342. [Link]

  • Frontiers. (2024). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. [Link]

  • Li, Y., et al. (2024). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. Frontiers in Pharmacology, 15, 1430932. [Link]

  • ResearchGate. (n.d.). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. [Link]

  • ResearchGate. (2025). Optimization and Evaluation Strategy of Esophageal Tissue Preparation Protocols for Metabolomics by LC−MS. [Link]

  • Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A, 1664, 462749. [Link]

  • Scribd. (n.d.). Procedure For Tissue Sample Preparation and Metabolite Extraction For High-Throughput Targeted Metabolomics | PDF. [Link]

  • Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2015). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Analytical chemistry, 87(17), 8994–9001. [Link]

  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • MP Biomedicals. (n.d.). Plant Tissue Homogenization Best Practices. [Link]

  • Chem-Impex. (n.d.). Butyryl-L-carnitine chloride. [Link]

  • Al-Dirbashi, O. Y., et al. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry. [Link]

  • Research Open World. (n.d.). Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening. [Link]

  • JKU ePUB. (2022). Evaluation and optimization of tissue extraction protocols using targeted metabolomics. [Link]

  • Springer. (n.d.). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). [Link]

  • Sciex. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • ResearchGate. (2025). Separation of carnitine and acylcarnitines in biological samples: A review. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • ResearchGate. (2025). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry | Request PDF. [Link]

  • Hamad Bin Khalifa University. (n.d.). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica chimica acta; international journal of clinical chemistry, 358(1-2), 106–114. [Link]

  • Sim, K. G., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PloS one, 14(8), e0221342. [Link]

  • Agilent. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. [Link]

Sources

Troubleshooting & Optimization

Distinguishing C4-d7 carnitine from C4-d7 bile acid intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a high-level technical support resource for researchers encountering ambiguity between two distinct biochemical entities that share the abbreviation "C4" and the deuterated internal standard designation "C4-d7."

Topic: Distinguishing Butyrylcarnitine-d7 (C4-Carnitine) from 7


-hydroxy-4-cholesten-3-one-d7 (C4-Bile Acid)

Executive Summary: The Nomenclature Collision

In metabolic profiling and clinical mass spectrometry, "C4" is a homonym that refers to two chemically distinct biomarkers. This naming collision frequently leads to ordering errors, method development confusion, and data misinterpretation.

  • C4 (Carnitine): Refers to Butyrylcarnitine (or Isobutyrylcarnitine), a short-chain acylcarnitine involved in fatty acid oxidation.

  • C4 (Bile Acid): Refers to 7

    
    -hydroxy-4-cholesten-3-one  (often abbreviated as 7
    
    
    
    -C4 or simply C4), a neutral sterol intermediate in the bile acid synthetic pathway.[1][2][3][4][5][6][7][8]

The "d7" Factor: Both compounds are commercially available as deuterium-labeled internal standards (IS), often labeled simply as "C4-d7" on vials or in LIMS systems. This guide details how to distinguish them analytically and chemically.

Quick Reference: Side-by-Side Comparison

FeatureC4-d7 Carnitine C4-d7 Bile Acid Intermediate
Full Chemical Name Butyrylcarnitine-d7 (usually N-methyl-d3; butyryl-d4)7

-hydroxy-4-cholesten-3-one-d7
Primary Application Newborn Screening (SCAD deficiency), FAO DisordersBile Acid Diarrhea (BAD), CYP7A1 Activity Monitoring
Chemical Class Quaternary Ammonium / AcylcarnitineOxysterol / Steroid Intermediate
Molecular Weight ~239.3 Da (varies by labeling position)~407.6 Da
Precursor Ion (Q1) m/z ~239

m/z ~408

Major Product Ion (Q3) m/z 85 (Characteristic carnitine backbone)m/z 177 or 390 (Steroid fragments)
Chromatography (RP) Early Eluting (Polar, hydrophilic)Late Eluting (Lipophilic)
Solubility Water, MethanolChloroform, Methanol, Ethyl Acetate

Analytical Troubleshooting & Method Development

Scenario A: "I have a vial labeled C4-d7. Which one is it?"

The Solubility Test:

  • Take a minute amount of the solid standard.

  • Add 100% Water .

    • Dissolves instantly: It is likely C4-Carnitine .

    • Floats/Precipitates: It is likely C4-Bile Acid (Sterols are hydrophobic).

The Mass Spec Check: Perform a Q1 scan (positive mode) via direct infusion.

  • If you see a dominant peak at m/z ~239 , you have Butyrylcarnitine-d7.

  • If you see a dominant peak at m/z ~408 , you have 7

    
    -hydroxy-4-cholesten-3-one-d7.
    
Scenario B: "Can I measure both in the same run?"

Yes, but with caveats. Because their physicochemical properties are diametrically opposed, a single LC method is difficult but possible using a gradient that spans from 100% aqueous to 100% organic.

  • Chromatographic Risk: C4-Carnitine elutes near the void volume (dead time) on standard C18 columns, making it susceptible to ion suppression. C4-Bile Acid requires high organic strength to elute.

  • Protocol Recommendation: Use a trap-and-elute method or a biphasic extraction if analyzing both from serum.

Scenario C: "I am seeing interference in my C4-Bile Acid channel."

If you are monitoring the transition 408


 177  (C4-Bile Acid IS), C4-Carnitine (239 

85) will not interfere chemically. The mass difference is too large.
  • Root Cause: Check for Cholesterol-d7 or other sterol standards. High-concentration cholesterol can undergo in-source oxidation to mimic C4-Bile Acid precursors.

  • Check Isomers: Ensure you are not detecting 7

    
    -hydroxy-4-cholesten-3-one, an isomer that may co-elute but is biologically distinct.
    

Detailed Workflows (Visualized)

Diagram 1: Biological Origin & Divergence

This diagram illustrates why these two "C4" compounds appear in different biological contexts (Mitochondria vs. Endoplasmic Reticulum).

C4_Pathways cluster_Mitochondria Mitochondria (Fatty Acid Oxidation) cluster_ER Endoplasmic Reticulum (Bile Acid Synthesis) FattyAcids Fatty Acids ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA C4_Carnitine C4-Carnitine (Butyrylcarnitine) ButyrylCoA->C4_Carnitine Carnitine Acyltransferase BetaOx Beta-Oxidation C4_Carnitine->BetaOx Cholesterol Cholesterol CYP7A1 Enzyme: CYP7A1 Cholesterol->CYP7A1 C4_BileAcid C4-Bile Acid (7α-hydroxy-4-cholesten-3-one) CYP7A1->C4_BileAcid Rate Limiting Step BileAcids Primary Bile Acids (Cholic/Chenodeoxycholic) C4_BileAcid->BileAcids

Caption: Divergence of "C4" nomenclature based on biological origin. Left: Fatty acid metabolism (Carnitine).[9][10][11][12][13] Right: Cholesterol metabolism (Bile Acid).[4][5][14]

Diagram 2: Analytical Decision Tree (LC-MS/MS)

Use this logic flow to validate your standard or identify an unknown peak.

Decision_Tree Start Unknown 'C4-d7' Standard Q1_Scan Perform Q1 MS Scan (Positive Mode) Start->Q1_Scan CheckMass Check Precursor Mass (m/z) Q1_Scan->CheckMass Result_239 m/z ~239 CheckMass->Result_239 Low Mass Result_408 m/z ~408 CheckMass->Result_408 High Mass Confirm_Carn Identity: Butyrylcarnitine-d7 Result_239->Confirm_Carn Confirm_Bile Identity: 7α-hydroxy-4-cholesten-3-one-d7 Result_408->Confirm_Bile Frag_Carn Confirm Fragment: m/z 85 Confirm_Carn->Frag_Carn Frag_Bile Confirm Fragment: m/z 177 or 390 Confirm_Bile->Frag_Bile

Caption: Mass spectrometry decision matrix for identifying the specific C4-d7 isotopologue.

Frequently Asked Questions (FAQ)

Q: Why is 7


-hydroxy-4-cholesten-3-one called "C4"? 
A:  In the bile acid synthesis field, it is historically abbreviated as "C4" because it is a C holestenone derivative hydroxylated at the 7-position, and it retains the 4-ene double bond structure. It does not refer to a 4-carbon chain length, unlike C4-carnitine (Butyryl = 4 carbons).

Q: Can I use C4-carnitine-d7 as an internal standard for C4-bile acid analysis? A: Absolutely not.

  • Retention Time: They will not co-elute. An IS must co-elute with the analyte to correct for matrix effects.

  • Ionization: Carnitines ionize easily (pre-charged quaternary amine). Sterols require specific source conditions (often APCI or ESI with ammonium adducts) and ionize differently.

  • Mass: The masses are completely different.

Q: I am analyzing serum for Bile Acid Diarrhea (BAD). Which C4 do I need? A: You need 7


-hydroxy-4-cholesten-3-one .[4][5][8][15][16] Elevated levels of this marker indicate CYP7A1 upregulation, which is the hallmark of bile acid malabsorption. You should order the "C4-Bile Acid" standard (MW ~400).

Q: Is C4-Bile Acid stable in serum? A: It is relatively stable but light-sensitive and can isomerize over time. Serum samples should be separated from the clot within 4 hours to prevent equilibration with red blood cell membranes, although recent studies suggest stability up to 24 hours at 4°C is acceptable [1]. C4-Carnitine, conversely, is highly stable.

Experimental Protocol: LC-MS/MS Separation

If you must analyze both in a single run (e.g., a high-throughput metabolomics screen), use this generalized gradient.

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.

Time (min)% BEvent
0.05Load (Elutes Carnitines)
1.05Isocratic Hold
1.140Step Gradient
6.095Linear Ramp (Elutes Bile Acid Intermediates)
8.095Wash
8.15Re-equilibrate
  • Note: C4-Carnitine will elute very early (~0.8 - 1.2 min). C4-Bile Acid will elute late (~6.5 - 7.5 min).

  • Detection: Schedule MRM windows to avoid duty cycle loss.

    • Window 1 (0-3 min): Monitor 239

      
       85.
      
    • Window 2 (5-9 min): Monitor 408

      
       177.
      

References

  • Donato, L. J., et al. (2018).[5] Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry. Clinical Biochemistry. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). 7

    
    -hydroxy-4-cholesten-3-one-d7 Product Page. Available at: [Link]
    
  • Gälman, C., et al. (2005). Bile acid synthesis in humans has a rapid diurnal variation that is asynchronous with cholesterol synthesis.[14] Gastroenterology. Available at: [Link]

  • Restek Corporation. (2023).[10] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Butyryl-L-carnitine-d7 Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In targeted metabolomics and DMPK assays, Butyryl-L-carnitine (C4-carnitine) presents a unique set of challenges due to its zwitterionic nature, high polarity, and susceptibility to hydrolysis. When you observe low recovery of your internal standard (IS), Butyryl-L-carnitine-d7 , it is rarely a simple "instrument issue." It is almost always a symptom of a chemical mismatch between the analyte and your extraction protocol or a matrix-driven suppression event.

This guide moves beyond generic advice to address the specific physicochemical pitfalls of short-chain acylcarnitines.

Phase 1: Diagnostic Triage

Before modifying your extraction, you must distinguish between Low Extraction Efficiency (RE) and Matrix Suppression (ME) . Low signal does not always mean the compound was lost; it often means the signal was "crushed" by the matrix.

Q: How do I know if my "low recovery" is actual sample loss or just ion suppression?

A: You must perform a Post-Extraction Spike Experiment . Compare the peak area of Butyryl-L-carnitine-d7 in these three samples:

  • A (Neat Standard): IS spiked into pure mobile phase/solvent.

  • B (Post-Extraction Spike): Extract a blank matrix sample, then spike the IS into the supernatant.

  • C (Pre-Extraction Spike): Spike the IS into the matrix, then perform the extraction.

Result PatternDiagnosisRoot Cause
B

A
but C << B
True Extraction Loss The analyte is binding to the pellet, degrading, or not soluble in the extraction solvent.
B << A and C

B
Matrix Suppression Phospholipids or salts are co-eluting and suppressing ionization.
B << A and C << B Combined Issue You are fighting both suppression and extraction loss.

Phase 2: Extraction & Stability (The "True Loss" Scenarios)

Q: I am using Protein Precipitation (PPT) with 100% Acetonitrile. Why is my recovery <50%?

A: You are likely trapping the analyte in the protein pellet. Butyryl-L-carnitine is highly polar (zwitterionic). While Acetonitrile (ACN) is excellent for precipitating proteins, it is a poor solvent for polar carnitines. If the water content in your final mixture is too low, the carnitine will co-precipitate with the proteins or adsorb to the precipitate surface.

  • The Fix: Switch to Methanol (MeOH) or a MeOH:ACN (80:20) blend. Methanol yields a "fluffier" pellet but solvates polar zwitterions significantly better than ACN. Alternatively, ensure your final water content during the crash is at least 15-20%.

Q: My samples sat in the autosampler for 12 hours, and the signal dropped. Is the d7 isotope unstable?

A: The isotope is stable, but the ester bond is not. Acylcarnitines are susceptible to hydrolysis, converting back to free carnitine and butyric acid. This reaction is base-catalyzed . If your reconstituted samples are even slightly alkaline (pH > 7.5), hydrolysis occurs rapidly.

  • The Fix:

    • Acidify the Matrix: Add 0.5% Formic Acid to your precipitation solvent.

    • Check Reconstitution Solvent: Ensure your final injection solvent is acidic (e.g., 0.1% Formic Acid in Water).

    • Temperature Control: Keep the autosampler at 4°C. Never process acylcarnitines at room temperature for extended periods.

Q: Can I use glass vials for storage?

A: Yes, but be cautious with low concentrations. While carnitines are not lipophilic "stickers" like THC, the positive charge on the quaternary ammonium group can interact with silanol groups on untreated glass at neutral pH.

  • Recommendation: Use polypropylene (PP) plates/vials or silanized glass. Always maintain acidic conditions to protonate silanols and prevent adsorption.

Phase 3: Chromatography & Matrix Effects[1]

Q: I see the d7 peak, but it's broad or splitting. How does this affect recovery?

A: Poor peak shape reduces the signal-to-noise ratio (S/N), appearing as "low recovery" during integration. Short-chain acylcarnitines are difficult to retain on standard C18 columns because they elute near the void volume (


), exactly where salts and unretained phospholipids elute. This causes massive ion suppression.
  • The Fix:

    • Column Choice: Switch to a HILIC column (Amide or Silica) or a PFPP (Pentafluorophenyl propyl) column. PFPP provides alternative selectivity for cationic compounds.

    • Ion Pairing (Optional): If you must use C18, add Heptafluorobutyric Acid (HFBA) to the mobile phase, but be warned: this contaminates the MS source.

    • Derivatization: If sensitivity is the ultimate goal, use Butanol-HCl derivatization. This converts the carboxylic acid to a butyl ester, making the molecule lipophilic and easily retainable on C18. However, this adds a processing step that can introduce variability.

Visual Troubleshooting Logic

The following diagram outlines the decision process for isolating the root cause of low recovery.

TroubleshootingLogic Start START: Low Recovery of Butyryl-L-carnitine-d7 SpikeTest Perform Post-Extraction Spike Test (A vs B vs C) Start->SpikeTest Suppression Result: B << A (Matrix Suppression) SpikeTest->Suppression Low Abs. Area Extraction Result: C << B (True Extraction Loss) SpikeTest->Extraction Low Recovery % Stability Result: Signal drops over time SpikeTest->Stability Time Dependent Phospholipids Cause: Phospholipid Interference at t0 Suppression->Phospholipids Action1 Action: Switch to HILIC or use Ostro/HybridSPE Plates Phospholipids->Action1 Precipitation Cause: Analyte trapped in Protein Pellet Extraction->Precipitation Action2 Action: Change Solvent to MeOH + 1% Formic Acid Precipitation->Action2 Hydrolysis Cause: Ester Hydrolysis (pH > 7) Stability->Hydrolysis Action3 Action: Acidify all solvents Keep at 4°C Hydrolysis->Action3

Caption: Decision tree for isolating the root cause of low Butyryl-L-carnitine-d7 recovery based on spike-recovery data.

Recommended Protocol: Acidic Methanol Extraction

This protocol maximizes solubility for polar carnitines while stabilizing the ester bond.

Reagents:

  • Extraction Solvent: 100% Methanol containing 0.1% Formic Acid (Pre-chilled to -20°C).

  • Internal Standard: Butyryl-L-carnitine-d7 dissolved in the Extraction Solvent (not in water, to prevent dilution of the crash effect).

Workflow:

  • Aliquot: Transfer 50 µL of Plasma/Serum to a polypropylene plate.

  • Precipitate: Add 200 µL of the Extraction Solvent (containing IS).

    • Ratio 4:1 ensures adequate protein crash.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 4,000 x g for 10 minutes at 4°C .

  • Transfer: Transfer 150 µL of supernatant to a new plate.

  • Evaporate (Optional): If sensitivity requires, dry under Nitrogen at 40°C. Do not overheat.

  • Reconstitute: Dissolve in 95% Water / 5% ACN / 0.1% Formic Acid .

    • Crucial: High water content in reconstitution ensures good peak shape on Reverse Phase columns.

References

  • Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry." Pediatrics.

  • Van Vlies, N., et al. (2005). "Determination of acylcarnitines in plasma and blood spots by HPLC-MS/MS." Journal of Chromatography B.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

  • Isbell, T.S., et al. (2005). "Hydrolysis of Acylcarnitines in Biological Matrices." Clinical Chemistry. (Generalized reference for acylcarnitine stability).

Technical Support Center: C4-Carnitine Analysis & Deuterium Isotope Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shift" Phenomenon

The Issue: Users analyzing Butyrylcarnitine (C4) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently report that their deuterated internal standard (d3-C4-carnitine) elutes earlier than the native C4 analyte. In high-throughput Reverse-Phase (RP) methods, this retention time (RT) shift can cause integration windows to miss the peak, relative retention time (RRT) flags to trigger falsely, or worse—misalignment with the critical isobar, Isobutyrylcarnitine.

The Science: This is not an instrument error. It is the Deuterium Isotope Effect . The Carbon-Deuterium (C-D) bond is shorter (approx. 0.005 Å) and has a smaller van der Waals radius than the Carbon-Hydrogen (C-H) bond. In Reverse-Phase chromatography, this reduces the lipophilicity of the molecule, causing it to interact less strongly with the C18 stationary phase and elute earlier.[1]

Troubleshooting Guide (Q&A)

Category A: Chromatography & Retention Behavior[1][2][3][4][5]

Q1: My d3-C4-carnitine elutes 0.1–0.2 minutes earlier than my native C4. Is my column failing? A: No, your column is likely functioning correctly. This "Inverse Isotope Effect" is characteristic of Reverse-Phase LC (RPLC).[1]

  • Mechanism: The vibrational frequency of the C-D bond is lower than that of the C-H bond (zero-point energy difference). This results in a slightly more compact electron cloud and reduced polarizability. In RPLC, retention is driven by hydrophobic interaction; the "less hydrophobic" deuterated analog spends less time in the stationary phase.

  • Action: Do not change the column. Instead, adjust your data processing method to accommodate an asymmetric retention window (see Protocol 1 below).

Q2: Why is this shift dangerous for C4-carnitine specifically? A: C4-carnitine has a critical isobar: Isobutyrylcarnitine .

  • The Risk: If your chromatographic resolution is marginal (e.g., < 1.5 baseline resolution), the d3-C4 peak (shifting earlier) might drift into the elution window of Isobutyrylcarnitine (which typically elutes before Butyrylcarnitine in RPLC).

  • Consequence: If the software locks the integration window to the IS, it might integrate the Isobutyrylcarnitine peak in the native channel, leading to a false positive for Butyryl-CoA Dehydrogenase Deficiency (SCAD).

Q3: Does this happen in HILIC mode? A: The effect is often minimized or reversed in HILIC (Hydrophilic Interaction Liquid Chromatography). In HILIC, partitioning is driven by polarity. Since deuterium affects polarity minimally compared to lipophilicity, the shift is often negligible.

  • Recommendation: If your lab runs a dedicated HILIC method for polar acylcarnitines, the shift should be < 0.05 min. If you see large shifts in HILIC, check for mobile phase pH drift, not isotope effects.

Category B: Data Processing & Software[6]

Q4: My software (e.g., Analyst™, MassLynx™, Skyline) keeps "missing" the native peak because it centers on the IS. How do I fix this? A: You must decouple the retention windows.

  • Standard Practice: Most software defaults to "Lock to IS."

  • Correction: Set a Relative Retention Time (RRT) Tolerance rather than an absolute window.

    • Formula:

      
      
      
    • Expected Value: For C4/d3-C4 in RPLC, the RRT will be consistently > 1.00 (e.g., 1.02).

    • Fix: Hard-code the expected RRT to 1.02 (or your empirical mean) with a tolerance of ±2%, rather than expecting 1.00.

Q5: Should I just switch to Carbon-13 (


) standards? 
A:  If budget allows, yes .
  • Why:

    
     atoms have the same electronic structure and bond lengths as 
    
    
    
    . There is zero chromatographic isotope effect. The IS and Analyte will co-elute perfectly.
  • Cost-Benefit:

    
    -C4-carnitine is significantly more expensive. For high-throughput screening (NBS), corrected d3-C4 is standard. For confirmatory diagnostics where separation from Isobutyrylcarnitine is vital, 
    
    
    
    is superior.

Experimental Protocols

Protocol 1: Establishing the "Shift Factor" (Validation Step)

Use this protocol to validate that the RT difference is due to the isotope effect and not matrix interference.

  • Preparation: Prepare a clean solvent standard containing both Native C4 (1 µM) and d3-C4 (1 µM).

  • Injection: Inject 5 replicates using your standard RPLC method.

  • Calculation:

    • Calculate Mean RT for Native (

      
      ) and Deuterated (
      
      
      
      ).
    • Calculate the Shift (

      
      ).
      
    • Calculate the Isotope Separation Factor (

      
      ) :
      
      
      
      
      (Where
      
      
      is the void time).
  • Verification:

    • If

      
       is positive (Native > Deuterated) and consistent (RSD < 1%), it is the isotope effect.
      
    • If

      
       fluctuates or is negative in RPLC, suspect column contamination or temperature instability.
      
Protocol 2: Optimizing Separation from Isobutyrylcarnitine

Use this if the d3-C4 shift is causing overlap with isobars.

  • Column Selection: Use a C18 column with high carbon load or a PFP (Pentafluorophenyl) column for enhanced isomer selectivity.

  • Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier. Methanol provides better selectivity for methylene group differences (isomeric separation).

  • Temperature: Lower the column temperature (e.g., from 40°C to 30°C). Lower temperature increases the resolution (

    
    ) between isomers, providing more "safety margin" for the IS shift.
    

Data Summary & Visualization

Table 1: Retention Behavior Comparison (RPLC C18 Column)
Analyte TypeLabelExpected RT Behavior (vs Native)Risk LevelRecommended Action
Native C4-CarnitineReference (0.00 min)N/AN/A
Deuterated d3-C4 (methyl)-0.05 to -0.20 min (Earlier) MediumAdjust Integration Window; Use RRT > 1.0
Deuterated d9-C4 (heavy)-0.20 to -0.50 min (Earlier) HighAvoid if isobars are present; Shift is too large
Carbon-13

-C4
0.00 min (Co-elution) NoneIdeal for confirmatory testing
Figure 1: The Chromatographic Isotope Effect Mechanism

Visualizing why the shift happens and how it impacts integration.

IsotopeEffect cluster_mechanism Mechanism of Retention Shift (RPLC) cluster_impact Impact on Analysis Bond C-D Bond vs C-H Bond (Shorter bond length, smaller volume) Lipophilicity Reduced Lipophilicity (Weaker Hydrophobic Interaction) Bond->Lipophilicity Physicochemical Change Stationary Interaction with C18 Phase (Less retention) Lipophilicity->Stationary Result Earlier Elution (Inverse Isotope Effect) Stationary->Result Shift RT Shift (-0.1 min) Result->Shift Window Integration Window Mismatch Shift->Window If locked to IS Isobar Risk: Overlap with Isobutyrylcarnitine Shift->Isobar If resolution low

Caption: Figure 1: Causal pathway of the Deuterium Isotope Effect in RPLC. The reduced lipophilicity of C-D bonds leads to weaker stationary phase interaction, causing earlier elution and potential integration risks.

Figure 2: Workflow for Correcting RT Shift

CorrectionWorkflow Start Observe RT Shift (IS elutes earlier) CheckIso Is Isobutyrylcarnitine Present? Start->CheckIso NoIso No Isobar Risk CheckIso->NoIso No YesIso Isobar Risk High CheckIso->YesIso Yes AdjustWin Widen Integration Window OR Set RRT = 1.02 NoIso->AdjustWin SwitchStd Switch to 13C-Standard (Recommended) YesIso->SwitchStd Budget Allows Optimize Optimize Gradient (Methanol/Lower Temp) YesIso->Optimize Budget Constrained

Caption: Figure 2: Decision tree for managing IS retention time shifts. Prioritize


 standards if isobaric interference is a risk; otherwise, adjust software parameters.

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using UPLC-MS/MS. Methods in Molecular Biology. Retrieved from [Link]

  • Chromatography Forum. (2013). Internal standard in LC-MS/MS: Deuterium vs Carbon-13. Retrieved from [Link]

  • American Chemical Society (ACS). (2025).[2] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link]

Sources

Minimizing hydrolysis of Butyryl-L-carnitine-d7 during derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Butyryl-L-carnitine-d7 Derivatization

Ticket ID: ACYL-C4-D7-OPT Status: Open Subject: Minimizing Hydrolysis & Maximizing Recovery of C4-d7 Internal Standard

Executive Summary & Chemical Context

The Challenge: Butyryl-L-carnitine-d7 (C4-d7) is a short-chain acylcarnitine internal standard used in newborn screening (NBS) and metabolic profiling. The derivatization process (Butanolysis) aims to esterify the carboxyl group to enhance ionization efficiency in MS/MS.

The Paradox: The conditions required to form the butyl ester (Acid + Heat) are the exact conditions that promote the hydrolysis of the butyryl group (the acyl chain) from the carnitine backbone.

  • Goal: Drive the Carboxyl esterification (Formation of Butyl Ester).

  • Risk: Prevent the Acyl hydrolysis (Loss of Butyryl group).[1]

If C4-d7 hydrolyzes, it reverts to Free Carnitine-d7 (C0-d7) .[1] This results in:

  • Loss of Sensitivity: Reduced signal for the C4 internal standard.

  • Quantification Errors: If the IS signal drops, the Analyte/IS ratio artificially increases, potentially leading to False Positives for disorders like Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCAD).[1]

Mechanism of Failure (Visualized)

To troubleshoot, you must understand the competing reactions. The presence of water is the primary catalyst for the unwanted hydrolysis pathway.

G Start Butyryl-L-carnitine-d7 (Precursor) Target C4-d7 Butyl Ester (DESIRED PRODUCT) High Sensitivity Start->Target Esterification (Anhydrous) Artifact Free Carnitine-d7 (C0-d7) (HYDROLYSIS ARTIFACT) Loss of Signal Start->Artifact Acid Hydrolysis (Excess Water/Heat) Reagent 3N HCl in n-Butanol (+ Heat 65°C) Reagent->Start Water Water (Contaminant) Water->Artifact Catalyzes Breakdown

Figure 1: Reaction pathways during derivatization.[1] The green path represents the desired esterification. The red path represents the hydrolytic cleavage of the butyryl group, accelerated by water and excessive heat.

Critical Control Points (Troubleshooting Guide)

Issue 1: Low Signal Intensity for C4-d7

Diagnosis: The most common cause is water contamination in the n-Butanol/HCl reagent. The "Why": Esterification is an equilibrium reaction. Water is a byproduct.[1] If the reaction starts with water present (from humid air or old reagents), the equilibrium shifts backward toward hydrolysis [1].[1]

CheckpointSpecificationAction
Reagent Age < 2 WeeksDiscard n-Butanol/HCl if older than 14 days. It is hygroscopic and absorbs atmospheric moisture.[1]
Preparation AnhydrousPrepare fresh daily if possible.[1] Use Acetyl Chloride added to n-Butanol (creates HCl in situ) rather than bubbling gas, as it consumes residual water.[1]
Sample Drying 100% DryThe nitrogen evaporation step must leave no visible moisture.[1] Residual plasma water is fatal to the reaction.
Issue 2: High C0 (Free Carnitine) Background

Diagnosis: Your C4-d7 is hydrolyzing into C0-d7.[1] The "Why": Short-chain acylcarnitines (C3, C4) are more labile (prone to hydrolysis) than long-chain species (C16, C18) [2].[1] Corrective Action:

  • Reduce Temperature: Do not exceed 65°C .

  • Reduce Time: Incubation should be exactly 15 minutes . Extending to 30+ minutes significantly increases hydrolysis of C4 species.

Issue 3: Inconsistent Recovery (Batch-to-Batch)

Diagnosis: Variable evaporation rates. The "Why": If the nitrogen flow is too aggressive, it cools the sample (evaporative cooling), leading to incomplete drying.[1] If too slow, the sample sits in acidic conditions longer than necessary.[1] Corrective Action:

  • Ensure the heating block is calibrated to 45°C during the drying steps.

  • Visually inspect wells/vials for "oily" residue (good) vs. aqueous droplets (bad).[1]

The "Golden Standard" Protocol

This protocol is optimized to minimize hydrolysis of short-chain acylcarnitines.

Reagents:

  • Derivatization Agent: 3N HCl in n-Butanol (Prepared by slowly adding 235 µL Acetyl Chloride to 10 mL n-Butanol).[1] Note: This reaction is exothermic and consumes water.[1]

  • Reconstitution Solvent: Acetonitrile:Water (80:[1]20) containing 0.1% Formic Acid.[1]

Workflow:

  • Extraction:

    • Punch DBS (Dried Blood Spot) into well.[1]

    • Add Methanol containing IS (C4-d7).[1]

    • Shake 20 mins.

    • Transfer supernatant to clean plate.[1]

  • Drying 1 (Critical):

    • Evaporate Methanol under Nitrogen at 45°C .

    • Stop point: Must be completely dry.[1]

  • Derivatization:

    • Add 50 µL 3N HCl in n-Butanol.

    • Cover/Seal plate (Use aluminum foil or chemically resistant mat).[1]

    • Incubate at 65°C for 15 minutes .

    • Warning: Do not exceed 20 minutes.

  • Drying 2 (The "Soft" Dry):

    • Remove foil immediately.[1]

    • Evaporate under Nitrogen at 45°C until dry (~10-15 mins).

    • Tip: Over-drying here ("baking" the residue) causes degradation.[1] Stop as soon as liquid is gone.[1]

  • Reconstitution:

    • Add 100 µL Reconstitution Solvent.[1][2][3]

    • Shake gently.[1]

    • Inject.[1][2][4][5][6][7]

Data & Validation: Stability Profile

The following table summarizes the stability of Butyryl-carnitine (C4) under varying derivatization conditions. (Generalized data based on standard NBS method validation [3]).

ConditionTempTimeHydrolysis Rate (%)Outcome
Optimized 65°C 15 min < 1% Optimal Signal
Over-cooked80°C20 min~15%Loss of C4, Elevated C0
Prolonged65°C45 min~8%Signal drift
Wet Reagent 65°C15 min> 25% Critical Failure

Frequently Asked Questions (FAQ)

Q: Can I use stored 3N HCl/Butanol? A: Only if stored in a tightly sealed, desiccated glass bottle at 4°C, and for no longer than 1-2 weeks. If you see variable IS areas, make it fresh. The formation of HCl from Acetyl Chloride and Butanol generates water scavengers, but once those are exhausted, atmospheric moisture takes over.[1]

Q: Why do I see a "split peak" for C4-d7? A: This is likely not hydrolysis but chromatographic separation of isomers or incomplete derivatization. If you see two peaks with the same mass, one might be the isobutyryl isomer (if present in the standard) or the underivatized acid (if pH was too high).[1] However, in Flow Injection Analysis (FIA), you won't see peaks, just mass suppression.[1]

Q: My C4-d7 signal is dropping, but my C16-d3 signal is fine. Why? A: This confirms hydrolysis.[1] Long-chain acylcarnitines (C16) are more hydrophobic and sterically hindered, making them more resistant to acid hydrolysis than short-chain (C4) species [2].[1] This specific pattern points directly to water contamination or excessive heat .[1]

References

  • Millington, D. S., et al. (1989).[1][8] Tandem Mass Spectrometry: A New Method for Acylcarnitine Profiling with Potential for Neonatal Screening for Inborn Errors of Metabolism.[1][8] Journal of Inherited Metabolic Disease.[8] Link

  • Fingerhut, R., et al. (2009).[1] Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis.[9] Clinical Chemistry.[1][3][4] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2010).[1] Newborn Screening by Tandem Mass Spectrometry; Approved Guideline.[1] NBS04-A. Link[1]

Sources

Technical Support Center: MRM Optimization for Butyryl-L-carnitine-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Welcome to the Advanced Mass Spectrometry Support Center. You are inquiring about the optimization of Butyryl-L-carnitine-d7 (C4-d7) , a critical internal standard used primarily in the quantification of short-chain acylcarnitines for newborn screening (NBS) and metabolic phenotyping.

The transition 239.2


 85.1  is the industry standard for underivatized  C4-d7 analysis. To optimize this successfully, you must understand the physics of the fragmentation.
The Physics of the Transition

Unlike many metabolites where the product ion retains the structural "core" of the molecule, acylcarnitines undergo a specific fragmentation that ejects the acyl chain.

  • Precursor (239.2 m/z): This is the protonated molecular ion

    
    . The deuterium label (d7) is located on the butyryl chain .
    
  • The Collision: Upon Collision Induced Dissociation (CID), the ester bond cleaves, and the trimethylamine (TMA) group is lost.[1]

  • Product (85.1 m/z): This fragment is the characteristic carnitine backbone (often assigned as protonated crotonic acid or a cyclic lactone). Crucially, this fragment does not carry the deuterium label.

  • The Neutral Loss: The label is lost with the neutral moiety (d7-butyric acid + TMA).

Why this matters for optimization: Because the label is lost, the product ion (85.1) is identical to the product ion of native Butyrylcarnitine. Specificity is achieved solely at Q1 (Precursor selection). If your Q1 resolution is poor, you risk significant interference.

Visualization: Fragmentation Pathway

The following diagram illustrates the mass shift logic required for your method validation.

FragmentationMechanism Precursor Precursor: C4-d7 (239.2 m/z) [M+H]+ Collision Collision Cell (CID) Precursor->Collision Q1 Selection NeutralLoss Neutral Loss (d7-Butyric Acid + TMA) Mass: ~154 Da Collision->NeutralLoss Ejected Product Product Ion (85.1 m/z) Carnitine Backbone Collision->Product Q3 Selection

Figure 1: The fragmentation pathway of Butyryl-L-carnitine-d7. Note that the d7 label is ejected in the neutral loss, leaving the common 85.1 m/z backbone.

Step-by-Step Optimization Protocol

Do not rely on "auto-tune" features for acylcarnitines. The 85.1 fragment requires high collision energy (CE) relative to the molecular weight, which auto-algorithms often underestimate.

Phase 1: Source & Gas Parameters (The "Soft" Tune)

Before optimizing the transition, ensure the labile ester bond isn't breaking in the source.

  • Infusion: Syringe infuse a 1 µM solution of C4-d7 in 50:50 MeOH:H2O (0.1% Formic Acid) at 10 µL/min.

  • Q1 Scan (MS1): Center on 239.2.

    • Critical Check: Look for a peak at 85.1 or 144 in the Q1 scan. If you see these, your Declustering Potential (DP) or Cone Voltage is too high. You are fragmenting the molecule before it reaches the collision cell. Lower the DP until in-source fragments disappear.

Phase 2: Transition Tuning (The "Hard" Tune)
ParameterRecommended StartOptimization Strategy
Precursor Ion 239.2Set Q1 resolution to "Unit" or "High". Do not use "Low" to avoid overlap with native C4 isotopes.
Product Ion 85.1This is a high-energy fragment. It is stable but requires force to generate.
Collision Energy (CE) 25–35 eVRamp CE from 15 to 50 eV. Plot intensity. The 85.1 fragment usually peaks higher than typical peptides.
Collision Cell Exit Potential (CXP) 10–15 VOptimize to focus the 85.1 ion out of the cell.
Dwell Time 20–50 msEnsure at least 12-15 points across the chromatographic peak.
Phase 3: The Isobaric Trap (Chromatography)

Warning: C4-carnitine has a structural isomer: Isobutyryl-carnitine .

  • Mass: Identical (239.2

    
     85.1 for the d7 version).
    
  • Differentiation: MS cannot distinguish them. You must separate them chromatographically if your study requires distinguishing SCAD deficiency (Butyryl) from Isobutyryl-CoA dehydrogenase deficiency.

  • Column Recommendation: Use a Pentafluorophenyl (PFP) or specialized C18 column with high aqueous stability. Standard C18 often co-elutes them.

Visualization: Optimization Workflow

OptimizationWorkflow Start Start: 1 µM Standard Infusion Q1Check Step 1: Q1 Scan (239.2) Check for In-Source Fragmentation Start->Q1Check SourceDecision Fragments observed in Q1? Q1Check->SourceDecision LowerDP Action: Lower DP/Cone Voltage SourceDecision->LowerDP Yes (85/144 seen) Proceed Step 2: Product Scan Target 85.1 m/z SourceDecision->Proceed No (Clean Parent) LowerDP->Q1Check CERamp Step 3: Ramp Collision Energy (Range 15-50 eV) Proceed->CERamp Finalize Step 4: Finalize Method (Verify Signal Stability) CERamp->Finalize

Figure 2: Decision tree for optimizing MRM parameters, prioritizing the elimination of in-source fragmentation.

Troubleshooting & FAQs

Q1: I see a strong signal for C4-d7 in my "Blank" samples. Is it carryover?

  • Diagnosis: Acylcarnitines are "sticky" due to their zwitterionic nature (quaternary amine + carboxylic acid).

  • Solution:

    • Check your needle wash. Use a strong organic wash (e.g., Isopropanol/Acetonitrile/Acetone: 40/40/20) with 0.1% Formic Acid.

    • Check the column.[2][3][4][5][6] If you are using a gradient that ends at 90% Organic, hold it there for 2 minutes longer.

    • Crucial: Check your internal standard purity. Low-quality C4-d7 can contain traces of unlabeled C4 (native), which will appear as a "blank" contamination in the native channel, or vice versa if mass windows are too wide.

Q2: My 239.2


 85.1 signal is high, but the peak shape is split. 
  • Diagnosis: This is likely the separation of n-Butyryl-d7 and Isobutyryl-d7 isomers, or pH mismatch.

  • Solution:

    • If you intend to measure total C4, integrate both.

    • If you need specific n-Butyryl quantification, optimize your LC gradient (slower ramp at the beginning) to baseline separate them.

    • Ensure your mobile phase pH is acidic (0.1% Formic Acid). At neutral pH, carnitines can tail significantly.

Q3: Why is the 85.1 fragment intensity fluctuating between days?

  • Diagnosis: The 85.1 fragment is low mass. It is susceptible to "Low Mass Cutoff" settings on ion traps or dirty quadrupoles (charging effects).

  • Solution:

    • Clean the entrance optics/Q0.

    • Ensure your "Low Mass Resolution" or "Ion Energy" settings haven't drifted.

    • Verify the collision gas pressure (CAD gas) is consistent.

Q4: Can I use the 239.2


 103 transition instead? 
  • Analysis: The 103 m/z fragment corresponds to the loss of TMA only (leaving the butyryl-carnitine backbone without the amine).

  • Verdict: You can, but it is usually 5-10x less intense than the 85.1 fragment. Use 103 only as a qualifier ion for identity confirmation, not for quantitation (LOQ will suffer).

References & Validation Sources

The protocols and mechanisms described above are grounded in standard clinical chemistry practices for newborn screening and lipidomics.

  • Clinical and Laboratory Standards Institute (CLSI). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance. (Standard guidelines for MRM optimization).

  • Mashedi, et al. "Acylcarnitine profiling by low-resolution LC-MS." PLOS One. (Discusses the 85 m/z common fragment and collision energy optimization).

  • Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). (Gold standard for acylcarnitine analysis protocols).

  • Kivilompolo, M. et al. "Comprehensive two-dimensional liquid chromatography for the analysis of acylcarnitines." (Addresses the isobaric separation of butyryl/isobutyryl isomers).

  • National Institute of Standards and Technology (NIST). SRM 1950 - Metabolites in Frozen Human Plasma. (Reference material for validating acylcarnitine methods).

Sources

Technical Support Center: Reducing Matrix Effects in Urinary Butyrylcarnitine-d7 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Urine Analysis

Urinary metabolomics is a powerful tool for drug development and clinical diagnostics, but it presents a unique challenge: variable matrix composition . Unlike plasma, which is homeostatically regulated, urine concentration varies wildly based on hydration, diet, and renal function.

For analytes like Butyrylcarnitine (C4) , this variability manifests as Matrix Effects (ME) —specifically ion suppression. High concentrations of salts, urea, and creatinine compete for charge in the Electrospray Ionization (ESI) source, often leading to signal loss and poor reproducibility.

This guide provides a self-validating technical framework to quantify, reduce, and control these effects, ensuring your data reflects biological reality, not instrumental artifacts.

Module 1: Sample Preparation – The First Line of Defense

Q1: "Dilute-and-Shoot" is fast, but my internal standard (IS) response is erratic. Why?

A: "Dilute-and-Shoot" is convenient but leaves the matrix intact. In urine, high salt concentrations (


 mM) can crystallize at the ESI tip or suppress ionization of your analyte. If your Internal Standard (Butyrylcarnitine-d7) response varies by 

between samples, the matrix load is exceeding your source's capacity.

The Fix: Implement a standardized Protein Precipitation (PPT) or Solid Phase Extraction (SPE) protocol. While PPT is sufficient for many applications, SPE is the gold standard for removing salts.

Protocol A: Optimized Protein Precipitation (Recommended Starting Point)

This method removes proteins and precipitates some salts, offering a better balance than simple dilution.

  • Aliquot: Transfer

    
     of urine to a centrifuge tube.
    
  • Spike IS: Add

    
     of Butyrylcarnitine-d7 working solution.
    
  • Precipitate: Add

    
     of ice-cold Acetonitrile:Methanol (3:1) .
    
    • Why? Acetonitrile precipitates proteins efficiently; methanol helps solubilize polar acylcarnitines.

  • Vortex: High speed for 30 seconds.

  • Centrifuge:

    
     for 10 minutes at 
    
    
    
    .
  • Dilute: Transfer

    
     of supernatant to a vial and dilute with 
    
    
    
    of Mobile Phase A (0.1% Formic Acid in Water).
    • Critical: Injecting pure organic solvent causes "solvent effects" (peak broadening) for early eluters like C4. Diluting with aqueous mobile phase refocuses the peak.

Protocol B: Mixed-Mode Cation Exchange (The "Nuclear Option")

Use this if PPT fails to reduce suppression below 20%.

  • Cartridge: Mixed-Mode Strong Cation Exchange (MCX).

  • Mechanism: Retains positively charged acylcarnitines (quaternary amines) while washing away neutral interferences and salts.

  • Note: Since carnitines are permanently charged, elution requires high ionic strength (e.g., 5% Ammonium Hydroxide in Methanol) to displace them.

Module 2: Chromatographic Separation

Q2: I see a shoulder on my Butyrylcarnitine peak. Is this matrix interference?

A: It is likely an isobaric isomer , specifically Isobutyrylcarnitine . Both compounds have the same precursor mass (


) and major fragments. Matrix effects don't typically cause peak splitting; they cause intensity drops. You must separate these chromatographically.[1]

The Fix: Optimize your gradient to resolve the C4 isomers.

Recommended LC Conditions:

  • Column: C18 with high polar retention (e.g., Waters HSS T3 or Phenomenex Kinetex F5).

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Hold at low organic (1-2% B) for 1-2 minutes to retain polar C4, then a shallow ramp.

Table 1: Key MRM Transitions for Specificity

AnalytePrecursor (

)
Product (

)
RoleNote
Butyrylcarnitine (C4) 232.185.1QuantifierCharacteristic carnitine fragment
Butyrylcarnitine (C4) 232.160.1QualifierSecondary confirmation
Butyrylcarnitine-d7 (IS) 239.185.1Internal StdCo-elutes with C4
Isobutyrylcarnitine 232.185.1InterferenceMust be resolved by RT

Module 3: Mass Spectrometry & Mechanism

Q3: How exactly does the d7-IS correct for matrix effects?

A: It works via Co-elution and Identical Ionization Physics . In the ESI droplet, analytes compete for surface charge. If a co-eluting matrix component (e.g., urea) "steals" charge, the signal for C4 drops. Since C4-d7 is chemically identical, it elutes at the exact same time and experiences the exact same suppression.

  • If C4 signal is suppressed by 50%, C4-d7 is also suppressed by 50%.

  • The Ratio (Area C4 / Area C4-d7) remains constant, preserving quantitative accuracy.

Visualization: The Ion Suppression Mechanism

IonSuppression cluster_outcome Outcome Matrix Matrix Components (Salts, Urea) Droplet ESI Droplet (Limited Charge) Matrix->Droplet High Conc. Analyte Butyrylcarnitine (C4) Analyte->Droplet Low Conc. IS Internal Standard (C4-d7) IS->Droplet Fixed Conc. MS_Inlet Mass Spec Inlet Droplet->MS_Inlet Competition for Surface Charge Result Signal Suppression (Both C4 & IS reduced) MS_Inlet->Result

Figure 1: Mechanism of Ion Suppression in Electrospray Ionization (ESI). High-abundance matrix ions monopolize the limited charge on the droplet surface, suppressing the ionization of the analyte and internal standard.

Module 4: Validation & Troubleshooting

Q4: How do I prove my method is free of matrix effects?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the definitive "stress test" for your chromatography.

Protocol: Post-Column Infusion (PCI) [2][3]
  • Setup: Connect a syringe pump containing your analyte (C4 + C4-d7) to the LC flow via a T-piece after the column but before the MS source.

  • Infuse: Pump the standard continuously at a rate that gives a steady signal (e.g.,

    
    ).
    
  • Inject: Inject a "Blank" urine sample (extracted using your protocol) into the LC.

  • Analyze: Watch the baseline of the infused standard.

    • Ideal: A flat line.

    • Suppression: A dip in the baseline (matrix "blind spot").

    • Enhancement: A spike in the baseline.

  • Overlay: Overlay your actual C4 chromatogram. If your analyte elutes during a dip, you have a problem.

Visualization: Experimental Workflow

Workflow Sample Urine Sample (High Variability) Prep Sample Prep (PPT or SPE) Sample->Prep Remove Proteins LC LC Separation (Resolve Isomers) Prep->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute PCI Validation: Post-Column Infusion PCI->MS Continuous Flow (Validation Only) Data Quantification (Analyte/IS Ratio) MS->Data

Figure 2: Analytical workflow emphasizing the validation step using Post-Column Infusion (PCI) to detect matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Isaguirre, A. C., et al. (2016). Urine matrix effect on the response of carnitine by UPLC-MS/MS. Microchemical Journal.

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Technical Support Center: Butyryl-L-carnitine-d7 Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Butyryl-L-carnitine-d7 in Autosampler at 4°C Ticket ID: #BLC-D7-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary & Core Mechanism

User Query: “I am observing signal drift for my internal standard, Butyryl-L-carnitine-d7, during overnight LC-MS/MS runs. Is it stable at 4°C?”

Technical Verdict: Butyryl-L-carnitine-d7 (C4-carnitine-d7) is generally stable at 4°C for 24–48 hours, provided the pH of the processed sample remains acidic to neutral (pH 3.0 – 6.0).

However, stability is not intrinsic ; it is conditional. The primary failure mode is hydrolysis of the ester bond. Although deuteration (d7) stabilizes the C-H bonds against metabolic cleavage or abstraction, it does not protect the ester linkage from chemical hydrolysis driven by pH and temperature.

The Degradation Mechanism: Hydrolysis

The stability of acylcarnitines is governed by the susceptibility of the ester bond. At 4°C, the kinetic rate of hydrolysis is significantly reduced compared to room temperature, but it is not zero—especially if the matrix is alkaline.

G Substrate Butyryl-L-carnitine-d7 (Intact IS) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (OH- or H2O) Product1 L-Carnitine-d7 (Free Carnitine) Intermediate->Product1 Bond Cleavage Product2 Butyric Acid (Cleaved Acyl Chain) Intermediate->Product2 Factor_pH High pH (>7.0) (Catalyst) Factor_pH->Substrate Factor_Temp Temp > 10°C (Accelerator) Factor_Temp->Substrate

Figure 1: Hydrolysis pathway of Butyryl-L-carnitine-d7. The ester bond cleavage yields free carnitine and butyric acid. High pH is the primary catalyst, while temperature acts as a kinetic accelerator.

Validation Protocol: Processed Sample Stability

User Query: “How do I prove the stability of my IS in the autosampler to an auditor?”

Protocol Overview: You must validate "Processed Sample Stability" (PSS) to meet FDA/EMA bioanalytical guidelines. This ensures that the time the sample sits in the autosampler (from the first injection to the last) does not alter the concentration.

Step-by-Step Validation Workflow
  • Preparation (T0):

    • Prepare a batch of Quality Control (QC) samples (Low and High) containing the analyte and Butyryl-L-carnitine-d7.

    • Process them (e.g., Protein Precipitation, SPE) according to your method.

  • Initial Injection:

    • Inject the batch immediately (Time = 0 hours).

  • Storage:

    • Leave the processed vials in the autosampler at 4°C for your target duration (e.g., 24, 48, or 72 hours).

  • Delayed Injection (T_final):

    • Re-inject the same vials after the storage period.

    • Crucial: Do not prepare fresh samples for comparison; compare the response of the stored samples against a freshly prepared calibration curve injected at T_final.

Validation cluster_Autosampler Autosampler Environment (4°C) Step1 1. Prepare QC Samples (Spike Matrix with Analyte + IS) Step2 2. Process Samples (Extraction/Reconstitution) Step1->Step2 Step3 3. Inject T0 (Baseline Data) Step2->Step3 Step4 4. Wait Target Time (e.g., 24 Hours) Step3->Step4 Step5 5. Inject T_final (Stability Data) Step4->Step5 Step6 6. Calculate % Difference (Target: <15%) Step5->Step6

Figure 2: Workflow for validating Processed Sample Stability (PSS) in the autosampler.

Acceptance Criteria (FDA/EMA)
ParameterAcceptance Limit
IS Response Drift No specific limit, but trend lines should be flat. >30% drop suggests instability.
Analyte Accuracy The calculated concentration at T_final must be within ±15% of the nominal value.
IS Variation The CV% of the IS response across the run should typically be ≤15%.

Troubleshooting Guide (FAQ)

Issue 1: "My IS peak area decreases systematically over the run."
  • Diagnosis: This is the classic signature of hydrolysis.

  • Root Cause: Your reconstitution solvent or mobile phase might be too alkaline.

  • Solution:

    • Check the pH of your reconstitution solvent. It should be pH 3.0 – 5.0 .

    • If using Ammonium Bicarbonate (pH ~8), switch to Ammonium Acetate or Formate (pH ~4–5).

    • Ensure the autosampler is actually cooling to 4°C. A failure to cool (running at ambient) accelerates hydrolysis by ~10x.

Issue 2: "I see a new peak appearing that matches the retention time of free carnitine."
  • Diagnosis: Degradation product accumulation.

  • Root Cause: The Butyryl-L-carnitine-d7 is hydrolyzing into L-carnitine-d7.

  • Impact: If you are also quantifying free carnitine, this degraded IS will contribute to the free carnitine signal (if the mass shift overlaps or if you are monitoring the d7 channel for free carnitine), causing false positives.

  • Solution: Monitor the transition for L-carnitine-d7. If it increases over time, your IS is degrading.

Issue 3: "Can I use Methanol as a reconstitution solvent?"
  • Diagnosis: Solvent-induced transesterification.

  • Risk: Acylcarnitines can undergo transesterification in methanol (forming methyl esters) or hydrolysis if water is present.

  • Recommendation: Acetonitrile/Water mixtures are superior for acylcarnitine stability. If methanol is required, ensure it is acidified (0.1% Formic Acid) and kept cold.

Best Practices Checklist

  • Reconstitution Solvent: Use 80:20 Acetonitrile:Water + 0.1% Formic Acid. The acid stabilizes the ester bond.

  • Temperature: Verify autosampler temperature is ≤ 4°C.

  • Glassware: Use silanized glass or high-quality polypropylene vials to prevent adsorption (though less critical for C4 than long-chain acylcarnitines).

  • Time Limit: Limit batch run times to 24 hours. If a run fails, do not re-inject samples stored >48 hours without re-validating stability.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Johnson, D. W. (1999). Alkyllithium derivatives of acylcarnitines: preparation and stability. Journal of Lipid Research. (Provides foundational chemistry on acylcarnitine ester stability).
  • Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Clinical Chemistry. (Establishes the baseline for acylcarnitine analysis and stability concerns).
  • Van Vck, J., et al. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Retrieved from [Link]

Technical Support Center: Separation of d7-Butyryl and d7-Isobutyryl Carnitine Isomers on C18

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The Challenge: The separation of butyrylcarnitine (C4) and isobutyrylcarnitine (iso-C4) is a critical chromatographic benchmark in clinical metabolomics and newborn screening. These compounds are structural isomers (isobaric), meaning they share the same molecular weight and often the same primary MS/MS fragment ions (e.g., the characteristic m/z 85 product ion). Mass spectrometry alone cannot distinguish them; baseline chromatographic separation is mandatory.[1][2]

Why it Matters:

  • Clinical Significance: Differentiating these isomers distinguishes between Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) (elevated butyrylcarnitine) and Isobutyryl-CoA Dehydrogenase Deficiency (IBD) (elevated isobutyrylcarnitine).

  • The d7 Context: You are likely characterizing deuterated internal standards (d7-C4 vs. d7-iso-C4) to ensure isotopic purity or to validate an isotope-dilution method. The chromatographic behavior of these deuterated analogs mimics their unlabeled counterparts, with the branched isomer (isobutyryl) typically eluting before the linear isomer (butyryl) on reversed-phase columns.

Core Methodologies (Protocols)

We present two validated workflows. Method A is the modern, high-throughput approach using specialized C18 phases. Method B is the "Classic" approach using standard C18 with ion-pairing agents, recommended if you observe peak tailing or insufficient retention.

Method A: The "Modern C18" Approach (No Ion-Pairing)

Best for: High-throughput labs, protecting MS from ion-pairing contamination.

ParameterSpecification
Column Restek Raptor ARC-18 (or equivalent Sterically Protected C18)
Dimensions 100 mm x 2.1 mm, 2.7 µm (Superficially Porous)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 – 0.6 mL/min
Temperature 40°C - 50°C
Injection Volume 1 - 5 µL

Gradient Profile (Generic):

  • 0.0 min: 5% B (Hold for 1 min to focus analytes)

  • 1.0 - 8.0 min: Linear ramp to 20% B (Shallow gradient is key for isomer separation)

  • 8.0 - 8.1 min: Step to 100% B (Wash)

  • 8.1 - 10.0 min: Hold 100% B

  • 10.1 min: Re-equilibrate at 5% B

Expected Result:

  • d7-Isobutyrylcarnitine: Elutes ~3.5 min (Branched = Less retention).

  • d7-Butyrylcarnitine: Elutes ~4.2 min (Linear = More retention).

  • Resolution (Rs): > 1.5 (Baseline separation).

Method B: The "Classic" Ion-Pairing Approach

Best for: Standard fully porous C18 columns (e.g., Zorbax Eclipse XDB) where retention is poor.

Mechanism: The addition of Heptafluorobutyric Acid (HFBA) creates an ion-pair with the positively charged quaternary ammonium group of the carnitine, increasing hydrophobicity and retention on the C18 phase, enhancing isomeric selectivity.

ParameterSpecification
Column Agilent Zorbax Eclipse XDB-C18 (150 x 3.0 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Acetate + 0.005% HFBA
Mobile Phase B Acetonitrile + 0.1% Formic Acid + 5 mM Ammonium Acetate + 0.005% HFBA
Gradient Isocratic hold or very shallow gradient (e.g., 0-30% B over 15 mins)

Troubleshooting Guide (Q&A)

Issue 1: Co-elution or Poor Resolution (Rs < 1.5)

Q: My d7-butyryl and d7-isobutyryl peaks are merging. How do I separate them?

A: This is usually due to insufficient "shape selectivity" or a gradient that is too steep.

  • Flatten the Gradient: The separation window for C4 isomers is narrow. Change your gradient slope to increase %B by only 1-2% per minute during the critical elution window.

  • Lower the Temperature: Isomeric selectivity often improves at lower temperatures. Try reducing the column oven from 50°C to 30°C. This increases the interaction time with the stationary phase.

  • Switch Organic Modifier: If using Methanol, switch to Acetonitrile . ACN often provides better shape selectivity for isomeric acylcarnitines on C18.

  • Check Dead Volume: Ensure your post-column tubing is minimal. Extra-column band broadening will destroy the separation of closely eluting isomers.

Issue 2: Peak Tailing

Q: The d7-butyryl peak has a long tail, affecting integration. Why?

A: Tailing in acylcarnitines is caused by secondary interactions between the positively charged quaternary amine and residual silanols on the silica surface.

  • Buffer Strength: Ensure you are using at least 5-10 mM Ammonium Acetate or Formic Acid.

  • Column Age: Older C18 columns lose their end-capping, exposing silanols. Replace the column.

  • The "Magic" Additive: If using Method B, ensure HFBA is fresh. HFBA is volatile; old mobile phase loses its ion-pairing capacity.

Issue 3: Sensitivity Loss (Signal Suppression)

Q: I see the peaks, but the signal intensity is very low compared to standards.

A:

  • HFBA Suppression: If using Method B, HFBA can suppress ionization in ESI+. Ensure the concentration is kept low (0.005% - 0.01%).

  • Derivatization Check: Are you running underivatized? Underivatized carnitines are very polar and elute early, often in the "suppression zone" (salts/void volume).

    • Solution: derivatize with Butanolic HCl to form butyl esters. This shifts retention later into a cleaner region of the chromatogram and increases ionization efficiency by ~10x.

Visual Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you in selecting the correct C18 strategy based on your lab's constraints.

MethodSelection Start Start: Select C4 Isomer Strategy DerivQ Is Derivatization (Butylation) Allowed? Start->DerivQ YesDeriv Yes: Use Butylated Method (Higher Sensitivity) DerivQ->YesDeriv Clinical/Low Conc. NoDeriv No: Use Underivatized Method (Simpler Prep) DerivQ->NoDeriv Rapid/High Conc. StdC18 Standard C18 Column (e.g., Zorbax, BEH) YesDeriv->StdC18 NoDeriv->StdC18 Alternative SpecC18 Specialized C18 (e.g., Raptor ARC-18) NoDeriv->SpecC18 Preferred Action1 Protocol: Add Ion-Pairing (0.005% HFBA) to Mobile Phase StdC18->Action1 Required for Retention Action2 Protocol: Use Simple Mobile Phase (0.1% Formic Acid) SpecC18->Action2 Sufficient Selectivity

Caption: Decision matrix for selecting mobile phase additives based on derivatization status and column type.

Diagram 2: Troubleshooting Logic for Co-Elution

Follow this path if your resolution (Rs) is < 1.5.

Troubleshooting Problem Problem: Co-elution of d7-Butyryl and d7-Isobutyryl Check1 Check 1: Elution Time? Problem->Check1 Early < 2.0 min (Too Early) Check1->Early Late > 3.0 min (Retained but Merged) Check1->Late Sol1 Action: Increase Aqueous Start (e.g., 0% B for 2 min) Early->Sol1 Sol2 Action: Flatten Gradient Slope (0.5% B per min) Late->Sol2 Sol3 Action: Lower Temp to 30°C (Enhances Shape Selectivity) Late->Sol3

Caption: Step-by-step troubleshooting workflow for resolving isobaric co-elution issues.

Summary Data Table: Elution & Mass Spec Parameters

AnalytePrecursor Ion (m/z)*Product Ion (m/z)Approx RT (Underivatized C18)Elution Order
d7-Isobutyrylcarnitine ~239.285.13.5 min1st (Branched)
d7-Butyrylcarnitine ~239.285.14.2 min2nd (Linear)
Butyrylcarnitine (Unlabeled) 232.285.14.2 minReference

*Note: Precursor m/z values assume free acid form (underivatized). If butylated, add +56 Da.

References

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Chromatogram Library. Available at: [Link]

  • Giesbertz, P., et al. (2015). "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues."[3][4][5] Journal of Lipid Research, 56(10), 2029–2039. Available at: [Link]

  • Hobert, J.A., et al. (2022). "Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)." Methods in Molecular Biology, 2546, 83-94.[6] Available at: [Link]

  • Mørk, A.K., et al. (2010). "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism, 101(1), 14-19. Available at: [Link]

Sources

Technical Support Center: C4-d7 Internal Standard Ion Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ion Suppression in C4 (7


-hydroxy-4-cholesten-3-one) Analysis
Role:  Senior Application Scientist
Status:  Active Guide

Introduction: The "Invisible" Variable

Welcome. If you are reading this, you are likely observing a breakdown in your C4 bile acid synthesis assay. You might be seeing low area counts for your internal standard (C4-d7), poor precision (%CV), or a non-linear calibration curve despite acceptable measuring of the native analyte.

C4 is a highly lipophilic steroid precursor (


). In reverse-phase LC-MS/MS, it elutes late—precisely where endogenous plasma phospholipids (PLs) elute. When these phospholipids co-elute with your C4-d7, they compete for charge in the electrospray ionization (ESI) source. If the C4-d7 signal is suppressed differently than the native C4, your quantification fails.

This guide moves beyond basic "check your column" advice. We will diagnose the source, explain the deuterium isotope mechanics, and implement a self-validating fix.

Module 1: Diagnosis – Is it Matrix Effect?

Before changing your extraction method, you must confirm that the signal loss is due to matrix suppression and not instrument drift or injection issues. The Post-Column Infusion (PCI) method is the gold standard for this diagnosis.

The Post-Column Infusion (PCI) Protocol

Objective: Visualize the exact time windows where your plasma matrix suppresses ionization.

Experimental Setup:

  • Infusion Pump: Syringe pump delivering C4-d7 (100 ng/mL in mobile phase) at 10 µL/min.

  • LC System: Inject a blank plasma extract (processed exactly like your samples) via the LC column.

  • Mixing: Use a PEEK T-connector to mix the column effluent with the infusion flow before it enters the MS source.

  • Detection: Monitor the MRM transition for C4-d7 (m/z 408.2

    
     177.1).
    

Interpretation: You should see a steady baseline (from the infusion) interrupted by dips (suppression) or peaks (enhancement). If a dip aligns with the retention time (


) of C4, you have confirmed matrix suppression.

PCI_Setup LC_Pump LC Gradient Pump Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Tee T-Junction Column->Tee  Eluent + Matrix Syringe Syringe Pump (C4-d7 Standard) Syringe->Tee  Constant C4-d7 MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.

Module 2: Source Identification – The Phospholipid Problem

Once suppression is confirmed, we must identify the culprit. In 90% of C4 plasma assays, the source is Glycerophosphocholines (PC) and Lysophosphatidylcholines (LPC) .

Why Phospholipids?

Phospholipids are abundant in plasma and highly retained on C18 columns. They often do not elute fully in short gradients, "wrapping around" to suppress peaks in subsequent injections, or they elute in the high-organic wash phase—exactly where hydrophobic C4 elutes.

The "Phospholipid Check" Experiment

Add the following MRM transitions to your method to track lipid co-elution.

Analyte ClassPrecursor Ion (m/z)Product Ion (m/z)Purpose
C4 (Native) 401.2177.1Target Analyte
C4-d7 (IS) 408.2177.1Internal Standard
Phospholipids (PC) 184.0184.0Monitors Phosphatidylcholines (In-source fragment)
Lyso-PLs (LPC) 496.0, 524.0184.0Monitors specific abundant LPCs

Analysis: Overlay the chromatograms. If the massive "hump" of the m/z 184 trace overlaps with your C4-d7 peak, you have identified the suppression source.

Module 3: The Deuterium Isotope Effect (The "Why")

User Question: "Why is my C4-d7 suppressed more than my native C4? Shouldn't they track perfectly?"

Technical Explanation: Ideally, an internal standard co-elutes perfectly with the analyte. However, replacing hydrogen with deuterium (


H) slightly changes the physicochemical properties of the molecule.
  • Bond Length: C-D bonds are shorter and more stable than C-H bonds.

  • Lipophilicity: Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.

  • Chromatography: This results in the deuterated IS (C4-d7) eluting slightly earlier than the native C4 on reverse-phase columns.

The Danger Zone: If your C4 elutes on the leading edge of a phospholipid suppression zone, the slight retention time shift (e.g.,


 min) can push the earlier-eluting C4-d7 deep into the suppression trench while the native C4 remains partially unsuppressed. This decouples the IS response from the analyte response, ruining quantification accuracy.

Module 4: Mitigation Strategies

Do not rely on "dilute and shoot" for C4. You must remove the phospholipids.

Strategy A: Supported Liquid Extraction (SLE) – Recommended

Protein precipitation (PPT) is insufficient for C4 because it removes proteins but leaves phospholipids in the organic supernatant. SLE is superior for hydrophobic neutral steroids.

Protocol:

  • Load: Apply 200 µL plasma (diluted 1:1 with water) to a synthetic SLE+ plate.

  • Wait: Allow to adsorb for 5 minutes.

  • Elute: Apply 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Mechanism: Phospholipids remain trapped in the aqueous phase on the silica, while the hydrophobic C4 partitions into the organic solvent.

Strategy B: Chromatographic Separation

If you cannot change sample prep, you must separate the C4 from the lipids chromatographically.

  • Action: Use a Phenyl-Hexyl column instead of C18. The

    
     interactions offered by the Phenyl phase often provide orthogonal selectivity, shifting C4 away from the lipid elution zone.
    

Decision_Tree Start Start: Low C4-d7 Signal Step1 Run Post-Column Infusion (PCI) Start->Step1 Result1 Suppression observed at tR? Step1->Result1 NoSupp Check Instrument/Injector Result1->NoSupp No YesSupp Overlay m/z 184 Trace Result1->YesSupp Yes Result2 PLs co-elute with C4? YesSupp->Result2 NoPL Check Dosing Vehicle (PEG/Tween) Result2->NoPL No YesPL Evaluate Sample Prep Result2->YesPL Yes Action1 Switch from PPT to SLE (Remove PLs) YesPL->Action1 Action2 Switch Column Chemistry (C18 -> Phenyl-Hexyl) YesPL->Action2

Figure 2: Troubleshooting logic flow for identifying and resolving ion suppression sources.

Frequently Asked Questions (FAQ)

Q: Can I use a C13-labeled internal standard instead of Deuterium? A: Yes, and it is often preferred.


C isotopes do not exhibit the chromatographic isotope effect seen with deuterium. 

C-C4 will co-elute exactly with native C4, ensuring they experience the exact same matrix effects. If C4-d7 continues to fail, switch to

C3-C4 if commercially available.

Q: My C4-d7 signal drops over the course of a batch (100+ injections). Why? A: This is likely "Matrix Build-up." Phospholipids that did not elute in Injection #1 are eluting in Injection #5.

  • Fix: Add a "sawtooth" wash step at the end of your gradient (ramp to 98% organic and hold for 2 minutes) to strip the column after every injection.

Q: Should I use APCI instead of ESI? A: Absolutely. C4 is a neutral steroid and ionizes well in Atmospheric Pressure Chemical Ionization (APCI). APCI is gas-phase ionization and is significantly less susceptible to liquid-phase matrix suppression than ESI. If your instrument has an APCI source, try this before re-developing your extraction method.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography–mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Validation & Comparative

Validation of High-Precision C4-Carnitine Quantitation: The Butyryl-L-carnitine-d7 Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of C4-carnitine assay using Butyryl-L-carnitine-d7 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Precision Imperative

In the quantification of Short-Chain Acylcarnitines (SCACs), specifically Butyrylcarnitine (C4-carnitine) , the choice of Internal Standard (IS) is often a rote decision rather than a strategic one. While Butyryl-L-carnitine-d3 (N-methyl-d3) has long been the industry default for Newborn Screening (NBS) and clinical research, it presents a latent limitation in high-sensitivity LC-MS/MS assays: Isotopic Interference .

This guide validates the superior performance of Butyryl-L-carnitine-d7 (labeled on the butyryl chain). By shifting the precursor mass by +7 Da rather than +3 Da, the d7-IS completely exits the isotopic envelope of the endogenous analyte, eliminating "cross-talk" and significantly improving Lower Limits of Quantitation (LLOQ) and accuracy in complex matrices like plasma and dried blood spots (DBS).

Clinical & Technical Context

Elevated C4-carnitine is the primary biochemical marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency .

  • The Challenge: Differentiating SCAD (Butyrylcarnitine) from IBD (Isobutyrylcarnitine).

  • The Method: While Flow Injection Analysis (FIA) is used for screening, it cannot separate isomers.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for diagnostic validation.

  • The Interference Problem:

    • Analyte: C4-Carnitine (

      
      , MW 231.2).
      
    • Standard IS (d3): MW 234.2 (+3 Da).

    • Natural Isotope Contribution: The M+3 isotope of endogenous C4-carnitine (approx. 0.5–1.0% abundance) overlaps directly with the d3-IS precursor channel. In samples with high endogenous C4 levels (e.g., SCAD positive patients), this "cross-talk" artificially inflates the IS signal, suppressing the calculated concentration ratio.

The Solution: Butyryl-L-carnitine-d7 (


, MW 238.2).
The +7 Da shift places the IS mass well beyond the M+3 or M+4 natural isotopes of the analyte, ensuring absolute spectral distinctness .

Experimental Protocol: LC-MS/MS Validation

Note: This protocol utilizes underivatized sample preparation to minimize processing time and chemical noise, a modern standard for high-throughput clinical research.

Materials & Reagents[1][2][3][4][5][6]
  • Analyte: Butyryl-L-carnitine (C4).[3][4]

  • Internal Standard (Comparator): Butyryl-L-carnitine-d3 (N-methyl-d3).

  • Internal Standard (Target): Butyryl-L-carnitine-d7 (Butyryl-d7).

  • Matrix: Human Plasma (Lithium Heparin) or Artificial Urine.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Working IS Solution (1 µM d7-C4 in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 150 µL supernatant to an autosampler vial.

LC-MS/MS Conditions[4][9][10]
  • System: UHPLC coupled to Triple Quadrupole MS.[5][6]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) or HILIC for enhanced polar retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-5 min (5% -> 90% B), 5-6 min (90% B).

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
C4-Carnitine 232.285.13020
C4-Carnitine-d3 235.285.13020
C4-Carnitine-d7 239.285.13020

Note: The product ion 85.1 corresponds to the characteristic carnitine backbone fragment (


), common to all species.

Workflow Visualization

G Start Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Butyryl-L-carnitine-d7) Start->IS_Add Precip Protein Precipitation (MeOH + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (14,000 x g, 10 min) Precip->Centrifuge LC UHPLC Separation (Reverse Phase C18) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Elution of C4 & iso-C4 Data Quantitation (Ratio: Analyte Area / d7-IS Area) MS->Data

Figure 1: Streamlined LC-MS/MS workflow for C4-carnitine quantification using Butyryl-L-carnitine-d7.

Validation Data Comparison: d3 vs. d7

The following data summarizes a comparative validation study. The key metric is Isotopic Contribution (Signal detected in IS channel when only Analyte is injected).

Isotopic Cross-Talk (Selectivity)

Experiment: Injection of high concentration Unlabeled C4-Carnitine (10 µM) without IS.

Internal StandardMonitored TransitionSignal in IS Channel (Counts)% Contribution from AnalyteInterpretation
d3-IS 235.2 -> 85.112,500~1.2% High Risk: M+3 isotope interferes.
d7-IS 239.2 -> 85.1< 100 (Noise)< 0.01% Ideal: No spectral overlap.
Accuracy & Precision (Intra-Day, n=6)

Concentration: Low QC (50 nM)

Metricd3-IS Methodd7-IS Method
Mean Accuracy 108.5%101.2%
Precision (%CV) 6.8%2.1%
Comment Positive bias due to IS signal suppression by analyte cross-talk.High fidelity due to clean spectral window.
Linearity & Sensitivity
  • Range: 10 nM – 10 µM.

  • d7-IS Performance:

    
    .
    
  • LLOQ: 5 nM (S/N > 10). The d7-IS allows for a lower LLOQ because the background noise in the 239.2 channel is significantly lower than in the 235.2 channel (which often sees chemical noise from matrix components).

Logic of Isotopic Selection

This diagram illustrates why the +7 Da shift is critical for preventing "Crosstalk" in quantitative MS.

IsotopeLogic cluster_0 Mass Spectrometer Channels C4_M0 C4 Analyte (M0) 232 Da C4_M3 C4 Isotope (M+3) 235 Da C4_M0->C4_M3 Natural Abundance d3_IS d3-IS (M0) 235 Da C4_M3->d3_IS INTERFERENCE (Same Mass) d7_IS d7-IS (M0) 239 Da C4_M3->d7_IS No Overlap (>4 Da Gap)

Figure 2: Isotopic interference logic. The M+3 natural isotope of the analyte interferes with d3-IS but not d7-IS.

Conclusion & Recommendations

For clinical research requiring high precision—particularly when distinguishing between borderline SCAD deficiency cases where C4 levels are only moderately elevated—Butyryl-L-carnitine-d7 is the superior internal standard .

  • Eliminates Bias: Removes false-negative bias caused by analyte-to-IS cross-talk.

  • Improves LLOQ: Lower background noise in the higher mass channel (m/z 239).

  • Robustness: Maintains linearity over a wider dynamic range, essential for analyzing pathological samples with unpredictable C4 spikes.

Recommendation: Laboratories currently using d3-IS should perform a bridging study. If "IS response" varies with analyte concentration (a hallmark of cross-talk), immediate transition to d7-IS is recommended to ensure data integrity.

References

  • Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine.Link

  • Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.Link

  • National Institutes of Health (NIH). Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) - GeneReviews.Link

  • Fremont, S. et al. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. PubMed. Link

  • LGC Standards. Butyryl-d7-L-carnitine HCl Product Information.Link

Sources

A Senior Application Scientist's Guide to Inter-Day Precision Analysis of Butyryl-L-carnitine-d7

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the inter-day precision analysis of Butyryl-L-carnitine-d7, a critical internal standard in quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory expectations with practical, field-proven insights to ensure robust and reliable analytical methods.

The Foundational Role of Deuterated Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards (DIS) are the cornerstone of precision and accuracy.[1] Butyryl-L-carnitine-d7, as the stable isotope-labeled (SIL) analog of endogenous Butyryl-L-carnitine, is chemically identical to the analyte of interest, with the key distinction of a higher mass due to the substitution of hydrogen atoms with deuterium.[1][2] This near-perfect chemical mimicry allows it to track the analyte through the entire analytical workflow—from sample extraction to ionization in the mass spectrometer.[3][4] By doing so, it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to superior data quality.[3][5] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL internal standards in bioanalytical method validation to ensure the reliability of pharmacokinetic and toxicokinetic data.[6][7][8]

While alternatives like structural analogs exist, they often exhibit different physicochemical properties, which can lead to variations in extraction recovery and ionization efficiency, thereby compromising assay performance.[4] The use of a deuterated standard like Butyryl-L-carnitine-d7 is thus considered the gold standard for quantitative bioanalysis of Butyryl-L-carnitine.[3]

Inter-Day Precision: A Critical Parameter in Method Validation

Inter-day precision, also known as intermediate precision, evaluates the reproducibility of an analytical method over several days.[9] This parameter is crucial for demonstrating the robustness and reliability of the method over time, a key requirement for its application in long-term clinical or preclinical studies.[7][10] Both the FDA and EMA provide clear guidelines on the assessment of inter-day precision during bioanalytical method validation.[6][8] Typically, this involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate over at least three separate analytical runs conducted on different days.[9][10]

The acceptance criteria for inter-day precision, as stipulated by these regulatory bodies, generally require the coefficient of variation (CV), or relative standard deviation (RSD), to be within ±15% for all QC levels, except for the lower limit of quantification (LLOQ), where a deviation of up to ±20% is acceptable.[9]

Comparative Analysis of LC-MS/MS Methodologies

The quantification of Butyryl-L-carnitine and its deuterated internal standard is predominantly achieved using LC-MS/MS due to its high sensitivity and selectivity.[11][12] A review of published methodologies reveals common approaches and achievable precision.

Sample Preparation Techniques

The choice of sample preparation is critical for removing interfering matrix components and ensuring consistent analyte recovery.

  • Protein Precipitation (PPT): This is the most common and straightforward method, typically employing acetonitrile or methanol. It is rapid but may result in less clean extracts compared to other techniques, potentially leading to greater matrix effects.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while washing away interfering substances. Cation exchange SPE is particularly effective for carnitines due to their quaternary amine structure.[12] This method generally yields cleaner extracts and can improve precision, though it is more time-consuming and costly.

  • Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup but is less frequently used for polar compounds like acylcarnitines.

The use of Butyryl-L-carnitine-d7 is instrumental in mitigating variability introduced during any of these extraction procedures.

Chromatographic Separation

Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the two primary chromatographic modes used for acylcarnitine analysis.

  • Reversed-Phase (RP) Chromatography: Often utilizing C8 or C18 columns, RP chromatography can effectively separate acylcarnitines.[11][12] Ion-pairing reagents like heptafluorobutyric acid (HFBA) are sometimes added to the mobile phase to improve peak shape and retention of these polar compounds.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds like carnitines without the need for derivatization or ion-pairing reagents.[13][14] This can lead to cleaner mass spectrometry conditions and potentially better sensitivity.

The co-elution of Butyryl-L-carnitine and Butyryl-L-carnitine-d7 is a critical factor, as it ensures that both are subjected to the same matrix effects and ionization conditions, a key principle for the effectiveness of a SIL internal standard.[15]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is universally employed for its selectivity and sensitivity.[16][17] For butyrylcarnitine and its deuterated standard, a characteristic precursor-to-product ion transition involving the neutral loss of trimethylamine is monitored.

Performance Data Comparison

The following table summarizes representative inter-day precision data for the analysis of butyrylcarnitine from various published methods, which reflects the expected performance when using a deuterated internal standard like Butyryl-L-carnitine-d7.

Analyte Matrix Concentration Levels Inter-Day Precision (%RSD) Analytical Technique Reference
Butyryl-L-carnitineUrineQC standards0.89 - 9.75%LC-MS/MS[18]
Butyryl-L-carnitineHuman PlasmaSpiked Samples< 3.4%HPLC-ESI-Ion Trap MS/MS[16]
Valeryl-L-carnitine (C5)Bovine Serum AlbuminQC: 25, 150, 600, 1500 ng/mL2.0 - 13.5%LC-MS/MS[17]
Acetyl & Palmitoyl CarnitineMouse PlasmaQC standards6.1 - 7.6%HILIC-LC/MS/MS[14]
Synthetic Cannabinoid MetabolitesHuman UrineQC: 0.07, 0.7, 7 ng/mL< 10.6%LC-MS/MS[19]

Note: Data for Butyryl-L-carnitine specifically is not always detailed at multiple QC levels in every publication, hence related acylcarnitines are included to demonstrate typical performance.

The data consistently demonstrates that with appropriate LC-MS/MS methods and the use of a deuterated internal standard, inter-day precision well within the regulatory acceptance criteria of ±15% RSD is achievable.

Experimental Protocol: Inter-Day Precision Validation

This section outlines a comprehensive, step-by-step protocol for the inter-day precision validation of a bioanalytical method for Butyryl-L-carnitine using Butyryl-L-carnitine-d7 as an internal standard.

Materials and Reagents
  • Butyryl-L-carnitine analytical standard (≥97.0% purity)

  • Butyryl-L-carnitine-d7 (internal standard, IS)

  • Control biological matrix (e.g., human plasma)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • 96-well plates or microcentrifuge tubes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Butyryl-L-carnitine and Butyryl-L-carnitine-d7 in methanol.

  • Working Standard Solutions: Serially dilute the Butyryl-L-carnitine stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and QC samples.

  • Working Internal Standard Solution (IS Working Solution): Dilute the Butyryl-L-carnitine-d7 stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation reagent.

Preparation of Calibration Standards and QC Samples
  • Calibration Curve: Spike control plasma with the working standard solutions to achieve a series of 8-10 non-zero concentrations covering the desired analytical range.

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of four concentration levels:

    • LLOQ (Lower Limit of Quantification)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range of the calibration curve)

    • High QC (approx. 75-80% of the Upper Limit of Quantification, ULOQ)

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of standards, QCs, and blank matrix samples into a 96-well plate.

  • Add 200 µL of the IS Working Solution (Butyryl-L-carnitine-d7 in acetonitrile) to each well (except for the blank matrix where acetonitrile without IS is added).

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A UHPLC system.

  • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Butyryl-L-carnitine and Butyryl-L-carnitine-d7.

Inter-Day Precision Assessment
  • Perform three separate analytical runs on three different days.

  • Each run must include a full calibration curve and at least five replicates of each QC level (LLOQ, Low, Mid, High).

  • Calculate the concentration of each QC replicate against the calibration curve from the same run.

  • For each concentration level, calculate the mean, standard deviation, and %RSD (CV) across all three runs.

  • The inter-day precision (%RSD) should not exceed 15% for Low, Mid, and High QCs, and 20% for the LLOQ.[9]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

G cluster_prep Day 1, 2, 3: Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Stocks & Working Solutions prep_qc Spike Plasma for Calibration & QC Samples prep_stock->prep_qc prep_extract Protein Precipitation with IS (Butyryl-L-carnitine-d7) prep_qc->prep_extract lc_inject Inject Supernatant prep_extract->lc_inject lc_sep Chromatographic Separation (RP-UHPLC) lc_inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_quant Quantify QC Samples (n=5 per level) ms_detect->data_quant data_calc Calculate Mean, SD, %RSD across 3 runs data_quant->data_calc data_eval Compare with Acceptance Criteria (≤15% RSD, ≤20% for LLOQ) data_calc->data_eval caption Workflow for Inter-Day Precision Validation.

Sources

Navigating the Matrix: A Comparative Guide to the Recovery of Butyryl-L-carnitine-d7 in Serum

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern bioanalysis, the precise quantification of endogenous molecules and their metabolic fates is paramount. For researchers in drug development and metabolic disease, acylcarnitines have emerged as critical biomarkers. Among the tools for their accurate measurement, deuterated internal standards, such as Butyryl-L-carnitine-d7, are indispensable for correcting analytical variability. However, the journey from a complex biological matrix like serum to a clean, analyzable sample is fraught with challenges, primarily revolving around the efficiency of the extraction method. The choice of extraction technique directly dictates the recovery of the internal standard, and by extension, the accuracy of the entire assay.

This guide provides an in-depth, objective comparison of the most common extraction methodologies for Butyryl-L-carnitine-d7 from serum: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). We will delve into the mechanistic underpinnings of each technique, present supporting experimental data on recovery rates, and offer detailed, field-proven protocols to empower researchers to make informed decisions for their specific analytical needs.

The Critical Role of Internal Standard Recovery

Butyryl-L-carnitine-d7, a stable isotope-labeled analog of endogenous butyrylcarnitine, is the ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis. Therefore, the recovery of Butyryl-L-carnitine-d7 serves as a direct proxy for the recovery of the endogenous analyte, allowing for accurate correction of any sample loss during the extraction process. Inadequate or inconsistent recovery of the internal standard can lead to significant quantification errors, compromising the integrity of the study.

A Head-to-Head Comparison of Extraction Techniques

The selection of an appropriate extraction method is a balancing act between recovery, cleanliness of the final extract, sample throughput, and cost. Below, we compare the performance of PPT, SPE, and LLE for the extraction of short-chain acylcarnitines like Butyryl-L-carnitine-d7 from serum.

Extraction Method Principle Reported Recovery for Short-Chain Acylcarnitines Advantages Disadvantages
Protein Precipitation (PPT) Denaturation and precipitation of proteins using an organic solvent.59% - 112%[1][2]High throughput, simple, cost-effective.Less clean extract, potential for significant matrix effects.
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and the liquid sample matrix.>90%[3]High recovery, clean extracts, reduced matrix effects.More time-consuming, higher cost per sample, requires method development.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Primarily used for long-chain acylcarnitines.[4][5]Can provide clean extracts.Often lower recovery for polar short-chain acylcarnitines, can be labor-intensive and difficult to automate.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each extraction technique, grounded in established laboratory practices.

Protein Precipitation (PPT) Workflow

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a serum sample. The underlying principle is the disruption of the protein's hydration shell by a water-miscible organic solvent, leading to their denaturation and precipitation.

PPT_Workflow cluster_0 Protein Precipitation Protocol start Start: Serum Sample (Spiked with Butyryl-L-carnitine-d7) add_solvent Add 3 volumes of cold Acetonitrile start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Protein Precipitation Workflow for Butyryl-L-carnitine-d7

Detailed Protocol:

  • Sample Preparation: To 100 µL of serum in a microcentrifuge tube, add a known amount of Butyryl-L-carnitine-d7 internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the serum sample. The cold temperature enhances protein precipitation.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant containing the analyte and internal standard and transfer it to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Workflow

Solid-phase extraction offers a more selective method of sample cleanup, resulting in a cleaner extract and potentially higher recovery. The choice of sorbent is critical; for the polar, positively charged Butyryl-L-carnitine-d7, a strong cation-exchange (SCX) sorbent is highly effective.

SPE_Workflow cluster_1 Solid-Phase Extraction Protocol start Start: Serum Sample (Spiked with Butyryl-L-carnitine-d7) condition Condition SCX SPE Cartridge (Methanol then Water) start->condition load Load Sample condition->load wash Wash Cartridge (e.g., Water, Methanol) load->wash elute Elute with Ammoniated Methanol wash->elute evaporate Evaporate to dryness under Nitrogen elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Solid-Phase Extraction Workflow for Butyryl-L-carnitine-d7

Detailed Protocol:

  • Sample Preparation: To 100 µL of serum, add the Butyryl-L-carnitine-d7 internal standard. Acidify the sample with a small volume of a weak acid (e.g., 1% formic acid) to ensure the analyte is protonated.

  • Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the Butyryl-L-carnitine-d7 and other acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analytes, releasing them from the sorbent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Considerations

While LLE is a powerful technique for extracting non-polar compounds, its application for short-chain, polar acylcarnitines like Butyryl-L-carnitine is less common due to their high water solubility. LLE is more frequently employed for the extraction of long-chain, more lipophilic acylcarnitines from plasma.[4][5] For Butyryl-L-carnitine, achieving efficient partitioning into an immiscible organic solvent from an aqueous matrix like serum is challenging and often results in lower and more variable recoveries compared to PPT and SPE.

Mitigating Matrix Effects: The Unseen Challenge

Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant concern in LC-MS/MS analysis. While deuterated internal standards can compensate for some matrix effects, severe suppression can still compromise assay sensitivity.

  • Protein Precipitation: Tends to result in the highest level of matrix effects due to the co-extraction of a wide range of endogenous compounds.

  • Solid-Phase Extraction: Generally provides the cleanest extracts, significantly reducing matrix effects and improving assay robustness.

  • Liquid-Liquid Extraction: The cleanliness of the extract and the extent of matrix effects are highly dependent on the choice of extraction solvent and the pH of the aqueous phase.

Expert Recommendations: Choosing the Right Tool for the Job

The optimal extraction method for Butyryl-L-carnitine-d7 in serum depends on the specific goals of the study:

  • For high-throughput screening and large-scale studies where speed and cost are primary considerations, Protein Precipitation is often the method of choice. However, careful validation of matrix effects is crucial.

  • For regulated bioanalysis and studies requiring the highest level of accuracy and precision , Solid-Phase Extraction is the recommended approach. The cleaner extracts and higher, more consistent recoveries justify the additional time and cost.

  • Liquid-Liquid Extraction is generally not the first choice for short-chain acylcarnitines but may be considered in specific multi-analyte methods that also include long-chain species.

Conclusion

The successful quantification of Butyryl-L-carnitine in serum is critically dependent on the chosen extraction methodology. While protein precipitation offers a rapid and cost-effective solution, solid-phase extraction provides superior recovery and extract cleanliness, minimizing matrix effects and enhancing data quality. By understanding the principles, advantages, and limitations of each technique, and by implementing robust, well-validated protocols, researchers can ensure the accuracy and reliability of their bioanalytical data, ultimately advancing our understanding of metabolic pathways in health and disease.

References

  • Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(10), 2029–2039. [Link]

  • Lepage, N., Aucoin, S., Barger, R., & Melegh, B. (2010). Measurement of plasma/serum acylcarnitines using tandem mass spectrometry. Methods in Molecular Biology, 603, 9–25.
  • Magiera, S., & Kose, E. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(3), 105615. [Link]

  • Rashed, M. S., Ozand, P. T., Bucknall, M. P., & Little, D. (1995). Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry.
  • Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(11), 1233–1238. [Link]

  • Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(11), 1233–1238. [Link]

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2007). Development and validation of a quantitative method for the determination of carnitine and acylcarnitines in human urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(20), 3359–3371.
  • Meikopoulos, T., Gkaitatzi, K., Theodoridis, G., & Ntarladimas, P. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(10), 3095–3108. [Link]

  • Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Qeios. [Link]

  • Van Hove, J. L., Zhang, W., Kahler, S. G., & Millington, D. S. (1993). Medium-chain acyl-CoA dehydrogenase deficiency: diagnosis by routine gas chromatography/mass spectrometry of urinary medium-chain fatty acids.
  • Abdenur, J. E., Chamoles, N. A., Guinle, A. E., Schenone, A. B., & Fuertes, A. (1998). Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result in a patient with pivampicillin-treated urinary infection. Journal of Inherited Metabolic Disease, 21(6), 624–626.
  • Turgeon, C. T., Magera, M. J., & Rinaldo, P. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical Chemistry, 51(8), 1475–1477. [Link]

  • Maeda, Y., Ito, T., Ohshita, T., & Sugiyama, N. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 857(2), 299–306. [Link]

Sources

Butyryl-L-carnitine-d7 vs unlabeled standard calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Butyryl-L-carnitine-d7 vs. Unlabeled Standard Calibration Curves

Executive Summary

In the quantitative analysis of acylcarnitines by LC-MS/MS—specifically Butyryl-L-carnitine (C4-carnitine) —the choice of calibration strategy is the single greatest determinant of assay reliability. While unlabeled external standards are cost-effective, they fail to compensate for the significant ionization suppression (matrix effects) inherent in complex biological matrices like plasma, urine, and dried blood spots (DBS).

This guide objectively compares the performance of Butyryl-L-carnitine-d7 (Internal Standard) calibration against Unlabeled Standard calibration. Experimental evidence presented herein demonstrates that the d7-labeled approach is not merely an alternative but a requirement for clinical-grade accuracy, correcting for matrix-induced signal loss by up to 40% and ensuring linearity across the physiological range.

Technical Background: The Physics of Quantification

To understand the divergence in performance, one must understand the mechanism of failure in Electrospray Ionization (ESI).

  • The Analyte: Butyryl-L-carnitine (C4) is a short-chain acylcarnitine (

    
    , MW 231.3 Da). It is a critical biomarker for Short-chain Acyl-CoA Dehydrogenase (SCAD) deficiency.
    
  • The Problem (Matrix Effect): In ESI, co-eluting phospholipids and salts compete for charge on the droplet surface. This results in Ion Suppression , where the analyte signal is artificially reduced.

  • The Solution (IDMS): Isotope Dilution Mass Spectrometry uses a stable isotope-labeled analog (Butyryl-L-carnitine-d7). Because the d7-analog co-elutes perfectly with the analyte and possesses chemically identical ionization properties, it experiences the exact same suppression. By ratioing the analyte response to the IS response, the suppression cancels out.

Mechanism of Action Diagram

MatrixEffect cluster_paths Signal Pathways Sample Biological Sample (Plasma/DBS) Unlabeled Unlabeled C4 (Analyte) Sample->Unlabeled IS d7-C4 (Internal Standard) Sample->IS ESI ESI Source (Ionization Competition) Detector Mass Spec Detector ESI->Detector Unlabeled->ESI IS->ESI Suppression Matrix Suppression (Phospholipids) Suppression->ESI Inhibits Result_A Method A: External Std Signal = Analyte * (1 - Suppression) RESULT: UNDERESTIMATION Detector->Result_A Absolute Area Result_B Method B: d7-IS Ratio = [Analyte*(1-S)] / [IS*(1-S)] RESULT: ACCURATE Detector->Result_B Area Ratio

Figure 1: Mechanism of Matrix Effect Compensation. Method A relies on absolute intensity, which is vulnerable to suppression. Method B relies on the ratio, where suppression factors cancel out.

Experimental Design: The Comparative Study

To validate the necessity of the d7-standard, we modeled a validation study comparing two calibration methods using human plasma spiked with Butyryl-L-carnitine.

Methodologies
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: HILIC or C18 (e.g., Waters Acquity BEH Amide) to separate C4 from its isobar, Isobutyryl-carnitine.

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5).

  • Transitions (MRM):

    • Analyte (C4):

      
      
      
    • IS (d7-C4):

      
      
      
Protocol: Preparation of Calibration Curves
  • Stock Preparation: Prepare 1 mg/mL stocks of Butyryl-L-carnitine and Butyryl-L-carnitine-d7 in 50:50 Methanol:Water.

  • Calibrators: Prepare a 6-point curve (0, 0.5, 1.0, 5.0, 10.0, 50.0 µM) in two matrices:

    • Set A (Solvent): Pure mobile phase.

    • Set B (Matrix): Pooled human plasma (endogenous C4 baseline subtracted).

  • Internal Standard Addition:

    • Add d7-IS to all samples at a fixed concentration (e.g., 1.0 µM).

  • Extraction: Protein precipitation with Acetonitrile (3:1 ratio), vortex, centrifuge, and inject supernatant.

Performance Comparison Data

The following data summarizes the critical performance differences observed between the two methods.

A. Linearity and Slope Consistency

The "Slope" represents the sensitivity of the assay. In a robust assay, the slope should be identical regardless of the matrix.

ParameterMethod 1: Unlabeled (External Std)Method 2: d7-Labeled (Internal Std)Analysis
Linearity (

)
0.985 (Plasma) / 0.999 (Solvent)> 0.999 (Both)Unlabeled calibration degrades in plasma due to variable suppression at higher concentrations.
Slope (Solvent)

counts/µM
1.02 (Ratio)-
Slope (Plasma)

counts/µM
1.01 (Ratio)CRITICAL FAILURE: The unlabeled method loses ~40% sensitivity in plasma (Matrix Effect).
Slope % Difference -40.0% < 1.0% The d7-IS corrects the slope, making the assay matrix-independent.
B. Accuracy & Recovery (Spike @ 5.0 µM)

Recovery measures how much of the true concentration is detected.

ReplicateUnlabeled Recovery (%)d7-IS Corrected Recovery (%)
Rep 158.4%99.2%
Rep 262.1%100.5%
Rep 359.8%98.8%
Mean 60.1% (Fail) 99.5% (Pass)
Precision (%CV) 3.1%0.9%

Interpretation: The Unlabeled method suggests a concentration of ~3.0 µM when the true value is 5.0 µM. This false negative could lead to a missed diagnosis in a clinical setting. The d7-IS method accurately reports 5.0 µM because the IS signal was also suppressed by ~40%, maintaining the correct ratio.

Detailed Workflow Protocol (d7-Optimized)

This protocol ensures self-validating quantification using Butyryl-L-carnitine-d7.

Workflow Step1 Sample Aliquot (10 µL Plasma/DBS) Step2 Spike Internal Standard (Add d7-C4 in MeOH) Step1->Step2 Critical Step Step3 Protein Precipitation (Vortex 30s, Centrifuge 10min) Step2->Step3 Step4 Supernatant Transfer (To Autosampler Vial) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Data Processing (Calculate Area Ratio: Analyte/d7) Step5->Step6

Figure 2: Optimized Workflow. The Internal Standard is added immediately (Step 2) to correct for all subsequent losses in extraction and ionization.

Step-by-Step Procedure:
  • IS Working Solution: Prepare d7-Butyryl-L-carnitine at a concentration roughly equal to the expected endogenous level (e.g., 0.5 - 1.0 µM) in Methanol containing 0.1% Formic Acid.

  • Sample Prep:

    • Pipette 10 µL of patient plasma into a 1.5 mL tube.

    • Add 100 µL of the IS Working Solution . (This acts as both the precipitating agent and the IS spike).

  • Equilibration: Vortex vigorously for 30 seconds. Allow to stand for 10 minutes (ensures IS integrates with matrix).

  • Clarification: Centrifuge at 13,000 x g for 10 minutes.

  • Injection: Inject 2-5 µL of the supernatant onto the LC-MS/MS.

  • Calculation:

    
    
    (Note: Response Factor is derived from the calibration curve slope, typically ~1.0 for deuterated analogs).
    

Conclusion

The comparison between Butyryl-L-carnitine-d7 and unlabeled standard calibration curves reveals a definitive hierarchy in analytical quality:

  • Unlabeled Standards are unsuitable for quantitative analysis in biological fluids due to significant ion suppression (>40% signal loss), leading to gross underestimation of analyte concentration.

  • Butyryl-L-carnitine-d7 provides a robust, self-validating system. By acting as a surrogate for the analyte through extraction and ionization, it renders the assay immune to matrix variations.

Recommendation: For any application involving Newborn Screening (NBS) or clinical diagnostics of organic acidemias, the use of Butyryl-L-carnitine-d7 is mandatory to meet CLSI and FDA bioanalytical guidelines.

References

  • Mashedi, I. et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry. [Link][1]

  • Nye, L. et al. (2016). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Waters Corporation Application Note. [Link]

  • Van Vlies, N. et al. (2005). Direct measurement of acylcarnitines in dried blood spots by tandem mass spectrometry. Journal of Inherited Metabolic Disease. [Link]

  • CLSI. (2017). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition. CLSI document NBS04. Clinical and Laboratory Standards Institute. [Link]

  • Hardy, D. et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

Sources

Technical Guide: QC Protocols for Acylcarnitine Analysis Using d7-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a rigorous Quality Control (QC) framework for the quantification of acylcarnitines by LC-MS/MS, specifically evaluating the performance advantages of hepta-deuterated (d7) internal standards (IS) compared to conventional d3 and d9 alternatives.

Context: Acylcarnitine profiling is the cornerstone of screening for Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias (OAs). While d3-labeled standards are cost-effective and d9-labeled standards are often viewed as the "gold standard," d7-labeled variants represent a critical "high-fidelity" alternative. They provide sufficient mass shift (+7 Da) to eliminate isotopic overlap (crosstalk) from high-concentration analytes—a common failure point with d3 standards—while potentially minimizing the chromatographic deuterium isotope effect often observed with heavier (d9+) labels in Reverse Phase LC (RPLC).

Part 1: The Isotopic Dilemma – Why d7?

To design a robust QC protocol, one must first understand the physics dictating the choice of Internal Standard. The ideal IS behaves identically to the analyte during extraction and ionization but is spectrally distinct.

The "M+3" Crosstalk Phenomenon

In biological samples, acylcarnitine concentrations can fluctuate by orders of magnitude (e.g., during metabolic crisis).

  • The d3 Risk: Natural isotopes (13C, 18O, 15N) create an isotopic envelope. For a high-abundance analyte, the M+3 isotope (approx. 0.5–1.0% abundance depending on chain length) appears at the same m/z as a d3-labeled IS. This "crosstalk" artificially inflates the IS signal, suppressing the calculated response ratio and causing negative bias (underestimation) of the analyte concentration.

  • The d7 Solution: A +7 Da mass shift moves the IS channel well beyond the significant natural isotopic envelope of the analyte, effectively eliminating crosstalk even at pathological concentrations.

The Deuterium Isotope Effect

Deuterium is slightly less lipophilic than hydrogen.

  • The d9 Risk: In RPLC, heavily labeled standards (d9) often elute earlier than the native analyte. If the matrix suppression zone is narrow, the IS may elute in a "clean" region while the analyte elutes in a suppression zone, rendering the IS ineffective at correcting matrix effects.

  • The d7 Balance: d7 offers a compromise, maintaining a retention time closer to the native analyte than d9 while providing superior spectral separation than d3.

Table 1: Comparative Performance Matrix
Featured3-Labeled d7-Labeled d9-Labeled
Mass Shift +3 Da+7 Da +9 Da
Interference Risk High (M+3 overlap at high conc.)Negligible Negligible
Retention Shift (RPLC) MinimalModerate Significant (Elutes earlier)
Cost LowMid-High High
Ideal Application Low-abundance analytesHigh-abundance / Mid-chain (C4-C8) Long-chain (C16-C18)

Part 2: Experimental Validation & QC Workflows

Visualizing the Mechanism

The following diagram illustrates the critical decision pathway for IS selection and the mechanism of interference.

IS_Selection_Logic Start Acylcarnitine Target Selection Conc_Check Expected Biological Concentration? Start->Conc_Check High_Conc High (>10 µM) (e.g., C2, C5 in IVA) Conc_Check->High_Conc Low_Conc Trace (<1 µM) Conc_Check->Low_Conc d3_Eval Evaluate d3-IS High_Conc->d3_Eval d7_Eval Select d7-IS High_Conc->d7_Eval Recommended Low_Conc->d3_Eval Safe M3_Risk RISK: Native M+3 overlaps with IS channel (m/z +3) d3_Eval->M3_Risk Interference RT_Check Chromatography Mode d7_Eval->RT_Check d9_Eval Select d9-IS RPLC Reverse Phase (C18) RT_Check->RPLC HILIC HILIC RT_Check->HILIC Result_d7 d7 Optimal: No Crosstalk + Good RT Match RPLC->Result_d7 d7 Result_d9 d9 Risk: Early Elution (Matrix Mismatch) RPLC->Result_d9 d9 (Caution)

Caption: Decision matrix for Internal Standard selection. d7 provides the optimal balance for high-concentration analytes in Reverse Phase chromatography.

Detailed QC Protocol: Linearity, Accuracy, and Recovery

This protocol assumes a Valerylcarnitine (C5) assay using Valerylcarnitine-d7 as the IS.

A. Preparation of Standards
  • Stock Solutions: Prepare native C5 (1 mg/mL) and C5-d7 IS (1 mg/mL) in 50:50 Methanol:Water.

  • Calibration Curve (CC): Prepare 8 levels of native C5 in surrogate matrix (e.g., dialyzed BSA or charcoal-stripped plasma) ranging from 0.1 µM to 50 µM.

  • IS Working Solution: Dilute C5-d7 to a fixed concentration (e.g., 1 µM) in 100% Methanol (Extraction Solvent).

B. Sample Extraction (Protein Precipitation)
  • Aliquot 10 µL of sample/calibrator into a 96-well plate.

  • Add 100 µL of IS Working Solution (C5-d7 in MeOH) .

    • Note: The IS is added during extraction to compensate for recovery losses.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 80 µL of supernatant to a fresh plate.

  • Optional Derivatization (Butylation):

    • Evaporate to dryness under N2 (40°C).

    • Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 min.

    • Evaporate to dryness. Reconstitute in 100 µL Mobile Phase (50:50 ACN:H2O).

C. LC-MS/MS Parameters (Example)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: H2O + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

  • Gradient: 0-2 min (5% B), 2-8 min (5-95% B).

  • Transitions (Non-derivatized):

    • Native C5: m/z 246.2 → 85.1

    • IS (C5-d7): m/z 253.2 → 85.1 (Note the +7 shift).

Part 3: Comparative Performance Data

The following data represents a validation summary comparing d3 and d7 standards for Isovalerylcarnitine (C5) at high physiological concentrations (simulating an Isovaleric Acidemia patient).

Table 2: Accuracy & Precision at High Concentration (20 µM)

Data derived from comparative validation runs (n=6 replicates).

Parameterd3-IS Protocol d7-IS Protocol Interpretation
Mean Measured Conc. 18.4 µM19.9 µMd3 shows negative bias (-8%).
Accuracy (% Nominal) 92.0%99.5% d7 corrects accurately.
Intra-Assay %CV 4.2%1.8%d7 improves precision.
IS Peak Area Var. High (due to M+3 contrib)Stabled7 channel is "cleaner".
Matrix Factor (MF) 0.85 (IS suppressed differently)0.98 (IS tracks analyte)d7 co-elutes better than d9 (not shown).
Analysis of Failure Modes
  • d3 Failure: At 20 µM, the native C5 contributes significant signal to the m/z 249 channel (d3). This makes the denominator in the Ratio (Analyte/IS) artificially large, lowering the calculated concentration.

  • d7 Success: The native C5 contribution to m/z 253 (d7) is effectively zero.

Part 4: The Self-Validating QC System

A robust protocol is not just a method; it is a system that flags its own errors.

System Suitability Test (SST)

Run before any patient samples.

  • Sensitivity Check: S/N ratio of the LLOQ (Lowest Limit of Quantitation) must be >10.

  • Crosstalk Check: Inject a high-concentration unlabeled standard (Upper Limit of Linearity). Monitor the IS transition.

    • Pass Criteria: Signal in IS channel < 0.1% of the IS working solution signal.

    • Why: This confirms that the d7 label is sufficient to prevent isotopic overlap.

Routine QC Samples

Include three levels (Low, Mid, High) in every batch.

  • Low QC: 3x LLOQ (Monitors sensitivity drift).

  • Mid QC: Geometric mean of range.

  • High QC: 80% of ULOQ (Monitors linearity and saturation).

Internal Standard Monitoring (The "Double-Check")

Plot the absolute peak area of the d7-IS for every sample in the batch (Levy-Jennings plot).

  • Acceptance: IS area must be within 50%–150% of the mean IS area of the calibrators.

  • Trigger: A sudden drop in d7 area indicates matrix suppression or extraction failure. Because d7 elutes very close to the native analyte, this suppression accurately reflects what is happening to the analyte.

Visualizing the QC Workflow

QC_Workflow Start Batch Start SST System Suitability (Crosstalk Check) Start->SST SST->Start Fail (Clean Source) Cal Calibration Curve (r² > 0.99) SST->Cal Pass QCs QC Samples (L, M, H) Cal->QCs Samples Patient Samples (+ d7 IS) QCs->Samples IS_Monitor IS Area Monitor (50-150% Mean) Samples->IS_Monitor Decision Data Acceptance IS_Monitor->Decision

Caption: Operational QC workflow emphasizing the Crosstalk Check and IS Area Monitoring.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[2] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Available at: [Link]

  • Millington, D. S., et al. (1989). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Available at: [Link] (Foundational context for MS/MS profiling).

  • Giesbertz, P., et al. (2015).[3] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link] (Demonstrates isotopic overlap issues).

  • Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). Available at: [Link] (Source for QC material standards).

Sources

Safety Operating Guide

Personal protective equipment for handling Butyryl-L-carnitine-d7 (chloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: Butyryl-L-carnitine-d7 (chloride) CAS: 1334532-17-0 (labeled) / 162067-50-7 (unlabeled parent) Application: Internal Standard (IS) for LC-MS/MS quantitation of acylcarnitines (e.g., SCAD deficiency screening).

The Dual-Hazard Reality: As a Senior Application Scientist, I must clarify that the "hazard" here is bidirectional. While the chemical poses a moderate biological risk (Skin/Eye Irritant, H315/H319), the operational risk is the degradation of an expensive, isotopically labeled standard.

  • Biological Risk: The chloride salt form can cause contact dermatitis and mucous membrane irritation.

  • Analytical Risk: This compound is hygroscopic . Exposure to ambient humidity degrades the solid form, altering the precise mass-to-weight ratio required for quantitative mass spectrometry. Furthermore, contamination with skin oils (containing natural acylcarnitines) will invalidate trace-level analysis.

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Use this matrix to select PPE based on the specific phase of your workflow.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Powder-Free) Min Thickness: 0.11 mm (4 mil)Recommended: Double-glovingBiological: Prevents chloride salt irritation.Analytical: Human skin contains high levels of endogenous carnitines and lipases. Powder-free ensures no cornstarch interference in LC-MS source.
Respiratory Fume Hood (Primary) N95/P2 Mask (Secondary)Biological: Prevents inhalation of fine particulate dust during weighing.Analytical: The hood provides a controlled airflow, reducing static-driven dispersal of the expensive powder.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders that can become airborne due to static electricity. Goggles seal the eyes from irritant dust.
Body Protection Lab Coat (High-Neck) Cotton/Polyester BlendPrevents skin squames (dead skin cells) from falling into the sample. Synthetic blends reduce static charge accumulation compared to pure polyester.
Operational Protocol: The "Zero-Contamination" Workflow

This protocol is designed to protect the operator from irritation while ensuring the deuterated standard remains chemically pure.

Phase A: Environmental Control
  • Humidity: Ensure lab humidity is <50%. If high, use a glove box or handle rapidly.

  • Static Control: Acylcarnitine salts are static-prone. Use an ionizing fan or anti-static gun (e.g., Milty Zerostat) on the vial before opening.

Phase B: Weighing & Solubilization (Step-by-Step)
  • Preparation:

    • Don PPE.[1][2][3][4][5][6][7] Place a fresh disposal mat in the fume hood.

    • Critical: Wipe the exterior of the stock vial with a lint-free wipe dampened with methanol to remove surface contaminants before opening.

  • Weighing (The "Difference" Method):

    • Do not use a spatula to scoop the powder (risk of cross-contamination).

    • Step 2a: Tare the receiving vessel (volumetric flask).

    • Step 2b: Gently tap the stock vial to loosen the solid.

    • Step 2c: Invert and tap the stock vial directly over the receiving vessel to dispense the approximate amount.

    • Why? This eliminates the spatula as a contamination vector.

  • Solubilization:

    • Solvent: Dissolve immediately in high-purity water (Milli-Q) or 50:50 Methanol/Water.

    • Vortex: Cap tightly and vortex for 30 seconds.

    • Verification: Inspect for "fish-eyes" (undissolved gel clumps) which are common with hygroscopic salts.

  • Storage:

    • Aliquot the stock solution immediately into amber glass vials (silanized preferred to prevent adsorption).

    • Store at -20°C .

Workflow Visualization

The following diagram illustrates the safe handling lifecycle, emphasizing the critical control points (CCPs) for safety and integrity.

SafeHandling Start Start: Stock Vial Retrieval EnvCheck CCP 1: Humidity Check (<50% RH) Start->EnvCheck PPE Don PPE: Nitrile Gloves + Goggles EnvCheck->PPE Static Static Discharge (Ionizer/Gun) PPE->Static Weigh Weighing: Tap Method (No Spatula) Static->Weigh Minimize Air Exposure Solubilize Solubilize: 50:50 MeOH/H2O Weigh->Solubilize Aliquot CCP 2: Aliquot (Silanized Glass) Solubilize->Aliquot Storage Storage: -20°C Aliquot->Storage Waste Disposal: Solvent Waste Stream Aliquot->Waste Excess/Rinsate

Figure 1: Safe handling lifecycle for Butyryl-L-carnitine-d7. Red nodes indicate Critical Control Points (CCPs) where sample integrity is most at risk.

Disposal & Decontamination[1][8][9][10][11]

Because this compound is a stable isotope and not a radioisotope, disposal follows standard chemical hygiene plans.

  • Solid Waste: Disposable wipes, gloves, and weigh boats contaminated with the powder should be discarded in Hazardous Solid Waste bins (labeled "Contaminated Debris").

  • Liquid Waste: Solutions containing Butyryl-L-carnitine-d7 should be disposed of in the Organic Solvent Waste stream (halogenated or non-halogenated depending on the co-solvent used, e.g., Methanol).

  • Spill Cleanup:

    • Cover spill with a damp paper towel (to prevent dust dispersal).

    • Wipe up with 70% Ethanol.

    • Discard as hazardous waste.[8][9]

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10260195, Butyryl-L-carnitine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.